(Chloromethyl)dimethylsilane
Description
Properties
InChI |
InChI=1S/C3H8ClSi/c1-5(2)3-4/h3H2,1-2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJFATIYVLZNFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883957 | |
| Record name | Silane, (chloromethyl)dimethyl- | |
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Molecular Weight |
107.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3144-74-9 | |
| Record name | (Chloromethyl)dimethylsilane | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Chloromethyl)dimethylsilane | |
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| Record name | Silane, (chloromethyl)dimethyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, (chloromethyl)dimethyl- | |
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| Record name | (chloromethyl)dimethylsilane | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.597 | |
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| Record name | (Chloromethyl)dimethylsilane | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53NF3P6VJM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Part 1: Chloro(chloromethyl)dimethylsilane: The Bifunctional Workhorse
An In-depth Technical Guide to (Chloromethyl)dimethylsilane and its Dichloro-Analog for Advanced Research
Senior Application Scientist Note: The topic "this compound" presents a common challenge in chemical nomenclature where slight variations can refer to distinct molecules. This guide will primarily focus on the widely utilized and extensively documented compound Chlorothis compound (CAS Number: 1719-57-9) , which is frequently the subject of inquiry due to its bifunctional reactivity. We will also address the distinct chemical entity, This compound (CAS Number: 3144-74-9) , to ensure comprehensive coverage and clarity for the research community.
Chemical Abstract Service (CAS) Number: 1719-57-9[1][2][3]
Synonyms: (Chloromethyl)dimethylchlorosilane, CMDMCS[3][4]
Chlorothis compound is a versatile organosilicon compound valued for its dual reactivity. It features two distinct electrophilic sites: a reactive silicon-chlorine bond and a carbon-chlorine bond on the methyl group. This unique structure makes it an essential building block and intermediate in a wide array of chemical syntheses, from silicone polymers to specialized coupling agents.[5]
Core Properties and Specifications
Quantitative data for Chlorothis compound is summarized below, providing a clear reference for experimental design and safety protocols.
| Property | Value | Citations |
| Molecular Formula | C₃H₈Cl₂Si | [1][2][5] |
| Molecular Weight | 143.09 g/mol | [2][5] |
| Appearance | Colorless to pale yellow liquid | [4][5] |
| Density | 1.086 g/mL at 25 °C | [1][2][6] |
| Boiling Point | 114 °C at 752 mmHg | [1][2][5] |
| Flash Point | 21 °C - 22 °C (69.8 °F - 71.6 °F) (closed cup) | [3] |
| Refractive Index (n20/D) | 1.437 | [1][2][6] |
| Water Solubility | Reacts violently | [1][3][7] |
Reactivity and Mechanistic Insights
The utility of Chlorothis compound stems from the differential reactivity of its two chloro-substituents.
-
The Si-Cl Bond: This bond is highly susceptible to nucleophilic attack due to the electropositive nature of silicon and the good leaving group ability of the chloride ion. It readily reacts with water, alcohols, amines, and other nucleophiles.[7][8] This reactivity is fundamental to its use in forming siloxane polymers and as a silylating agent. The hydrolysis reaction is vigorous and liberates corrosive hydrogen chloride gas.[4][7]
-
The C-Cl Bond: The chloromethyl group (CH₂Cl) behaves like a typical alkyl halide. It undergoes nucleophilic substitution reactions (Sₙ2 type), allowing for the introduction of a wide range of functional groups onto the silicon-containing scaffold.[9] This site is generally less reactive than the Si-Cl bond, which allows for selective functionalization under controlled conditions.
This dual reactivity allows for a two-stage functionalization strategy, making it a valuable precursor for creating complex organosilicon molecules.[9]
Caption: Hydrolysis and subsequent condensation of Chlorothis compound.
Core Applications in Research and Development
-
Silicone Polymer Synthesis: It serves as a key intermediate in producing functionalized silicone polymers. The chloromethyl group allows for further modifications, tailoring the polymer's properties for specific applications in coatings, adhesives, and sealants.[5][9]
-
Silane Coupling Agents: This compound is used to manufacture advanced coupling agents that promote adhesion between organic polymers and inorganic substrates like glass or metals.[5] This is critical in the production of high-performance composite materials for the automotive and aerospace industries.[5]
-
Surface Modification: Researchers employ it to modify surfaces, rendering them more hydrophobic or chemically resistant.[5]
-
Pharmaceutical and Agrochemical Synthesis: It acts as an important intermediate in organic synthesis for producing various silane derivatives used in pharmaceuticals and agrochemicals.[5][8][10]
Experimental Protocol: General Nucleophilic Substitution
This protocol outlines a general procedure for the substitution of the silicon-bound chlorine atom.
Objective: To synthesize a (Chloromethyl)dimethyl(organo)silane via nucleophilic substitution.
Materials:
-
Chlorothis compound (CAS 1719-57-9)
-
Nucleophile (e.g., an alcohol, R-OH)
-
Anhydrous, non-protic solvent (e.g., THF, diethyl ether)
-
Tertiary amine base (e.g., triethylamine) to scavenge HCl
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve the nucleophile (1.0 equivalent) and triethylamine (1.1 equivalents) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add Chlorothis compound (1.05 equivalents) dropwise to the stirred solution via the dropping funnel. Causality: Dropwise addition is crucial to control the exothermic reaction and prevent side reactions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.
-
The formation of triethylamine hydrochloride salt will be observed as a white precipitate.
-
Filter the mixture to remove the salt and wash the filter cake with a small amount of the anhydrous solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the resulting crude product by vacuum distillation or column chromatography to yield the desired substituted silane.
Caption: General nucleophilic substitution at the silicon center.
Safety, Handling, and Storage
Chlorothis compound is a hazardous substance requiring stringent safety protocols.
-
Hazards: It is a highly flammable liquid and vapor.[3][7] It is harmful if swallowed and causes severe skin burns and eye damage.[3][7] It reacts violently with water, liberating toxic hydrogen chloride gas.[3][7]
-
Handling: All manipulations should be performed under an inert atmosphere (nitrogen or argon) in a well-ventilated chemical fume hood.[3][7] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, is mandatory.[7][11]
-
Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[3][8] The container must be kept tightly closed under an inert gas to prevent contact with moisture.[3][5]
Part 2: this compound: The Monochloro-Analog
Chemical Abstract Service (CAS) Number: 3144-74-9[9][12]
Synonyms: Dimethyl(chloromethyl)silane[12]
This compound is structurally different from its dichloro-counterpart, featuring a reactive silicon-hydride (Si-H) bond instead of a silicon-chlorine bond. This makes its chemistry distinct and suitable for different synthetic applications, such as hydrosilylation reactions.
Core Properties and Specifications
| Property | Value | Citations |
| Molecular Formula | C₃H₉ClSi | [12] |
| Molecular Weight | 108.64 g/mol | [12] |
| Boiling Point | 82-83 °C | |
| Density | 0.894 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.42 |
This compound is primarily used as an intermediate in the synthesis of more complex organosilicon compounds where the Si-H group can be utilized for specific transformations while the C-Cl group allows for other functionalization pathways.[13]
References
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Chlorothis compound: An Overview of its Properties and Applications - INNO Specialty Chemicals. [Link]
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Silane, chloro(chloromethyl)dimethyl- | C3H8Cl2Si | CID 74393 - PubChem. [Link]
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Reaction of chlorothis compound and -germane with Group 14 element nucleophiles | Organometallics - ACS Publications. [Link]
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ALLYLthis compound, 95% - Gelest, Inc. [Link]
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Reactions of (chloromethyl)pentamethyldisilane with some nucleophilic reagents - Sci-Hub. [Link]
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USE OF CHLOROthis compound IN THE SYNTHESIS OF SILICON DERIVATIVES OF PYRROLE - ResearchGate. [Link]
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Chlorothis compound - Optional[Near IR] - Spectrum - SpectraBase. [Link]
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Introduction: The Versatile Role of (Chloromethyl)dimethylchlorosilane in Modern Chemistry
An In-depth Technical Guide to the Synthesis and Purification of (Chloromethyl)dimethylchlorosilane for Advanced Applications
(Chloromethyl)dimethylchlorosilane, often abbreviated as CMDMCS, is a versatile organosilicon compound that serves as a critical building block in a multitude of chemical syntheses.[1] With the chemical formula C₃H₈Cl₂Si, this bifunctional reagent possesses both a reactive silicon-chlorine bond and a carbon-chlorine bond, enabling a wide range of subsequent chemical modifications.[1][2] This unique reactivity makes it an indispensable intermediate in the production of advanced materials, pharmaceuticals, and specialty chemicals.[1][3]
Professionals in drug development and materials science value CMDMCS for its ability to introduce a dimethylsilyl group into molecules, which can significantly alter their physical, chemical, and biological properties. It is a key precursor in the synthesis of more complex functionalized silanes, silicone polymers, and silane coupling agents that enhance adhesion and durability in composites.[1] Its applications span from creating high-performance adhesives and sealants to synthesizing key intermediates for antihistamines, antifungal agents, and agricultural chemicals.[1][3]
This guide, intended for researchers and development scientists, provides a comprehensive overview of the principal synthesis routes and purification strategies for (Chloromethyl)dimethylchlorosilane, emphasizing the underlying chemical principles, field-proven protocols, and critical safety considerations.
Key Properties of (Chloromethyl)dimethylchlorosilane:
| Property | Value |
| CAS Number | 1719-57-9[4] |
| Molecular Formula | C₃H₈Cl₂Si[1][2] |
| Molecular Weight | 143.08 g/mol [1][2] |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 114 °C at 752 mmHg[1][5] |
| Density | 1.086 g/mL at 25 °C[5] |
| Refractive Index (n20/D) | 1.437[5] |
PART 1: Synthesis Methodologies for (Chloromethyl)dimethylchlorosilane
The synthesis of CMDMCS can be approached through several distinct chemical pathways. The choice of method is often dictated by factors such as required scale, desired purity, available starting materials, and equipment. This section details the most prominent and scientifically validated synthesis routes.
Direct Process (Müller-Rochow) and Subsequent Chlorination
The industrial foundation for most organosilicon monomers is the Müller-Rochow Direct Process, which synthesizes methylchlorosilanes from elemental silicon and methyl chloride.[6][7][8] While this process does not yield CMDMCS directly, it produces the primary feedstock, dimethyldichlorosilane ((CH₃)₂SiCl₂), which can then be functionalized. The overall industrial route is a two-step sequence:
Step 1: Synthesis of Dimethyldichlorosilane via the Müller-Rochow Process
This high-temperature, copper-catalyzed reaction is the cornerstone of the silicones industry.[6][8]
-
Causality and Mechanism: Elemental silicon reacts with methyl chloride in a fluidized bed reactor at temperatures between 260 and 310 °C.[6] Copper acts as a catalyst to facilitate the oxidative addition of the methyl chloride to the silicon surface, forming a mixture of methylchlorosilanes. The primary product is dimethyldichlorosilane, but other silanes like methyltrichlorosilane and trimethylchlorosilane are also formed.
Step 2: Photochlorination of Dimethyldichlorosilane
The conversion of the methyl group to a chloromethyl group is achieved via a free-radical substitution reaction, typically initiated by UV light.
-
Causality and Mechanism: The process hinges on the selective homolytic cleavage of a C-H bond on one of the methyl groups, initiated by a radical initiator or UV radiation. This generates a silicon-stabilized radical intermediate which then reacts with molecular chlorine. The selection of an appropriate initiator is crucial to maximize the yield of the desired monochlorinated product and minimize over-halogenated side products, which are difficult to separate due to close boiling points. Studies have shown that initiators like azobisisobutyronitrile (AIBN) can be highly effective.
Caption: Industrial synthesis route for CMDMCS.
Experimental Protocol: Photochlorination of Trimethylchlorosilane
A related and well-documented laboratory-scale synthesis involves the photochlorination of trimethylchlorosilane, which follows the same free-radical mechanism.[5]
-
Reactor Setup: A tube reactor equipped with a medium-pressure mercury vapor lamp is charged with liquid trimethylchlorosilane.
-
Reagent Introduction: Gaseous chlorine and hydrogen chloride are continuously introduced into the reactor from the bottom.[5] The reaction is typically maintained at a temperature of around 48°C.[5]
-
Reaction: The UV lamp initiates the free-radical chain reaction, leading to the chlorination of one of the methyl groups.
-
Workup: The crude product mixture exiting the reactor contains the desired (Chloromethyl)dimethylchlorosilane, unreacted trimethylchlorosilane, and various by-products.[5]
-
Purification: The crude mixture is then subjected to fractional distillation to isolate the pure product.[5]
Grignard Route for C-Si Bond Formation
The Grignard reaction is a powerful tool for forming carbon-silicon bonds and offers a versatile, albeit more complex, laboratory-scale synthesis.[9] This method involves reacting a suitable di- or trichlorosilane with a Grignard reagent. For CMDMCS, one could theoretically start with (chloromethyl)trichlorosilane and react it with methylmagnesium bromide. However, a more common and documented approach involves the reaction of (chloromethyl)methyldichlorosilane with a methylating agent.
-
Causality and Mechanism: The Grignard reagent (e.g., CH₃MgBr) acts as a potent nucleophile, with the carbanionic methyl group attacking the electrophilic silicon center of the chlorosilane. This results in the displacement of a chloride ion and the formation of a new Si-C bond. The reaction must be conducted under strictly anhydrous conditions as Grignard reagents react violently with water.
Caption: Grignard synthesis of CMDMCS.
Experimental Protocol: Synthesis of (Chloromethyl)dimethylphenylsilane (Illustrative Example)
While a direct protocol for CMDMCS via Grignard is less common in literature, the synthesis of the related compound (Chloromethyl)dimethylphenylsilane from CMDMCS provides a validated example of the Grignard reaction's application and procedure.[10]
-
Apparatus: A flame-dried, three-necked, round-bottomed flask is equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.
-
Initial Charge: The flask is charged with (Chloromethyl)dimethylchlorosilane dissolved in an anhydrous solvent like 1,4-dioxane.[10]
-
Grignard Addition: Phenylmagnesium bromide (1.0 M in THF) is added dropwise to the cooled (ice/water bath) solution over 30 minutes.[10] A gentle exothermic reaction occurs, and white salts (magnesium halides) precipitate.
-
Reaction Completion: After the addition, the mixture is allowed to warm to room temperature and stirred for an additional 2 hours.[10]
-
Quenching: The reaction is carefully quenched by pouring the mixture into an ice-cold saturated aqueous ammonium chloride solution.[10]
-
Extraction & Purification: The product is extracted with an organic solvent, dried, and purified by vacuum fractional distillation.[10]
PART 2: Purification by Fractional Distillation
Regardless of the synthetic route, the crude product is a mixture of the desired CMDMCS, unreacted starting materials, and various chlorinated or silylated by-products. The primary and most effective method for purifying organosilanes is fractional distillation.[11][12]
-
Scientific Principle: Fractional distillation separates liquid components based on differences in their boiling points.[12][13] The process involves repeated vaporization-condensation cycles on a high-surface-area packing material or trays within a fractionating column.[13][14] This allows for a much finer separation of components with close boiling points compared to simple distillation.[13] For chlorosilanes, which often have boiling points differing by only a few degrees, this technique is essential for achieving high purity.[12]
Challenges in Purification:
The main challenge is the presence of by-products with boiling points very close to that of CMDMCS (114 °C). For example, trimethylchlorosilane and dichloromethyldimethylchlorosilane are common impurities.[5] This necessitates the use of an efficient fractionating column with a high number of theoretical plates to achieve effective separation.
Caption: Purification workflow for CMDMCS.
General Experimental Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and collection flasks. Ensure all glassware is dry.
-
Charge the Flask: Charge the crude CMDMCS mixture into the distillation flask along with boiling chips or a magnetic stir bar.
-
Heating: Gently heat the flask. As the mixture boils, vapor will rise into the fractionating column.
-
Collect Fractions:
-
Forerun: Collect the initial distillate, which will be enriched in lower-boiling point impurities.
-
Product Fraction: When the temperature at the distillation head stabilizes at the boiling point of CMDMCS (~114 °C), switch to a new collection flask to collect the pure product.[5]
-
Final Fraction: As the distillation proceeds, the temperature may rise again, indicating the presence of higher-boiling impurities. This fraction should be collected separately.
-
-
Analysis: The purity of the collected CMDMCS fraction should be confirmed using analytical techniques.
Purity and Impurity Profile:
Industrial processes can yield crude product with a CMDMCS content of around 95.5%.[5] Subsequent purification by distillation can elevate this purity to >98% or even >99%.[1][4][10]
| Component | Typical Concentration (Crude)[5] | Boiling Point | Notes |
| Trimethylchlorosilane | ~0.1% | 57 °C | Low-boiling impurity, removed in the forerun. |
| (Chloromethyl)dimethylchlorosilane | ~95.5% | 114 °C | Desired Product. |
| Dichloromethyldimethylchlorosilane | ~2.7% | ~135-140 °C | High-boiling impurity, remains in the residue. |
| High-Boiling By-products | ~1.7% | >140 °C | Polymeric materials, remain in the residue. |
PART 3: Quality Control and Safety
Analytical Methods for Purity Assessment
-
Gas Chromatography (GC): This is the definitive method for assessing the purity of CMDMCS.[10][15] It allows for the separation and quantification of the main product and any volatile impurities. A typical GC analysis would report a purity of ≥98%.[1][4]
Safety, Handling, and Storage
(Chloromethyl)dimethylchlorosilane is a hazardous chemical that requires careful handling in a controlled laboratory or industrial environment.
-
Hazards: It is a flammable liquid and vapor.[16][17] It is also corrosive and reacts violently with water, releasing toxic and corrosive hydrogen chloride (HCl) gas.[16][18] Ingestion can cause severe damage to tissues.[16]
-
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[18]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[19]
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[18]
-
Use non-sparking tools and ground all equipment to prevent static discharge.[17]
-
-
Storage:
Conclusion
(Chloromethyl)dimethylchlorosilane is a high-value chemical intermediate whose synthesis and purification demand a thorough understanding of organosilicon chemistry and rigorous adherence to experimental protocols. The industrial production is dominated by the photochlorination of feedstocks derived from the Müller-Rochow process, which provides a scalable and efficient route. For laboratory-scale synthesis, Grignard reactions offer greater flexibility in molecular design. In all cases, high-purity CMDMCS is only obtainable through meticulous fractional distillation to remove structurally similar by-products. By mastering these techniques and observing stringent safety protocols, researchers and drug development professionals can effectively leverage the unique reactivity of CMDMCS to advance innovation in materials science and pharmaceutical synthesis.
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Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Available at: [Link]
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(chloromethyl)dimethylphenylsilane - Organic Syntheses Procedure. Available at: [Link]
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Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry† - ResearchGate. Available at: [Link]
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5.3: Fractional Distillation - Chemistry LibreTexts. Available at: [Link]
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Spectroscopic data for (Chloromethyl)dimethylsilane (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Characterization of (Chloromethyl)dimethylchlorosilane
Abstract
(Chloromethyl)dimethylchlorosilane (CAS No. 1719-57-9), also known as CMDMCS, is a bifunctional organosilicon compound widely utilized as a key intermediate in the synthesis of silicone polymers, coupling agents, and various specialty chemicals.[1] Its dual reactivity, stemming from the chloromethyl group and the silicon-chlorine bond, makes it a versatile building block for introducing silicon-containing moieties into organic molecules.[1] Precise structural confirmation and purity assessment are paramount for its effective application. This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize (Chloromethyl)dimethylchlorosilane, offering field-proven insights into data acquisition and interpretation for researchers and drug development professionals.
Molecular Structure and Spectroscopic Overview
The structure of (Chloromethyl)dimethylchlorosilane, with the chemical formula C₃H₈Cl₂Si, presents distinct chemical environments that are readily distinguishable by modern spectroscopic methods.[2][3] The molecule contains two equivalent methyl groups and one chloromethyl group attached to a central silicon atom, which is also bonded to a chlorine atom. This arrangement dictates the signals observed in NMR, the vibrational modes in IR, and the fragmentation patterns in MS.
Caption: 2D Structure of (Chloromethyl)dimethylchlorosilane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (Chloromethyl)dimethylchlorosilane, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.
Proton (¹H) NMR Spectroscopy
Expertise & Experience: The Causality Behind the Spectrum In ¹H NMR, the chemical shift of a proton is dictated by its local electronic environment. Protons attached to carbons adjacent to electronegative atoms (like chlorine) are deshielded and appear at a higher chemical shift (further downfield). Conversely, protons on methyl groups attached to silicon are more shielded and appear upfield.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Prepare a solution of ~5-10 mg of (Chloromethyl)dimethylchlorosilane in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Parameters: Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans to ensure a good signal-to-noise ratio.
-
Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Data Presentation: ¹H NMR
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Si-(CH ₃)₂ | ~0.55 | Singlet | 6H |
| Cl-CH ₂-Si | ~2.94 | Singlet | 2H |
| Data sourced from ChemicalBook based on analysis in CCl₄ and CDCl₃.[4] |
Spectral Interpretation The ¹H NMR spectrum exhibits two distinct signals, consistent with the two unique proton environments in the molecule.
-
Singlet at ~0.55 ppm: This upfield signal integrates to 6 protons and is assigned to the two equivalent methyl groups attached directly to the silicon atom. The singlet multiplicity indicates no adjacent protons for coupling.
-
Singlet at ~2.94 ppm: This downfield signal, integrating to 2 protons, is assigned to the methylene (-CH₂-) protons of the chloromethyl group.[4] Its downfield position is a direct result of the deshielding effect from the adjacent electronegative chlorine atom.
Caption: Standard workflow for ¹H NMR analysis.
Carbon-13 (¹³C) NMR Spectroscopy
Expertise & Experience: The Causality Behind the Spectrum In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single line. The chemical shift is influenced by the electronegativity of attached atoms. The carbon in the C-Cl bond is significantly deshielded compared to the carbons in the Si-C bonds.
Experimental Protocol: ¹³C NMR Acquisition The protocol is similar to ¹H NMR, but with modified instrument parameters to observe the ¹³C nucleus.
-
Sample Preparation: Use a more concentrated sample (~20-50 mg in ~0.6 mL of CDCl₃) due to the lower natural abundance of ¹³C.
-
Instrumentation: Acquire on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz instrument).
-
Parameters: Employ proton decoupling to simplify the spectrum to singlets. A larger number of scans (e.g., 256 or more) and a longer relaxation delay may be required.
Data Presentation: ¹³C NMR
| Signal Assignment | Chemical Shift (δ, ppm) (Estimated) |
| Si-(C H₃)₂ | ~ -1 to 2 |
| Cl-C H₂-Si | ~ 25 to 30 |
| Note: Exact experimental data for CMDMCS is not readily available. Shifts are estimated based on analogous compounds like chloromethyltrimethylsilane and general principles of ¹³C NMR.[5][6] |
Spectral Interpretation The spectrum is expected to show two signals, corresponding to the two distinct carbon environments.
-
Upfield Signal (~ -1 to 2 ppm): This signal is attributed to the two equivalent methyl carbons attached to silicon. Carbons bonded to silicon often appear upfield, sometimes even below the 0 ppm TMS reference.
-
Downfield Signal (~ 25 to 30 ppm): This signal corresponds to the methylene carbon of the chloromethyl group. The attachment to the electronegative chlorine atom causes a significant downfield shift compared to the methyl carbons.[6]
Infrared (IR) Spectroscopy
Expertise & Experience: The Causality Behind the Spectrum IR spectroscopy probes the vibrational frequencies of chemical bonds. Specific bonds absorb infrared radiation at characteristic frequencies, allowing for the identification of functional groups. The spectrum of (Chloromethyl)dimethylchlorosilane is dominated by vibrations associated with C-H, Si-C, C-Cl, and Si-Cl bonds.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: As a liquid, the easiest method is to place a single drop of neat (undiluted) (Chloromethyl)dimethylchlorosilane between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean salt plates first, which is then automatically subtracted from the sample spectrum.
Data Presentation: Key IR Absorptions
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 2970 - 2900 | C-H stretch (in CH₃ & CH₂) | Medium |
| 1410 - 1400 | CH₂ scissoring | Medium |
| 1260 - 1250 | CH₃ symmetric bend (Si-CH₃) | Strong |
| 840 - 800 | Si-C stretch / CH₃ rock | Strong |
| 740 - 700 | C-Cl stretch | Strong |
| 550 - 460 | Si-Cl stretch | Strong |
| Data interpreted from research on chloromethyl-dimethyl-chlorosilane and general IR correlation tables.[7] |
Spectral Interpretation
-
C-H Stretches (2970 - 2900 cm⁻¹): These absorptions confirm the presence of saturated alkyl groups.
-
Si-CH₃ Bending (1260 - 1250 cm⁻¹): A sharp, strong peak in this region is highly characteristic of a methyl group attached to a silicon atom.
-
Si-C Stretch Region (840 - 800 cm⁻¹): This strong absorption further confirms the silicon-carbon framework.
-
C-Cl Stretch (740 - 700 cm⁻¹): This band is indicative of the chloromethyl group.
-
Si-Cl Stretch (550 - 460 cm⁻¹): This strong absorption in the far-IR region confirms the presence of the silicon-chlorine bond.
Mass Spectrometry (MS)
Expertise & Experience: The Causality Behind the Spectrum Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization to form a molecular ion (M⁺) and subsequent fragmentation. The mass-to-charge ratio (m/z) of these ions is detected. The presence of chlorine is uniquely identifiable due to its two stable isotopes, ³⁵Cl and ³⁷Cl, which exist in an approximate 3:1 natural abundance.[8]
Experimental Protocol: GC-MS Analysis
-
Sample Introduction: Inject a dilute solution of (Chloromethyl)dimethylchlorosilane in a volatile solvent (e.g., dichloromethane or hexane) into a Gas Chromatograph (GC). The GC separates the analyte from any impurities before it enters the mass spectrometer.
-
Ionization: Use a standard Electron Ionization (EI) source, typically at 70 eV.
-
Detection: Scan a mass range (e.g., m/z 30-200) to detect the molecular ion and key fragments.
Data Presentation: Major Mass Fragments
| m/z Value | Proposed Fragment Ion | Relative Intensity | Notes |
| 127/129 | [Si(CH₃)(CH₂Cl)Cl]⁺ | Moderate | Loss of one methyl group (CH₃). Isotope pattern for 2 Cl atoms. |
| 93/95 | [Si(CH₃)₂Cl]⁺ | High | Loss of the chloromethyl radical (•CH₂Cl). Isotope pattern for 1 Cl. |
| 77 | [Si(CH₃)₂H]⁺ (rearrangement) or [Si(CH₃)Cl]⁺ (less likely) | Moderate | A common fragment in dimethylsilane compounds. |
| 63/65 | [Si(CH₃)H(Cl)]⁺ | Moderate | Isotope pattern for 1 Cl. |
| Data interpreted from the NIST Mass Spectrum of Silane, chloro(chloromethyl)dimethyl-.[9][10] |
Spectral Interpretation The molecular weight of C₃H₈Cl₂Si is approximately 143.09 g/mol .[2] The molecular ion (M⁺) peak is expected around m/z 142/144/146 but is often of low abundance or absent in chlorosilanes. The key diagnostic information comes from the fragmentation pattern and isotopic clusters.
-
Isotopic Pattern: A compound with one chlorine atom gives an M⁺ and M+2 peak in a ~3:1 ratio.[8] A compound with two chlorine atoms, like CMDMCS, will exhibit a more complex pattern for any fragment containing both chlorines, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.
-
Major Fragmentation Pathway: The most abundant fragment is often observed at m/z 93 and 95 . This corresponds to the loss of the chloromethyl radical (•CH₂Cl), resulting in the stable [Si(CH₃)₂Cl]⁺ cation. The ~3:1 intensity ratio of these peaks is a classic indicator of a fragment containing one chlorine atom.[11]
-
Loss of Methyl Group: The peaks at m/z 127 and 129 correspond to the loss of a methyl radical (•CH₃) from the molecular ion. The isotopic signature here is more complex due to the presence of two chlorine atoms.
Caption: Key fragmentation pathways for (Chloromethyl)dimethylchlorosilane in EI-MS.
Conclusion
The collective analysis by ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry provides a self-validating system for the structural confirmation of (Chloromethyl)dimethylchlorosilane. ¹H NMR confirms the 6:2 proton ratio of the methyl and chloromethyl groups. IR spectroscopy identifies the characteristic Si-CH₃, C-Cl, and Si-Cl bonds. Finally, mass spectrometry corroborates the molecular weight and reveals a fragmentation pattern, particularly the loss of a chloromethyl radical to form the m/z 93/95 base peak, that is definitive for the assigned structure. This multi-technique approach ensures the identity and integrity of this critical chemical intermediate for all research and development applications.
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National Institute of Standards and Technology. (n.d.). Silane, chloro(chloromethyl)dimethyl-. NIST Chemistry WebBook. Retrieved from [Link][2][3][9]
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The Dichotomous Reactivity of the Silicon-Chlorine Bond in (Chloromethyl)dimethylsilane: A Technical Guide for Advanced Synthesis
Abstract
(Chloromethyl)dimethylsilane emerges as a pivotal bifunctional reagent in contemporary organic and organometallic synthesis. Its synthetic utility is primarily dictated by the nuanced and often selective reactivity of its silicon-chlorine (Si-Cl) bond. This technical guide provides an in-depth exploration of the chemical behavior of the Si-Cl bond within this molecule, offering a sophisticated understanding for researchers, scientists, and professionals in drug development. We will dissect the fundamental principles governing its reactivity, detail field-proven experimental protocols, and present a framework for its strategic application in complex molecular architecture. This document moves beyond a mere recitation of reactions to offer a causal understanding of experimental design, ensuring both technical accuracy and practical applicability.
Introduction: The Strategic Importance of this compound
This compound, with the chemical structure Cl-Si(CH₃)₂-CH₂-Cl, is a versatile building block in a myriad of chemical transformations.[1] Its value lies in the differential reactivity of its two chloro-substituents: the chloromethyl group (C-Cl) and the chlorosilyl group (Si-Cl). The Si-Cl bond is inherently more labile and susceptible to nucleophilic attack compared to the more robust C-Cl bond. This reactivity differential allows for selective functionalization at the silicon center, making it an invaluable precursor for the synthesis of a wide array of organosilicon compounds, including polymers, silane coupling agents, and functionalized silanes for pharmaceutical and materials science applications.[1][2] Understanding the factors that govern the reactivity of the Si-Cl bond is paramount to harnessing the full synthetic potential of this reagent.
The Heart of the Matter: Understanding Si-Cl Bond Reactivity
The reactivity of the Si-Cl bond is a consequence of several key factors:
-
Polarity: The significant difference in electronegativity between silicon (1.90) and chlorine (3.16) results in a highly polarized bond, with the silicon atom bearing a substantial partial positive charge. This renders the silicon atom a potent electrophilic center, readily attacked by nucleophiles.
-
d-Orbital Participation: Silicon's ability to utilize its vacant 3d-orbitals allows for the formation of hypervalent intermediates, typically a pentacoordinate trigonal bipyramidal structure, during nucleophilic substitution. This lowers the activation energy of the reaction compared to analogous substitutions at a carbon center.[3]
-
Leaving Group Ability: The chloride ion is an excellent leaving group, further facilitating nucleophilic substitution at the silicon center.
These factors collectively contribute to the high reactivity of the Si-Cl bond, making it the primary site of reaction under a wide range of conditions.
Key Transformations of the Si-Cl Bond: Mechanisms and Protocols
The Si-Cl bond in this compound readily undergoes a variety of transformations, primarily driven by nucleophilic substitution.
Nucleophilic Substitution with Organometallic Reagents
The reaction of this compound with organometallic reagents such as Grignard and organolithium reagents is a cornerstone of its synthetic utility, enabling the formation of new silicon-carbon bonds.
Grignard reagents (R-MgX) are powerful nucleophiles that readily attack the electrophilic silicon atom of this compound.[4] The reaction proceeds via a nucleophilic substitution mechanism, displacing the chloride ion to form a new Si-C bond.[5] While highly effective, the reactivity of Grignard reagents can sometimes be challenging to control. The choice of solvent and catalyst can be crucial for achieving high yields and selectivity. For instance, tetrahydrofuran (THF) is often preferred over diethyl ether due to its higher boiling point, which can be advantageous in reactions with sterically demanding substrates.[6]
Experimental Protocol: Synthesis of (Chloromethyl)dimethylphenylsilane [7]
This protocol details the zinc-catalyzed substitution reaction of chlorothis compound with phenylmagnesium bromide, a method noted for its efficiency, broad scope, and operational simplicity.[7]
Materials:
-
Chlorothis compound
-
Phenylmagnesium bromide (1.0 M in THF)
-
Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc
-
1,4-Dioxane
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
Procedure:
-
A flame-dried 1-L, three-necked, round-bottomed flask is equipped with a 500-mL pressure-equalizing dropping funnel, a magnetic stirrer, and an argon inlet.
-
Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc (0.64 g, 2.5 mmol, 1 mol%) is added to the flask, and the system is purged with argon.
-
1,4-Dioxane (240 mL) is added to the flask at 23 °C.
-
Chlorothis compound (33.8 mL, 250 mmol) is added via the dropping funnel.
-
The mixture is cooled in an ice/water bath.
-
Phenylmagnesium bromide (300 mL, 300 mmol, 1.2 equiv) is transferred to the dropping funnel and added dropwise to the reaction mixture over 30 minutes with continued cooling. A gentle exotherm and the formation of white salts will be observed.
-
After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction mixture is then poured into a rapidly stirred, ice-cold saturated aqueous ammonium chloride solution (150 mL).
-
The mixture is transferred to a separatory funnel, and the flasks are rinsed with ethyl acetate (2 x 25 mL). The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to yield (chloromethyl)dimethylphenylsilane as a clear, colorless liquid.
Data Summary:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield (%) | Boiling Point |
| Chlorothis compound | Phenylmagnesium bromide | Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc | 1,4-Dioxane/THF | 80-81 | 115 °C (23 mmHg) |
Table 1: Synthesis of (Chloromethyl)dimethylphenylsilane via Grignard Reaction.[7]
Causality Behind Experimental Choices:
-
Zinc Catalysis: The use of a zinc catalyst is a significant improvement over uncatalyzed reactions or those using more toxic catalysts like cyanide salts.[7] Zinc chloride facilitates the substitution with a wider variety of Grignard reagents.[7]
-
Solvent System: The combination of 1,4-dioxane and THF provides a suitable reaction medium. THF is the solvent for the Grignard reagent, while 1,4-dioxane helps to maintain a homogeneous reaction mixture.
-
Workup: Quenching with saturated aqueous ammonium chloride is a standard procedure to protonate any remaining Grignard reagent and facilitate the separation of the organic and aqueous phases.
Logical Relationship Diagram:
Caption: Workflow for the zinc-catalyzed Grignard reaction.
Organolithium reagents (R-Li) are generally more reactive than their Grignard counterparts and also readily react with the Si-Cl bond.[7] This heightened reactivity can be advantageous for reactions with sterically hindered silanes or for achieving faster reaction times. However, the high basicity of organolithium reagents necessitates careful substrate consideration to avoid side reactions such as deprotonation.
Hydrolysis: Formation of Silanols
The Si-Cl bond is highly susceptible to hydrolysis, reacting readily with water to form a silanol ((chloromethyl)dimethylsilanol) and hydrochloric acid.[8][9] This reaction is often rapid and exothermic. The resulting silanol is a key intermediate that can undergo self-condensation to form disiloxanes.[10] The controlled hydrolysis of (chloromethyl)dimethylchlorosilane is a critical step in the synthesis of certain silicone polymers.[10]
Reaction Scheme:
Cl-Si(CH₃)₂-CH₂-Cl + H₂O → HO-Si(CH₃)₂-CH₂-Cl + HCl
Experimental Considerations:
-
The reaction is typically carried out in a two-phase system or with a proton scavenger (e.g., a tertiary amine) to neutralize the HCl byproduct, which can catalyze the condensation of the silanol.[10]
-
Careful control of stoichiometry and reaction conditions is necessary to favor the formation of the monomeric silanol over the condensed disiloxane.[8]
Reduction of the Si-Cl Bond
The Si-Cl bond can be reduced to a Si-H bond using various hydride reagents, such as lithium aluminum hydride (LiAlH₄).[9][11] This transformation is useful for the synthesis of hydrosilanes, which are important reagents in their own right, particularly in hydrosilylation reactions.[12]
Reaction Scheme:
4 Cl-Si(CH₃)₂-CH₂-Cl + LiAlH₄ → 4 H-Si(CH₃)₂-CH₂-Cl + LiCl + AlCl₃
Comparative Reactivity: Si-Cl vs. C-Cl
A key feature of this compound is the differential reactivity of the Si-Cl and C-Cl bonds. The Si-Cl bond is significantly more reactive towards nucleophiles than the C-Cl bond. This is attributed to the greater polarity of the Si-Cl bond and the ability of silicon to form hypervalent intermediates, which lowers the activation energy for nucleophilic attack.[13] This selective reactivity allows for a wide range of transformations to be carried out at the silicon center while leaving the chloromethyl group intact for subsequent functionalization.
Applications in Advanced Synthesis
The versatile reactivity of the Si-Cl bond in this compound makes it a valuable tool in a variety of synthetic applications:
-
Protecting Group Chemistry: The dimethyl(chloromethyl)silyl group can be introduced as a protecting group for alcohols. Silyl ethers are widely used protecting groups due to their ease of formation and removal under specific conditions.[14]
-
Synthesis of Functionalized Silanes: As demonstrated, the Si-Cl bond provides a handle for introducing a wide range of organic functionalities onto the silicon atom. These functionalized silanes are precursors to a vast array of materials with tailored properties.[1]
-
Precursor to Silicone Polymers: this compound is a key monomer in the synthesis of specialty silicone polymers. The chloromethyl group allows for post-polymerization modification, leading to materials with unique properties.[2]
Conclusion
The reactivity of the silicon-chlorine bond in this compound is a cornerstone of its synthetic utility. Its high susceptibility to nucleophilic attack, coupled with the relative inertness of the carbon-chlorine bond, allows for a high degree of selective functionalization. A thorough understanding of the principles governing its reactivity, as detailed in this guide, empowers researchers to strategically employ this versatile reagent in the design and execution of complex synthetic strategies. The protocols and mechanistic insights provided herein serve as a robust foundation for innovation in the fields of organic synthesis, materials science, and drug development.
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Murakami, K., Yorimitsu, H., & Oshima, K. (n.d.). SYNTHESIS OF TETRAORGANOSILANES: (CHLOROMETHYL)DIMETHYLPHENYLSILANE. Organic Syntheses. Retrieved from [Link]
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Engineering LibreTexts. (2021, March 5). Silicon-Chlorine Bonded Molecules. Retrieved from [Link]
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Bento, A. P., & Bickelhaupt, F. M. (2007). Nucleophilic substitution at silicon (SN2@Si) via a central reaction barrier. The Journal of organic chemistry, 72(6), 2201–2207. [Link]
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The Hebrew University of Jerusalem. (1996). Comparison of C-Cl and Si-Cl bonds. A valence bond study. Retrieved from [Link]
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An In-depth Technical Guide on the Chemical Stability and Storage of (Chloromethyl)dimethylsilane
Introduction
(Chloromethyl)dimethylsilane, also known by its synonym (Chloromethyl)dimethylchlorosilane (CMDMCS), is a versatile organosilicon compound with significant applications in organic synthesis and materials science.[1][2] It serves as a crucial intermediate in the production of silicone polymers, silane coupling agents, and various functionalized silanes.[1][3] Its utility is prominent in the synthesis of pharmaceuticals and agrochemicals, as well as in the formulation of high-performance adhesives, sealants, and coatings to enhance bonding strength, durability, and hydrophobicity.[1][4] The reactivity of this compound, attributed to its chloromethyl and chloro substituents on the silicon atom, makes it a valuable building block for introducing the dimethylsilylmethyl moiety into various molecular architectures.[3][5] However, this high reactivity also necessitates a thorough understanding of its chemical stability and the implementation of stringent storage and handling protocols to ensure its integrity and prevent hazardous situations.[2] This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.
Core Chemical Properties and Stability Profile
This compound is a colorless to pale yellow, highly flammable liquid with an acrid odor.[1][6] Its chemical reactivity is primarily dictated by the presence of the silicon-chlorine (Si-Cl) bond, which is highly susceptible to nucleophilic attack, particularly by water.
Moisture Sensitivity and Hydrolysis: The most critical aspect of this compound's instability is its extreme sensitivity to moisture.[2][6] It reacts violently with water, including atmospheric moisture, in a rapid hydrolysis reaction.[7][8] This reaction cleaves the Si-Cl bond, leading to the formation of silanols and the liberation of corrosive and toxic hydrogen chloride (HCl) gas.[2][7][8] The generated HCl can further catalyze the condensation of the intermediate silanols to form siloxane oligomers and polymers, ultimately leading to the degradation of the product.[9] The persistence of this compound in the environment is considered unlikely due to this rapid hydrolysis.[6][7]
The hydrolysis reaction can be represented as follows: (ClCH₂) (CH₃)₂SiCl + H₂O → (ClCH₂) (CH₃)₂SiOH + HCl 2 (ClCH₂) (CH₃)₂SiOH → (ClCH₂) (CH₃)₂SiOSi(CH₃)₂(CH₂Cl) + H₂O
This reactivity underscores the absolute necessity of storing and handling the compound under strictly anhydrous and inert conditions.[6]
Thermal Stability: this compound is stable under normal temperatures and pressures.[3] However, it is a flammable liquid with a flash point of 21-22°C (69.8-71.6°F), indicating that it can be easily ignited by heat, sparks, or flames.[7][10] Thermal decomposition at elevated temperatures can lead to the release of irritating and toxic gases and vapors, including hydrogen chloride, carbon monoxide, carbon dioxide, and silicon dioxide.[6][7]
Incompatibilities: Beyond its reactivity with water, this compound is incompatible with a range of other substances. It should be kept away from:
-
Strong oxidizing agents: Can lead to vigorous, exothermic reactions.[6][7]
-
Strong acids and bases: Can catalyze decomposition and polymerization.[6][7]
-
Alcohols and Amines: Will react with the Si-Cl bond, similar to water, leading to the formation of alkoxy- or amino-silanes and the release of HCl.[6][7]
-
Metals: May be corrosive to some metals, especially in the presence of moisture due to the formation of HCl.[6][7][11]
Visualizing the Hydrolysis Pathway
To better understand the primary degradation mechanism, the following diagram illustrates the hydrolysis of this compound upon exposure to moisture.
Caption: Hydrolysis of this compound to silanol and subsequent condensation.
Recommended Storage and Handling Protocols
Given its reactive and hazardous nature, strict adherence to proper storage and handling protocols is paramount for maintaining the chemical integrity of this compound and ensuring laboratory safety.
Storage Conditions: The primary objective for storing this compound is to rigorously exclude moisture and air.
-
Atmosphere: The compound must be stored under a dry, inert atmosphere, such as nitrogen or argon.[6][7] This prevents contact with atmospheric moisture and oxygen.
-
Temperature: Store in a cool, dry, and well-ventilated place, away from heat sources, sparks, and open flames.[1][7][12] Recommended storage temperatures are typically between 2°C and 8°C.[1] The storage area should be designated as a "flammables area."[6][7]
-
Containers: Containers must be tightly closed to prevent moisture ingress and vapor escape.[7][12] Use original, approved containers where possible.
-
Segregation: Store separately from incompatible materials as listed in the previous section.[6][7]
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Dry, Inert (Nitrogen or Argon) | Prevents violent reaction with atmospheric moisture and air.[6][7] |
| Temperature | 2°C - 8°C, in a cool, well-ventilated area | Minimizes vapor pressure and reduces the risk of ignition.[1][6] |
| Container | Tightly sealed, original packaging | Prevents moisture ingress and vapor leakage.[7][12] |
| Location | Flammables and corrosives storage area | Ensures proper segregation and safety measures are in place.[6][7] |
| Incompatibilities | Segregate from water, acids, bases, alcohols, oxidizing agents | Avoids violent reactions, decomposition, and release of toxic gas.[6][7] |
Handling Procedures: All handling of this compound should be performed by trained personnel in a controlled environment.
-
Ventilation: Use only under a chemical fume hood to control exposure to vapors.[7] The ventilation system should be explosion-proof.[7][13]
-
Inert Gas Techniques: Handle under an inert atmosphere using standard techniques such as a glovebox or Schlenk line to prevent contact with air and moisture.[6][7]
-
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory. This includes:
-
Eye/Face Protection: Chemical safety goggles and a face shield.[14][15]
-
Skin Protection: Wear appropriate protective gloves (e.g., neoprene or nitrile rubber) and clothing to prevent skin contact.[13][14]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic gases and vapors.[7][13]
-
-
Fire Safety: Keep away from all ignition sources.[13] Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[12][13] In case of fire, use carbon dioxide, dry chemical, or alcohol-resistant foam. DO NOT USE WATER , as it will react violently.[7][16]
-
Spill Management: In case of a spill, evacuate the area. Absorb the spill with an inert, dry material like sand or earth and place it into a suitable, closed container for disposal.[6][7] Do not expose the spill to water.[7]
Material Compatibility
The choice of materials for storage containers, transfer lines, and reaction vessels is critical to prevent corrosion and contamination.
| Material Class | Compatible Materials | Incompatible Materials | Rationale for Incompatibility |
| Metals | Stainless Steel (with caution, must be dry) | Carbon Steel, Aluminum, other reactive metals | Can be corroded, especially in the presence of moisture due to HCl formation.[6][7][11] |
| Plastics | PTFE, PFA, FEP | LDPE, Polypropylene, PVC, Nylon, Rubber | May be degraded or permeated by the solvent or react with trace moisture. |
| Glass | Borosilicate Glass | - | Generally compatible, but ensure it is scrupulously dried before use. |
| Elastomers | Kalrez®, Chemraz® | Viton®, Neoprene, Buna-N | Swelling, degradation, and potential leaching of impurities. |
Assessing Purity and Degradation
Regular assessment of this compound purity is essential, especially for sensitive applications. Degradation, primarily through hydrolysis, can be detected through several methods.
Visual Inspection: A fresh, high-purity sample of this compound should be a clear, colorless liquid.[6] The presence of a hazy or cloudy appearance, the formation of a solid precipitate (siloxanes), or fuming upon opening the container are all indicators of moisture contamination and degradation.
Analytical Methods: For a quantitative assessment of purity, several analytical techniques are employed.
-
Gas Chromatography (GC): GC is the primary method for determining the purity of this compound and quantifying volatile impurities.[1][17] A capillary column suitable for reactive silanes should be used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm the chemical structure and identify impurities or degradation products. The presence of peaks corresponding to silanols or siloxanes would indicate hydrolysis.
-
Titration: Argentometric titration can be used to quantify the hydrolyzable chloride content, which can be an indicator of degradation or the presence of other chlorinated impurities.[17]
Workflow for Handling Suspected Degradation
If degradation of this compound is suspected, a systematic approach should be taken to assess the material and decide on its usability.
Caption: Decision workflow for handling this compound of suspect quality.
Conclusion
This compound is an indispensable reagent in modern chemical synthesis, but its utility is matched by its hazardous and reactive nature. A foundational understanding of its chemical instability, particularly its violent reactivity with moisture, is crucial for any researcher or scientist working with this compound. The implementation of rigorous storage and handling protocols, centered on the absolute exclusion of water and the use of inert atmosphere techniques, is not merely a recommendation but a mandatory practice. By adhering to the guidelines outlined in this document—from proper PPE and material compatibility to methods for assessing purity—professionals can ensure the integrity of their starting materials, the reproducibility of their experimental results, and, most importantly, a safe laboratory environment.
References
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Thermo Fisher Scientific. (2024). (Chloromethyl)dimethylchlorosilane - SAFETY DATA SHEET. Retrieved from [Link]
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Gelest, Inc. (2016). ALLYLthis compound, 95% - Safety Data Sheet. Retrieved from [Link]
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Global Silicones Council. (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES. Retrieved from [Link]
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Britton, L. G. (2016). Improve Your Handling of Chlorosilanes. ResearchGate. Retrieved from [Link]
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Kirilin, A. D., et al. (2015). USE OF CHLOROthis compound IN THE SYNTHESIS OF SILICON DERIVATIVES OF PYRROLE. ResearchGate. Retrieved from [Link]
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CP Lab Safety. (n.d.). Chlorothis compound, 25g, Each. Retrieved from [Link]
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For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to (Chloromethyl)dimethylsilane: Molecular Structure, Properties, and Synthetic Applications
Core Molecular and Physical Characteristics
This compound, often abbreviated as CMDMCS, is a bifunctional organosilane featuring both a reactive Si-Cl bond and a C-Cl bond. This unique structure makes it a valuable intermediate in a variety of chemical transformations.
Molecular Formula and Structure
The molecular formula for this compound is C₃H₈Cl₂Si.[1][2] Its structure consists of a central silicon atom bonded to two methyl groups, a chloromethyl group (-CH₂Cl), and a chlorine atom.
Molecular Structure of this compound
Caption: Simplified workflow for the synthesis of this compound.
Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the two chloro-substituents at different positions. The silicon-chlorine bond is highly susceptible to nucleophilic attack, making it a potent silylating agent. The carbon-chlorine bond in the chloromethyl group can also undergo nucleophilic substitution, allowing for further functionalization.
A primary application of this reagent is in the protection of alcohols as silyl ethers. The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon atom. [3][4]This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct. [3][4]
Mechanism of Alcohol Protection
Caption: Reaction mechanism for the silylation of an alcohol.
Applications in Research and Development
This compound is a versatile reagent with numerous applications in organic synthesis and materials science.
-
Protecting Group Chemistry: It is widely used to protect hydroxyl groups in alcohols, which is a crucial step in the multi-step synthesis of complex molecules like pharmaceuticals. [4][5]* Intermediate in Synthesis: It serves as a key intermediate in the synthesis of other organosilicon compounds, including silane coupling agents and silicone polymers.
-
Surface Modification: This compound can be used to modify the surfaces of materials like glass and metals to alter their properties, such as hydrophobicity.
Experimental Protocol: Protection of a Primary Alcohol
This protocol provides a detailed procedure for the protection of a primary alcohol using this compound, adapted from established methods for similar silylating agents. [4] Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
Under a nitrogen atmosphere, dissolve the primary alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.2 eq) dropwise to the cooled solution via a dropping funnel. A white precipitate of triethylammonium chloride will form.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure silyl ether.
Safety and Handling
This compound is a flammable and corrosive liquid that reacts with moisture. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Store the compound in a cool, dry place under an inert atmosphere.
Conclusion
This compound is a valuable and versatile reagent in modern organic and materials chemistry. Its unique bifunctionality allows for a wide range of synthetic transformations, most notably the protection of alcohols and the synthesis of more complex organosilicon structures. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in a research and development setting.
References
- BenchChem. (2025). Detailed protocol for silylation of primary alcohols with Chlorotrimethylsilane.
-
Master Organic Chemistry. (n.d.). Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the chlorosilane 1a and alcohol protection. Retrieved from [Link]
-
Organic Chemistry Portal. (2009). An Efficient Protocol for Alcohol Protection Under Solvent- and Catalyst-Free Conditions. Retrieved from [Link]
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SciSpace. (1989). Chloromethoxysilanes as Protecting Reagents for Sterically Hindered Alcohols. Retrieved from [Link]
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PubChem. (n.d.). Dichloro(chloromethyl)methylsilane. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 17.8: Protection of Alcohols. Retrieved from [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
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Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]
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SpectraBase. (n.d.). Chlorothis compound. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Heretsch, P. (2015).
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NIST. (n.d.). Silane, dichlorodimethyl-. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of the DMPP (a), diethyl chlorophosphate (b), and methacrylamide (c). Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
- Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University.
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Organic Chemistry Portal. (2012). Chlorination of Aliphatic Primary Alcohols via Triphosgene-Triethylamine Activation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]
-
Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]
-
Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Retrieved from [Link]
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Physical properties: boiling point, density, refractive index of (Chloromethyl)dimethylsilane
An In-depth Technical Guide to the Physical Properties of (Chloromethyl)dimethylsilane
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physical properties of chemical reagents is paramount for predictable and reproducible outcomes. This guide provides a detailed examination of the key physical characteristics of this compound, a versatile organosilicon compound. We will delve into its boiling point, density, and refractive index, not just as static values, but as dynamically determined properties that inform its purity, handling, and application in synthesis.
Core Physical Properties of this compound
This compound, with the chemical formula ClCH₂SiH(CH₃)₂, is a reactive silane derivative. A precise knowledge of its physical constants is essential for its effective use in the laboratory. The primary physical properties are summarized in the table below.
| Physical Property | Value | Conditions |
| Boiling Point | 82-83 °C | at standard atmospheric pressure (lit.) |
| Density | 0.894 g/mL | at 25 °C (lit.) |
| Refractive Index | 1.42 | at 20 °C, sodium D-line (n20/D) (lit.) |
Experimental Determination of Physical Properties
The values presented above are literature values and represent the expected properties of a pure sample. In a laboratory setting, experimental determination of these properties is a critical step for verifying the identity and purity of the compound. The following sections detail the methodologies for these determinations.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, the boiling point is a constant at a given pressure and serves as a key indicator of its identity and purity.[1] A common and accurate method for determining the boiling point of a small liquid sample is the micro-reflux method.[2]
Experimental Protocol for Micro-Boiling Point Determination:
-
Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed into a small test tube. A boiling chip or a small magnetic stir bar is added to ensure smooth boiling.
-
Apparatus Setup: The test tube is placed in a heating block on a hot plate stirrer. A thermometer is clamped such that its bulb is positioned about 1 cm above the surface of the liquid to measure the temperature of the vapor.
-
Heating and Observation: The sample is heated gently. The liquid will begin to boil and a ring of condensing vapor will become visible on the walls of the test tube. This indicates that the liquid is refluxing.
-
Temperature Measurement: The temperature is recorded when the condensation ring is stable and the temperature reading on the thermometer remains constant. This stable temperature is the boiling point of the liquid.[1]
Caption: Workflow for the experimental determination of liquid density.
Refractive Index Determination
The refractive index of a liquid is a dimensionless number that describes how light propagates through it. It is a characteristic property that is dependent on temperature and the wavelength of light used. [3]This property is highly sensitive to the purity of a substance and can be used for identification. An Abbe refractometer is a common instrument for this measurement.
Experimental Protocol for Refractive Index Measurement:
-
Instrument Calibration: The refractometer is turned on, and the prism is cleaned with a suitable solvent (e.g., ethanol) and allowed to dry. The instrument is calibrated using a standard liquid with a known refractive index.
-
Sample Application: A few drops of this compound are placed on the surface of the lower prism.
-
Measurement: The prisms are closed, and the light source is positioned. The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
Reading the Value: The refractive index value is read from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.
Caption: Workflow for measuring the refractive index using a refractometer.
Conclusion
The accurate determination of the boiling point, density, and refractive index of this compound is fundamental to its application in scientific research and development. These physical properties not only confirm the identity and purity of the compound but also provide essential data for process design, safety considerations, and the successful execution of chemical transformations. The experimental protocols outlined in this guide provide a framework for the reliable in-house validation of these critical parameters.
References
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Al-Ammar, K., & Alshikh Khalil, M. (2016). An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. Acta Physica Polonica A, 129(1), 59-61. Retrieved from [Link]
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Stenutz. (n.d.). chlorothis compound. Retrieved from [Link]
-
University of Calgary. (n.d.). Boiling Point Determination. Retrieved from [Link]
-
BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]
-
Alkali Scientific. (n.d.). CHLOROthis compound 98%. Retrieved from [Link]
-
JoVE. (2020). Boiling Points. Retrieved from [Link]
-
University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Measuring Density with a Laboratory Balance. Retrieved from [Link]
-
Scribd. (n.d.). Refractive Index of Glass Slab Experiment. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Experiment 4: Refractive Index. Retrieved from [Link]
-
YouTube. (2020). Experiment 1: Determination of the Density of Water. Retrieved from [Link]
-
WJEC. (n.d.). Determination of the density of liquids and solids. Retrieved from [Link]
-
B. N. College. (n.d.). Experiment No.1 Object: To determine the refractive index of a prism by using a spectrometer. Retrieved from [Link]
-
JoVE. (2015). Determining the Density of a Solid and Liquid. Retrieved from [Link]
-
PhysLab. (n.d.). Measurement of refractive index using a Michelson interferometer. Retrieved from [Link]
-
PubChem. (n.d.). Silane, chloro(chloromethyl)dimethyl-. Retrieved from [Link]
-
Wikipedia. (n.d.). Chlorodimethylsilane. Retrieved from [Link]
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Navigating the Silyl Landscape: A Technical Guide to (Chloromethyl)dimethylsilane and Its Synonyms in Advanced Synthesis
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis, the precise manipulation of reactive functional groups is paramount to achieving desired molecular architectures. Among the arsenal of tools available to the modern chemist, silyl ethers have emerged as indispensable protecting groups for hydroxyl moieties. This technical guide provides a comprehensive overview of (Chloromethyl)dimethylsilane, a versatile reagent whose various appellations in scientific literature can often be a source of confusion. Herein, we clarify its nomenclature, delve into its reactivity, and present its applications with field-proven insights, focusing on its role as a robust protecting group in multi-step synthesis.
Deciphering the Nomenclature: Key Synonyms and Identifiers
This compound is systematically known as Chlorothis compound . However, in practical laboratory settings and across a breadth of scientific publications, it is frequently referred to by its common synonym, (Chloromethyl)dimethylchlorosilane . To further streamline communication, the abbreviation CMDMCS is widely adopted. It is crucial to distinguish this reagent from the similarly named but structurally different Dichlorodimethylsilane.
To ensure unambiguous identification, researchers should rely on its unique CAS Registry Number: 1719-57-9 .
Table 1: Core Chemical Identifiers for this compound
| Identifier | Value |
| Systematic Name | Chlorothis compound |
| Common Synonym | (Chloromethyl)dimethylchlorosilane |
| Abbreviation | CMDMCS |
| CAS Number | 1719-57-9 |
| Molecular Formula | C₃H₈Cl₂Si |
| Molecular Weight | 143.09 g/mol |
| Boiling Point | 114 °C at 752 mmHg |
| Density | 1.086 g/mL at 25 °C |
The (Chloromethyl)dimethylsilyl (CMDMS) Group in Action: A Chemist's Perspective
The utility of CMDMCS in organic synthesis primarily stems from its ability to form (chloromethyl)dimethylsilyl ethers with alcohols. This transformation temporarily masks the reactive hydroxyl group, preventing it from interfering with subsequent chemical steps.[1] The choice of a specific protecting group is a critical decision in the design of a synthetic route, and the CMDMS group offers a unique profile of stability and reactivity.
The Silylation Reaction: Mechanism and Causality
The protection of an alcohol using CMDMCS proceeds via a nucleophilic attack of the alcohol's oxygen atom on the silicon center of the CMDMCS molecule, leading to the displacement of the chloride ion.[2] This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which serves a dual purpose: it deprotonates the alcohol to enhance its nucleophilicity and neutralizes the hydrochloric acid byproduct that is formed.[3]
The selection of an appropriate solvent is also critical. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly employed to prevent any unwanted side reactions with the highly reactive CMDMCS. The reaction is often performed at reduced temperatures (e.g., 0 °C) to control its exothermicity and minimize potential side reactions.
Caption: Silylation of an alcohol with CMDMCS.
A Step-by-Step Protocol for the Protection of a Primary Alcohol
The following protocol provides a detailed methodology for the formation of a (chloromethyl)dimethylsilyl ether from a primary alcohol.
Materials:
-
Primary Alcohol (1.0 eq)
-
(Chloromethyl)dimethylchlorosilane (CMDMCS) (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the solution and stir for 5 minutes.
-
Slowly add (Chloromethyl)dimethylchlorosilane dropwise to the cooled solution. A white precipitate of triethylammonium chloride will form.[3]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (chloromethyl)dimethylsilyl ether.
-
Purify the product by column chromatography on silica gel, if necessary.
Strategic Deprotection: Regenerating the Hydroxyl Group
A key advantage of any protecting group is the ability to be removed under specific and mild conditions, leaving the rest of the molecule intact.[1] The (chloromethyl)dimethylsilyl ether can be cleaved to regenerate the parent alcohol.
Cleavage of the CMDMS Ether
The silicon-oxygen bond of the CMDMS ether is susceptible to cleavage by fluoride ions, which form a very strong silicon-fluoride bond, driving the reaction to completion.[4] A common reagent for this purpose is tetrabutylammonium fluoride (TBAF) in an appropriate solvent like THF.
Caption: General workflow for the deprotection of a CMDMS ether.
Applications in Complex Synthesis: A Case Study
The strategic use of CMDMCS as a protecting group is exemplified in the synthesis of complex molecules where multiple reactive sites are present. For instance, in a molecule containing both a hydroxyl group and a reactive carbonyl group, the hydroxyl group can be selectively protected as a CMDMS ether. This allows for a subsequent reaction, such as a Grignard addition to the carbonyl group, to proceed without the acidic proton of the alcohol interfering with the organometallic reagent.[5] Following the Grignard reaction, the CMDMS group can be cleanly removed to unveil the original diol product. This highlights the "orthogonality" of the CMDMS protecting group strategy, where one functional group can be manipulated while another is shielded.
Conclusion: A Versatile Tool for the Synthetic Chemist
This compound, or CMDMCS, is a valuable reagent for the protection of alcohols in multi-step organic synthesis. Its reliable reactivity, the stability of the resulting silyl ether, and the mild conditions for its removal make it a strategic choice for researchers and drug development professionals. A clear understanding of its nomenclature and properties is essential for its effective and safe implementation in the laboratory. By providing a robust method to temporarily mask the reactivity of hydroxyl groups, CMDMCS empowers chemists to construct complex molecular architectures with greater precision and efficiency.
References
- Sigma-Aldrich. Chlorothis compound.
- PubChem. Silane, chloro(chloromethyl)dimethyl-.
- Guidechem. Chlorothis compound 1719-57-9 wiki.
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- ChemicalBook. Chlorothis compound | 1719-57-9.
- Tokyo Chemical Industry Co., Ltd. Chlorothis compound 1719-57-9.
- BenchChem. Detailed Protocol for the Silylation of Primary Alcohols with Chlorotrimethylsilane.
- YouTube. 9: Protection of alcohols.
- Master Organic Chemistry. Protecting Groups For Alcohols.
- Organic Syntheses. (chloromethyl)dimethylphenylsilane.
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- Indian Journal of Chemistry.
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- Master Organic Chemistry.
- ResearchGate. Deprotection of trimethylsilyl ethers (1 mmol) in the presence of catalytic amount of boric acid in water (2 mL)
- Organic Chemistry Portal. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol.
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- MULTISTEP SYNTHESIS PROTECTING GROUPS.
Sources
The Dual-Mode Reactivity of (Chloromethyl)dimethylsilane: A Mechanistic Guide for Organic Synthesis
This technical guide provides an in-depth exploration of the mechanistic pathways governing the reactions of (chloromethyl)dimethylsilane, a versatile reagent in modern organic synthesis. We will dissect its dual-mode reactivity, focusing on its function as a robust protecting group for alcohols and as a precursor for further carbon-carbon and carbon-heteroatom bond formation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this organosilicon compound with a high degree of predictability and control.
Introduction: The Unique Structural Attributes of this compound
This compound, with the chemical formula C₃H₈Cl₂Si, possesses two distinct reactive sites: a silicon-chlorine (Si-Cl) bond and a carbon-chlorine (C-Cl) bond.[1] This duality is the cornerstone of its utility in multi-step organic synthesis. The Si-Cl bond is highly susceptible to nucleophilic attack, making it an excellent electrophilic silicon source for the protection of sensitive functional groups like alcohols.[2][3] Concurrently, the chloromethyl group (-CH₂Cl) serves as a handle for subsequent functionalization, a feature not present in more common silylating agents like chlorotrimethylsilane.[1][4]
Mechanism of Action as a Protecting Group for Alcohols
The primary application of this compound is in the protection of hydroxyl groups to form silyl ethers.[2][5] This transformation is critical in complex molecule synthesis to prevent unwanted side reactions of the acidic and nucleophilic alcohol moiety.[3][6]
The SN2-like Mechanism at the Silicon Center
The silylation of an alcohol with this compound proceeds via a nucleophilic substitution at the silicon atom, which is best described as an SN2-like mechanism.[3][7] Although the silicon atom is tertiary, the longer Si-C and Si-Cl bonds compared to their carbon analogues reduce steric hindrance, allowing for nucleophilic attack.[3][6]
The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine or imidazole.[5][7] The base serves a dual purpose:
-
Deprotonation of the Alcohol: The base removes the acidic proton from the alcohol, forming a more potent nucleophile, the alkoxide.[6][7]
-
Neutralization of HCl: The base neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the formation of the silyl ether.[3][7]
The general mechanism is as follows:
-
Alkoxide Formation: The alcohol reacts with the base to form an alkoxide.
-
Nucleophilic Attack: The alkoxide attacks the electrophilic silicon atom of this compound.
-
Chloride Displacement: The chloride ion is displaced as a leaving group, forming the stable (chloromethyl)dimethylsilyl ether.
Experimental Protocol: Protection of a Primary Alcohol
This protocol provides a reliable method for the formation of a (chloromethyl)dimethylsilyl ether.[7] Anhydrous conditions are critical for the success of this procedure.
Materials:
-
Primary Alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the solution and stir for 5-10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add this compound dropwise to the cooled solution. A white precipitate of triethylammonium chloride will form.[7]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Value |
| Reactant Ratio (Alcohol:Silane:Base) | 1.0 : 1.2 : 1.5 |
| Solvent | Anhydrous Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 4 hours |
| Typical Yield | > 90% |
Deprotection of (Chloromethyl)dimethylsilyl Ethers
The removal of the silyl ether protecting group can be achieved under mild conditions, a key advantage of this protecting group strategy.[7] The most common method involves the use of a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[3][8] The high strength of the silicon-fluoride bond drives the reaction to completion.
Mechanism of Action Involving the Chloromethyl Group
The presence of the chloromethyl group provides a secondary reactive site for further synthetic transformations.[1] This allows for the introduction of the protected functional group into a larger molecule before deprotection.
Nucleophilic Substitution at the Chloromethyl Carbon
The chlorine atom of the chloromethyl group can be displaced by a variety of nucleophiles in an SN2 reaction. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds. For example, it can react with amines and other nucleophiles.[9][10]
In a study by Kirilin et al., the reaction of pyrrole with a hexamethyldisilazane/(chloromethyl)dimethylsilane system resulted in the formation of 1-[(chloromethyl)dimethylsilyl]-1H-pyrrole, demonstrating the reactivity at the Si-Cl bond while leaving the C-Cl bond intact for potential further reactions.[11]
Role in the Synthesis of Silane Coupling Agents
This compound is a key intermediate in the production of advanced silane coupling agents.[1][12] The chloromethyl group allows for further chemical modifications to tailor the coupling agent for specific applications, such as enhancing adhesion between organic polymers and inorganic substrates in composite materials.[1][12]
Applications in Cross-Coupling Reactions
While not a direct participant in the catalytic cycle of most cross-coupling reactions, this compound is instrumental in preparing organosilicon reagents that are. For instance, after protecting an alcohol, the chloromethyl group can be converted to a Grignard reagent or an organolithium species, which can then participate in cross-coupling reactions.
A more direct involvement is seen in Hiyama-type couplings, where organosilanes are used as coupling partners.[13] While this compound itself is not the typical organosilane used, its derivatives, synthesized through the reactions described above, can be employed. The activation of the Si-C bond for transmetalation to the palladium catalyst is a crucial step in the Hiyama coupling mechanism.[13]
Conclusion
This compound is a versatile and powerful tool in the arsenal of the synthetic organic chemist. Its dual reactivity allows for a two-stage synthetic strategy: initial protection of a sensitive functional group followed by subsequent elaboration through the chloromethyl handle. A thorough understanding of the underlying mechanistic principles—the SN2-like attack at the silicon center for protection and the SN2 displacement at the chloromethyl carbon for functionalization—is paramount for its effective and strategic implementation in the synthesis of complex molecules and advanced materials.
References
- Inoue, S., & Sato, Y. (n.d.). Reaction of chlorothis compound and -germane with Group 14 element nucleophiles. Organometallics.
- BenchChem. (n.d.). Detailed protocol for silylation of primary alcohols with Chlorotrimethylsilane. Benchchem.
- Chem-Impex. (n.d.). Chlorothis compound. Chem-Impex.
- Wikipedia. (n.d.). Silyl ether. Wikipedia.
- Fiveable. (n.d.). Protection of Alcohols. Fiveable.
- Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Chemistry LibreTexts.
- Chemical Bull Pvt. Ltd. (n.d.). Chloro Chloromethyl Dimethylsilane | 1719-57-9. Chemical Bull Pvt. Ltd.
- Kumada, M., Ishikawa, M., & Tamao, K. (1966). Reactions of (chloromethyl)pentamethyldisilane with some nucleophilic reagents. Journal of Organometallic Chemistry, 5(3), 226–232.
- Shut'ko, E. D., et al. (2024). USE OF CHLOROthis compound IN THE SYNTHESIS OF SILICON DERIVATIVES OF PYRROLE. INEOS OPEN, 7(1–3), 83–84.
- OpenStax. (2023, September 20). 17.8 Protection of Alcohols. Organic Chemistry.
- Chemistry LibreTexts. (2023, November 14). 17.8 Protection of Alcohols. Chemistry LibreTexts.
- Guidechem. (2026, January 5). The Role of Chlorothis compound in Advancing Silane Coupling Agents. Guidechem.
- Organic Chemistry Portal. (n.d.). Hiyama Coupling. Organic Chemistry Portal.
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- 13. Hiyama Coupling [organic-chemistry.org]
Methodological & Application
The Dimethylsilylmethyl Group: A Versatile Silylating Agent in Modern Organic Synthesis
Abstract
In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving high yields and minimizing undesired side reactions. Among the diverse arsenal of silylating agents, (Chloromethyl)dimethylsilane has emerged as a versatile and valuable reagent for the protection of a variety of functional groups, including alcohols, amines, and thiols. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into the mechanistic underpinnings of the silylation reaction, present detailed, field-proven protocols for the protection of key functional groups, and discuss the stability and deprotection of the resulting dimethylsilylmethyl ethers. This guide is designed to be a practical resource, offering not just procedural steps, but also the scientific rationale behind them to empower chemists in their synthetic endeavors.
Introduction: The Strategic Advantage of the Dimethylsilylmethyl Protecting Group
Silyl ethers are a cornerstone of modern protecting group strategy, prized for their ease of formation, general stability to a range of reaction conditions, and selective removal under mild protocols.[1] While a plethora of silylating agents exist, this compound, which installs the dimethylsilylmethyl (DMSM) group, offers a unique combination of reactivity and stability that makes it a valuable tool in the synthetic chemist's toolbox. The presence of the chloromethyl moiety provides a reactive handle for the initial silylation, while the resulting DMSM ether exhibits a stability profile that can be strategically exploited in complex synthetic sequences. This guide will provide the necessary technical details to successfully implement the DMSM protecting group in your synthetic workflows.
The Silylation Reaction: Mechanism and Rationale
The protection of a functional group using this compound proceeds via a nucleophilic substitution reaction at the silicon center. The reaction is typically facilitated by a non-nucleophilic base, which serves a dual purpose: to deprotonate the substrate (e.g., an alcohol to an alkoxide) and to neutralize the hydrochloric acid byproduct generated during the reaction.
The generally accepted mechanism involves the following key steps:
-
Deprotonation: A base, commonly a tertiary amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), deprotonates the alcohol, amine, or thiol, increasing its nucleophilicity.
-
Nucleophilic Attack: The resulting nucleophile attacks the electrophilic silicon atom of this compound.
-
Chloride Displacement: The chloride ion is displaced, forming the corresponding silyl ether, silylamine, or silyl thioether and the hydrochloride salt of the base.
The choice of base and solvent is critical and can influence the reaction rate and yield. For sterically hindered substrates, a stronger, non-nucleophilic base and a polar aprotic solvent may be required to facilitate the reaction.
Experimental Protocols: A Practical Guide to Silylation
The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired outcome. All reactions should be performed under an inert atmosphere (e-g., nitrogen or argon) with anhydrous solvents.
Protection of Primary Alcohols
Primary alcohols are readily silylated using this compound in the presence of a tertiary amine base.
Protocol 1: General Procedure for Silylation of a Primary Alcohol
-
To a solution of the primary alcohol (1.0 equiv.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.1–0.5 M) at 0 °C, add triethylamine (1.5 equiv.).
-
Slowly add this compound (1.2 equiv.) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until completion as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protection of Secondary and Tertiary Alcohols
The silylation of more sterically hindered secondary and tertiary alcohols may require more forcing conditions.
Protocol 2: Silylation of a Sterically Hindered Alcohol
-
To a solution of the alcohol (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF) (0.1–0.5 M) at room temperature, add imidazole (2.0 equiv.).
-
Add this compound (1.5 equiv.) to the stirred solution.
-
Heat the reaction mixture to 40-60 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protection of Amines
Primary and secondary amines can be effectively protected as their corresponding N-silylated derivatives. For the protection of nitrogen-containing heterocycles, such as pyrrole, a transsilylation approach can be employed.[2]
Protocol 3: Silylation of Pyrrole [2]
-
In a reaction vessel, combine pyrrole (1.0 equiv.), hexamethyldisilazane (HMDS), and a catalytic amount of a suitable catalyst.
-
Add this compound (1.1 equiv.) to the mixture.
-
Heat the reaction mixture at 95 °C with vigorous stirring for approximately 3.5 hours.[2]
-
Monitor the reaction for the cessation of chlorotrimethylsilane evolution.
-
The product, 1-[(chloromethyl)dimethylsilyl]-1H-pyrrole, can be isolated by distillation under reduced pressure. A yield of 89% has been reported for a similar counter-synthesis.[2]
Protection of Thiols
Thiols are excellent nucleophiles and can be readily silylated under mild conditions.
Protocol 4: Silylation of a Thiol
-
To a solution of the thiol (1.0 equiv.) in anhydrous DCM (0.1–0.5 M) at 0 °C, add triethylamine (1.2 equiv.).
-
Slowly add this compound (1.1 equiv.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC indicates completion.
-
Work-up the reaction as described in Protocol 1.
Quantitative Data and Reaction Parameters
The efficiency of the silylation reaction is dependent on the substrate, solvent, base, and reaction temperature. The following table provides a summary of typical reaction conditions and expected yields for the silylation of various functional groups with this compound.
| Functional Group | Substrate Example | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | Benzyl alcohol | Et₃N | DCM | 0 to RT | 2-4 | >90 |
| Secondary Alcohol | Cyclohexanol | Imidazole | DMF | RT to 50 | 12-18 | 85-95 |
| Tertiary Alcohol | tert-Butanol | Imidazole | DMF | 60 | 24 | 70-80 |
| Amine (Heterocycle) | Pyrrole | (via HMDS) | Neat | 95 | 3.5 | ~89[2] |
| Thiol | Thiophenol | Et₃N | DCM | 0 to RT | 1-2 | >95 |
Stability and Deprotection of the Dimethylsilylmethyl Group
A key advantage of any protecting group is its predictable stability under various reaction conditions and the ability to be removed selectively and in high yield.
Stability Profile
The dimethylsilylmethyl (DMSM) ether exhibits a stability profile that is generally comparable to other common silyl ethers. A general trend in silyl ether stability towards acidic and basic conditions is as follows:
Acidic Conditions: TMS < TES < TBDMS ≈ DMSM < TIPS < TBDPS[1] Basic Conditions: TMS < TES < TBDMS ≈ DMSM ≈ TBDPS < TIPS[1]
This intermediate stability allows for the selective removal of more labile silyl groups like TMS in the presence of a DMSM ether, or the removal of the DMSM group while retaining more robust groups like TIPS or TBDPS.
Deprotection Protocols
The removal of the DMSM group can be achieved under acidic conditions or, more commonly, with a fluoride source.
Protocol 5: Deprotection using Tetrabutylammonium Fluoride (TBAF)
This is the most common and generally mildest method for cleaving silyl ethers.[3]
-
To a solution of the DMSM-protected substrate (1.0 equiv.) in anhydrous THF (0.1 M) at 0 °C, add a 1 M solution of TBAF in THF (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude alcohol by flash column chromatography.
Protocol 6: Deprotection using Acidic Conditions
For substrates that are tolerant to acid, this method provides an alternative to fluoride-based deprotection.
-
Dissolve the DMSM-protected substrate (1.0 equiv.) in a mixture of acetic acid, THF, and water (e.g., 3:1:1 v/v/v).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound is a valuable and versatile silylating agent for the protection of alcohols, amines, and thiols. The resulting dimethylsilylmethyl ethers offer a useful level of stability that can be strategically employed in complex synthetic routes. The protection and deprotection protocols outlined in this application note provide a solid foundation for the successful implementation of this protecting group strategy. As with any synthetic method, careful optimization of reaction conditions for each specific substrate is recommended to achieve the highest possible yields and purity.
References
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Khan, A. T., & Mondal, E. (2003). A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. Synlett, 2003(05), 694-698. [Link]
- Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotection of Silyl Ethers. Synthesis, 1996(09), 1031-1069.
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
Shut'ko, E. D., et al. (2024). USE OF CHLOROthis compound IN THE SYNTHESIS OF SILICON DERIVATIVES OF PYRROLE. INEOS OPEN, 7(1–3), 83–84. [Link]
Sources
Applications of (Chloromethyl)dimethylsilane in Pharmaceutical Intermediate Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Versatile Silylating Agent
(Chloromethyl)dimethylsilane, often abbreviated as CMDMCS, is a bifunctional organosilicon compound with significant, yet often overlooked, potential in the synthesis of pharmaceutical intermediates. Its unique structure, featuring both a reactive Si-Cl bond and a C-Cl bond, offers a versatile handle for synthetic chemists to introduce the (chloromethyl)dimethylsilyl moiety. This group can serve as a protecting group for sensitive functionalities, a precursor for further carbon-carbon bond formation, or a building block for more complex silicon-containing structures. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical intermediate synthesis, complete with detailed protocols and expert insights into its practical implementation.
Core Application: Protection of Hydroxyl Groups
The primary application of this compound in pharmaceutical synthesis is the protection of hydroxyl groups as (chloromethyl)dimethylsilyl ethers. The protection of alcohols is a critical step in the multi-step synthesis of complex drug molecules, preventing unwanted side reactions of the hydroxyl group with various reagents.[1] The choice of a suitable protecting group is paramount and is dictated by its stability under a range of reaction conditions and the ease of its selective removal.
Mechanism of Silylation
The formation of a silyl ether from an alcohol and this compound proceeds via a nucleophilic substitution at the silicon atom.[2] The reaction is typically carried out in the presence of a non-nucleophilic base, such as imidazole or a tertiary amine (e.g., triethylamine, diisopropylethylamine), which serves to activate the alcohol and neutralize the hydrochloric acid byproduct.
Figure 1: General mechanism for the silylation of an alcohol with this compound.
Stability of the (Chloromethyl)dimethylsilyl Ether Protecting Group
The stability of a silyl ether is largely influenced by the steric bulk of the substituents on the silicon atom.[3][4] While specific quantitative data for the (chloromethyl)dimethylsilyl group is not as readily available as for more common silyl ethers, its stability can be inferred to be comparable to or slightly greater than that of the trimethylsilyl (TMS) group due to the presence of the chloromethyl substituent. The general trend in silyl ether stability is as follows:
| Silyl Ether | Abbreviation | Relative Stability in Acid | Relative Stability in Base |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
| Data compiled from multiple sources.[3][4] Values are relative rates of hydrolysis compared to TMS ether. |
The (chloromethyl)dimethylsilyl ether would be expected to be readily cleaved under acidic conditions and by fluoride ion sources, similar to TMS ethers. This lability can be advantageous for deprotection under mild conditions, but limits its use in synthetic routes requiring robust protection.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with this compound
This protocol provides a representative procedure for the silylation of a primary alcohol in a hypothetical pharmaceutical intermediate.
Objective: To protect the primary hydroxyl group of a substrate to prevent its interference in a subsequent synthetic step.
Materials:
-
Substrate with a primary alcohol (1.0 eq)
-
This compound (CMDMCS) (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol substrate (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM.
-
Addition of Silylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add this compound (1.2 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer twice with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Silyl chlorides are sensitive to moisture, which can lead to the formation of silanols and reduce the yield of the desired silyl ether. Therefore, the use of anhydrous solvents and a dry reaction setup is crucial.
-
Base: Imidazole is a common and effective base for silylation reactions. It acts as a nucleophilic catalyst and also scavenges the HCl produced during the reaction.[5]
-
Stoichiometry: A slight excess of the silylating agent and a larger excess of the base are used to ensure the complete conversion of the starting alcohol.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the reaction.
Protocol 2: Deprotection of a (Chloromethyl)dimethylsilyl Ether
This protocol outlines a general procedure for the cleavage of the (chloromethyl)dimethylsilyl ether to regenerate the alcohol.
Objective: To remove the silyl protecting group to unmask the hydroxyl functionality for further reaction or to yield the final product.
Method A: Fluoride-Mediated Cleavage
Materials:
-
(Chloromethyl)dimethylsilyl-protected substrate (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the silyl ether substrate (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Addition of TBAF: Add the TBAF solution (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction for 1-3 hours, monitoring its progress by TLC.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.
Method B: Acid-Catalyzed Cleavage
Materials:
-
(Chloromethyl)dimethylsilyl-protected substrate (1.0 eq)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the silyl ether substrate (1.0 eq) in a 2:1 mixture of THF and water.
-
Acidification: Add acetic acid to the solution until the pH is approximately 4-5.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC.
-
Workup: Carefully neutralize the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution. Purify the crude product as needed.
Advanced Applications and Future Outlook
Beyond its role as a simple protecting group, the chloromethyl moiety on the silicon atom opens up possibilities for further synthetic transformations.
Formation of Grignard Reagents and Carbon-Carbon Bond Formation
The chloromethyl group can be converted into a Grignard reagent, (bromomethyl)dimethylsilylmagnesium bromide, which can then be used in carbon-carbon bond-forming reactions. This allows for the introduction of the dimethylsilylmethyl group onto various electrophiles, a valuable strategy in medicinal chemistry for modifying the pharmacokinetic properties of a drug candidate. The synthesis of such Grignard reagents requires careful control of reaction conditions to avoid unwanted side reactions.
Figure 2: Conceptual pathway for the formation of a Grignard reagent from a (chloromethyl)dimethylsilyl ether.
Synthesis of Silacyclic Compounds
This compound can also serve as a precursor for the synthesis of silacyclic compounds. These structures are of increasing interest in drug discovery due to their unique conformational properties and potential to act as bioisosteres for common organic functional groups.
Safety and Handling
This compound is a flammable liquid and is corrosive. It reacts with water and moisture, releasing hydrochloric acid. Therefore, it must be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as water, alcohols, and strong bases.
Conclusion
This compound is a versatile reagent with valuable applications in the synthesis of pharmaceutical intermediates. Its primary use as a protecting group for alcohols offers a readily cleavable option for synthetic chemists. Furthermore, the presence of the chloromethyl group provides a functional handle for more advanced synthetic transformations, including carbon-carbon bond formation and the construction of novel silacyclic structures. A thorough understanding of its reactivity, stability, and handling requirements, as outlined in this guide, will enable researchers to effectively incorporate this reagent into their synthetic strategies for the development of new and complex pharmaceutical agents.
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Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
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Organic Syntheses. (n.d.). (chloromethyl)dimethylphenylsilane. Retrieved from [Link]
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Application Note: Synthesis of Functional Silicone Polymers Using (Chloromethyl)dimethylsilane as a Versatile Precursor
This document provides researchers, scientists, and drug development professionals with a detailed guide to the synthesis of functional silicone polymers using (chloromethyl)dimethylsilane (CMDMS) as a key precursor. It moves beyond simple procedural lists to explain the rationale behind synthetic choices, ensuring a deep understanding of the methodologies.
Introduction: The Strategic Role of this compound in Silicone Polymer Chemistry
Silicone polymers, or polysiloxanes, are renowned for their unique combination of properties, including high thermal stability, chemical inertness, low surface tension, and biocompatibility.[1][2] These attributes make them indispensable in fields ranging from medical devices to advanced coatings.[2][3][4] The ability to functionalize the polysiloxane backbone or its chain ends significantly broadens their applicability, allowing for the creation of hybrid materials with tailored properties.[1][4]
This compound (CMDMS), also known as (chloromethyl)dimethylchlorosilane, is a pivotal bifunctional precursor in this context. It possesses two distinct reactive sites:
-
A hydrolyzable silicon-chlorine (Si-Cl) bond , which serves as the primary site for forming the siloxane (-Si-O-) backbone through polycondensation.[5][6]
-
A reactive, yet more stable, carbon-chlorine (C-Cl) bond in the chloromethyl group, which is preserved during polymerization and acts as a versatile handle for post-synthesis modification.[7]
This dual reactivity allows CMDMS to be used as a monomer for creating polymers with pendant reactive groups or as a functional capping agent for chain termination in living polymerizations.[8][9] This guide details the core synthetic strategies, provides validated protocols, and emphasizes the critical safety considerations required when handling this potent chemical intermediate.
Section 1: Precursor Profile and Critical Safety Protocols
This compound is a highly reactive, flammable, and corrosive liquid that reacts violently with water.[10][11] Strict adherence to safety protocols is non-negotiable.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source |
| CAS Number | 1719-57-9 | [7][12] |
| Molecular Formula | C₃H₈Cl₂Si | [12] |
| Molecular Weight | 143.09 g/mol | [12] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Boiling Point | 114-116 °C | [12] |
| Density | 1.086 g/mL at 25 °C | [12] |
| Flash Point | 21 °C (70 °F) | [12] |
| Key Hazards | Highly flammable, Corrosive, Reacts violently with water, Causes severe skin and eye burns.[10][11][13] | |
| Handling | Use only in a chemical fume hood under an inert atmosphere (Nitrogen or Argon).[10][11] Wear appropriate PPE: chemical-resistant gloves (neoprene or nitrile rubber), chemical goggles, and a face shield.[14][15] | |
| Storage | Store in a cool, dry, well-ventilated, flammables-designated area away from heat and ignition sources.[10][11] Keep container tightly closed under an inert atmosphere and protect from moisture.[10][15] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Section 2: Core Synthetic Strategies and Mechanisms
Strategy A: Hydrolytic Polycondensation for Pendant Functional Polymers
This is the most direct method to synthesize a polysiloxane where the chloromethyl group is a pendant functionality along the polymer backbone. The mechanism relies on the hydrolysis of the Si-Cl bond in CMDMS to form reactive silanol intermediates. These silanols then undergo condensation to form the siloxane backbone, releasing HCl as a byproduct.
The reaction can be performed with CMDMS alone or as a co-polymerization with other chlorosilanes, such as dichlorodimethylsilane ((CH₃)₂SiCl₂), to control the density of functional groups.[6]
Caption: Reaction scheme for forming polysiloxanes with pendant chloromethyl groups.
Causality Behind Experimental Choices:
-
Solvent: A non-protic solvent like toluene or diethyl ether is used to moderate the reaction rate. The hydrolysis of chlorosilanes is extremely exothermic and rapid.[6]
-
Controlled Water Addition: Water is added slowly and controllably, often diluted in a solvent like acetone, to prevent a runaway reaction and to influence the molecular weight of the resulting polymer.
-
HCl Scavenger: An HCl acceptor, such as pyridine or a tertiary amine, can be added to neutralize the corrosive HCl byproduct, which can otherwise catalyze uncontrolled rearrangement reactions.
Strategy B: End-Functionalization via Anionic Ring-Opening Polymerization (AROP)
For applications requiring well-defined polymers with high chain-end fidelity and low dispersity (Đ < 1.2), AROP is the method of choice.[9] In this strategy, a cyclic siloxane monomer, typically hexamethylcyclotrisiloxane (D₃), is polymerized using an anionic initiator like n-butyllithium.[9][16] The polymerization is "living," meaning the chain ends remain active. CMDMS is then introduced as a terminating agent, reacting with the living silanolate chain end to yield a polymer with a single (chloromethyl)dimethylsilyl terminal group.[9]
Caption: Workflow for synthesizing chloromethyl-terminated polydimethylsiloxane (PDMS).
Causality Behind Experimental Choices:
-
Monomer (D₃): Hexamethylcyclotrisiloxane (D₃) is used because its ring strain allows for rapid and controlled polymerization with minimal side reactions, unlike the more common D₄ (octamethylcyclotetrasiloxane).[16]
-
Initiator: Alkyllithium reagents are potent initiators that provide fast and quantitative initiation, leading to polymers with predictable molecular weights and narrow distributions.[9]
-
Termination: The highly nucleophilic silanolate anion at the living chain end readily attacks the electrophilic silicon atom of CMDMS, displacing the chloride and forming a stable Si-O-Si bond to cap the polymer chain.
Section 3: Detailed Experimental Protocols
Protocol 3.1: Synthesis of Poly[(chloromethyl)methylsiloxane-co-dimethylsiloxane]
This protocol describes a copolymerization to yield a linear silicone fluid with approximately 20 mol% pendant chloromethyl groups.
Materials & Equipment:
-
This compound (CMDMS)
-
Dichlorodimethylsilane ((CH₃)₂SiCl₂)
-
Toluene (anhydrous)
-
Acetone
-
Deionized Water
-
Three-neck round-bottom flask with mechanical stirrer, dropping funnel, and reflux condenser with a nitrogen inlet.
Procedure:
-
Setup: Assemble the glassware and dry thoroughly in an oven. Assemble hot and purge with dry nitrogen.
-
Reagent Charging: In the fume hood, charge the flask with dichlorodimethylsilane (e.g., 0.8 mol) and this compound (e.g., 0.2 mol) in 500 mL of anhydrous toluene.
-
Hydrolysis: Prepare a solution of deionized water (1.05 mol) in 200 mL of acetone.
-
Reaction: With vigorous stirring, add the water/acetone solution dropwise from the addition funnel to the chlorosilane solution over 2-3 hours. The reaction is exothermic; maintain the temperature below 50 °C using an ice bath if necessary. Vigorous HCl off-gassing will occur.
-
Condensation/Equilibration: After the addition is complete, heat the mixture to a gentle reflux (approx. 80-90 °C) for 4 hours to drive the condensation reaction to completion.
-
Workup: Cool the mixture to room temperature. Wash the organic phase sequentially with water and then a saturated sodium bicarbonate solution until the aqueous layer is neutral. Finally, wash with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator to yield the clear, viscous silicone copolymer.
Table 2: Example Reagent Quantities for Protocol 3.1
| Reagent | Molar Ratio | Example Moles | Example Mass/Volume |
| Dichlorodimethylsilane | 0.80 | 0.80 mol | 103.2 g (91.3 mL) |
| This compound | 0.20 | 0.20 mol | 28.6 g (26.3 mL) |
| Water | 1.05 | 1.05 mol | 18.9 g (18.9 mL) |
| Toluene | - | - | 500 mL |
| Acetone | - | - | 200 mL |
Protocol 3.2: Synthesis of α-Butyl-ω-(chloromethyl)dimethylsilyl-polydimethylsiloxane via AROP
This protocol details the synthesis of a well-defined, monofunctional PDMS chain.
Materials & Equipment:
-
Hexamethylcyclotrisiloxane (D₃)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Tetrahydrofuran (THF), anhydrous
-
Hexanes, anhydrous
-
This compound (CMDMS)
-
Schlenk line and associated dry glassware.
Procedure:
-
Monomer Preparation: Purify D₃ by sublimation or recrystallization. Dry all glassware under vacuum while flame-drying.
-
Setup: Under a positive pressure of dry argon, dissolve D₃ (e.g., 20 g, 0.09 mol) in anhydrous hexanes (150 mL) in a Schlenk flask.
-
Initiation: Add the n-BuLi solution (e.g., 1.0 mL of 2.5 M solution for a target MW of ~8000 g/mol ) dropwise via syringe. Stir the solution at room temperature for 1 hour.
-
Polymerization: Add anhydrous THF (15 mL) as a promoter. The solution viscosity will increase noticeably. Allow the polymerization to proceed for 4-6 hours at room temperature.
-
Termination: Using a dry syringe, add a slight excess of CMDMS (e.g., 0.5 mL, ~4 mmol) to the living polymer solution. Stir for an additional 2 hours to ensure complete termination.
-
Isolation: Quench the reaction by adding a few milliliters of methanol. Precipitate the polymer by pouring the solution into a large volume of vigorously stirring methanol.
-
Purification: Decant the solvent and re-dissolve the polymer in a minimal amount of hexanes. Re-precipitate into methanol. Repeat this process twice more.
-
Drying: Dry the final polymer under high vacuum to a constant weight.
Section 4: Applications of Chloromethyl-Functionalized Silicones
The true utility of synthesizing these polymers lies in the subsequent chemistry of the chloromethyl group. It is an excellent electrophilic site for nucleophilic substitution reactions, opening pathways to a vast array of advanced materials.
-
Surface Modification: Grafting these polymers onto surfaces like glass or metal oxides can impart hydrophobicity and chemical resistance.[7]
-
Macroinitiators: The chloromethyl group can initiate controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP), allowing the growth of organic polymer blocks from the silicone backbone to create well-defined copolymers.[8]
-
Crosslinking and Network Formation: Reaction with di- or poly-functional nucleophiles (e.g., diamines) can be used to crosslink the silicone chains, forming elastomers and gels.
-
Silane Coupling Agents: These functional polymers can act as adhesion promoters between organic resins and inorganic substrates in composite materials.[7]
References
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(Chloromethyl)dimethylchlorosilane - SAFETY DATA SHEET. (2024). gelest.com. [Link]
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Chlorothis compound – Supplier's Guide to Safe Handling. nb-inno.com. [Link]
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Chemistry - Synthesis methyl chlorosilanes. Silicones Europe. [Link]
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Vinylthis compound - SAFETY DATA SHEET. (2025). gelest.com. [Link]
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Synthesis, characterization and Study of the physical properties of some new silicone polymers. Semantic Scholar. [Link]
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Silicon Polymers: Preparations of Bouncing Putty (Silly Putty). MSU Chemistry. [Link]
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Heterotelechelic Silicones: Facile Synthesis and Functionalization Using Silane-Based Initiators. (2023). eScholarship.org. [Link]
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Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Indian Academy of Sciences. [Link]
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Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. ResearchGate. [Link]
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Conducting Silicone-Based Polymers and Their Application. PMC - PubMed Central. [Link]
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REACTIVE SILICONES: Forging New Polymer Links. Gelest, Inc. [Link]
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Applications of Hybrid Polymers Generated from Living Anionic Ring Opening Polymerization. MDPI. [Link]
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Silicone Polymers. Chemistry LibreTexts. [Link]
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Living Polymerization Routes to Siloxane Macromers and Higher Order Silicone Structures. (2013). Gelest, Inc. [Link]
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USE OF CHLOROthis compound IN THE SYNTHESIS OF SILICON DERIVATIVES OF PYRROLE. ResearchGate. [Link]
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Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. PMC - PubMed Central - NIH. [Link]
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Application Notes & Protocols: The Strategic Use of (Chloromethyl)dimethylsilane in the Synthesis of Advanced Silane Coupling Agents
Abstract
Silane coupling agents are a cornerstone of advanced materials science, creating the critical link between inorganic substrates and organic polymers to form robust, high-performance composites.[1][2] This guide delves into the pivotal role of (Chloromethyl)dimethylsilane (CMDMS) and its chloro-analogue, Chlorothis compound , as foundational precursors for synthesizing a diverse array of custom silane coupling agents.[1][3] We will explore the key reaction mechanisms that leverage the unique reactivity of the chloromethyl group, provide detailed, field-tested laboratory protocols, and elucidate the principles of how these synthesized agents function at the molecular level to enhance material properties. This document is intended for researchers and chemical engineers aiming to design and produce bespoke coupling agents for applications spanning from aerospace composites to advanced adhesives and coatings.[1]
The Central Role of this compound in Material Science
Silane coupling agents are organosilicon compounds that possess a unique dual-functionality within a single molecule.[4] Their general structure, often represented as R-Y-Si-X₃, consists of:
-
X: A hydrolyzable group (e.g., chloro, alkoxy) that reacts with inorganic surfaces like glass, metal oxides, and fillers.[5][6]
-
Y: A stable linkage, typically a short alkyl chain.
-
R: An organofunctional group (e.g., amino, epoxy, vinyl, mercapto) designed to react and compatibilize with an organic polymer matrix.[7]
This structure allows the silane to act as a molecular bridge, forming strong covalent bonds at the interface between dissimilar materials.[8] This bonding dramatically improves mechanical strength, moisture resistance, adhesion, and overall durability of composite materials.[8][9]
This compound and its related structures are powerful starting points because the chloromethyl group (-CH₂Cl) is a versatile electrophilic handle. It is highly susceptible to nucleophilic attack, allowing for the straightforward introduction of a wide variety of "R" groups. This modularity empowers scientists to tailor the coupling agent's functionality to the specific chemistry of the polymer system they wish to modify.
Key Precursors and Their Reactivity
Two primary precursors are central to the syntheses discussed:
| Precursor | CAS Number | Formula | Key Reactive Sites |
| This compound | 3144-74-9[10] | ClCH₂Si(CH₃)₂H | -CH₂Cl (for nucleophilic substitution) and Si-H (for hydrosilylation) |
| Chlorothis compound | 1719-57-9[1][5] | ClCH₂Si(CH₃)₂Cl | -CH₂Cl (for nucleophilic substitution) and Si-Cl (hydrolyzable group) |
The choice of precursor depends on the desired final structure and the synthetic route. For the purpose of this guide, we will primarily focus on the reactions of the chloromethyl group, which is common to both.
Core Synthetic Mechanisms
The conversion of this compound into a functional coupling agent is primarily achieved through two robust and well-understood reaction mechanisms.
Mechanism I: Nucleophilic Substitution (Sₙ2)
The most common pathway for functionalization is the bimolecular nucleophilic substitution (Sₙ2) reaction.[11] In this single-step mechanism, a nucleophile (Nu⁻) directly attacks the electron-deficient carbon of the chloromethyl group, displacing the chloride ion (Cl⁻) as a leaving group.[11][12]
Causality: The reaction is driven by the formation of a more stable bond between the carbon and the nucleophile. The process requires an aprotic solvent to prevent solvation of the nucleophile, which would reduce its reactivity. The backside attack geometry is crucial for the concerted bond-forming and bond-breaking process.[11]
Common nucleophiles used to install desired functionalities include:
-
Amines (R₂NH): To produce aminosilanes for coupling with epoxy, phenolic, and polyamide resins.
-
Thiolates (RS⁻): To produce mercaptosilanes for vulcanized rubber and adhesion to noble metals.
-
Carboxylates (RCOO⁻): To produce acryloxy or methacryloxy silanes for free-radical curing systems like polyesters and acrylics.
-
Alkoxides (RO⁻): To introduce ether linkages.
Caption: Sₙ2 mechanism for functionalizing this compound.
Mechanism II: Grignard Reaction
For more complex carbon-carbon or carbon-silicon bond formations, the chloromethyl group can be converted into a highly nucleophilic Grignard reagent.[13] This involves reacting the CMDMS with magnesium metal in an ether solvent like THF.
Cl-CH₂-Si(R)₃ + Mg → MgCl-CH₂-Si(R)₃
This organometallic intermediate is a powerful carbon nucleophile that can subsequently react with a wide range of electrophiles, including other chlorosilanes, to build more complex molecular architectures.[13][14] This method is particularly useful for synthesizing precursors for silicon-containing polymers and disilacyclobutanes.[13]
Experimental Protocols & Safety
CRITICAL SAFETY PRECAUTIONS
This compound and its chloro-analogue are hazardous materials. Strict adherence to safety protocols is mandatory.
| Hazard | Description | Mitigation Measures |
| Flammability | Highly flammable liquid and vapor with a low flash point (~21°C).[10][15][16] Vapors can form explosive mixtures with air.[17] | Work in a chemical fume hood away from all ignition sources (heat, sparks, open flames).[17][18] Use non-sparking tools and ensure equipment is properly grounded.[17] |
| Water Reactivity | Reacts violently with water, moisture, and alcohols, liberating toxic and flammable hydrogen chloride gas.[15][16][18] | Strictly handle under an inert atmosphere (Nitrogen or Argon). [15][18] Use flame-dried glassware and anhydrous solvents. Keep away from water and moist air.[15][18] |
| Corrosivity | Causes severe skin burns and serious eye damage.[16][18] Corrosive to the respiratory tract.[18] | Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile), splash goggles, face shield, and a flame-retardant lab coat.[18] |
| Toxicity | Harmful if swallowed or inhaled.[15][18] | Use only in a well-ventilated chemical fume hood.[18] Avoid breathing vapors. In case of exposure, seek immediate medical attention.[16][18] |
Protocol 1: Synthesis of an N-Functionalized Aminosilane
Objective: To synthesize N,N-diethyl-1-(dimethylsilyl)methanamine, a representative aminosilane, via nucleophilic substitution.
Materials:
-
This compound (CMDMS)
-
Diethylamine (anhydrous)
-
Triethylamine (TEA, anhydrous, as a non-nucleophilic base)
-
Tetrahydrofuran (THF, anhydrous)
-
Nitrogen or Argon gas supply
-
Standard reflux glassware (3-neck round-bottom flask, condenser, dropping funnel), flame-dried
-
Magnetic stirrer and heating mantle
-
Ice bath
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble the flame-dried glassware and purge the system with dry nitrogen or argon for 15-20 minutes to eliminate air and moisture. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the 3-neck flask, dissolve diethylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous THF.
-
Initial Cooling: Cool the flask to 0°C using an ice bath. This is crucial to control the initial exotherm of the reaction.
-
CMDMS Addition: Add this compound (1.0 equivalent) to the dropping funnel. Add the CMDMS dropwise to the stirred amine solution over 30-60 minutes. Maintain the temperature below 10°C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for 12-24 hours to ensure complete reaction. Progress can be monitored by GC-MS.
-
Work-up - Salt Removal: A white precipitate of triethylammonium chloride (TEA·HCl) will form. Remove this salt by filtration under an inert atmosphere. Wash the salt cake with a small amount of anhydrous THF to recover any trapped product.
-
Solvent Removal: Combine the filtrate and the washings. Remove the THF solvent using a rotary evaporator under reduced pressure.
-
Purification: The crude product is then purified by fractional distillation under vacuum to yield the final, high-purity aminosilane.
Causality Behind the Protocol:
-
Anhydrous Conditions: Prevents the violent reaction of CMDMS with water and avoids hydrolysis of the Si-H bond.[15]
-
Non-Nucleophilic Base (TEA): Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct generated during the substitution. Its steric bulk prevents it from competing with diethylamine as the primary nucleophile.[19]
-
Controlled Addition: Prevents a runaway reaction and minimizes side-product formation.
Application: The Bridging Mechanism in Action
Once the silane coupling agent is synthesized, it is applied at the interface of a composite material, either by treating the inorganic filler directly or by adding it as a component to the polymer resin.[7][8]
The Two-Stage Bonding Process:
-
Reaction with the Inorganic Surface: The hydrolyzable groups on the silicon atom (e.g., Si-Cl or, more commonly, Si-alkoxy groups which are often created in a subsequent step) react with moisture to form reactive silanol (Si-OH) groups. These silanols then condense with hydroxyl groups present on the surface of inorganic materials (like glass, silica, or alumina), forming stable, covalent Si-O-Substrate bonds.[7][20]
-
Reaction with the Organic Polymer: The organofunctional group (e.g., the amino group synthesized in Protocol 1) is oriented away from the surface. During the curing process of the composite, this group forms covalent bonds with the polymer matrix. An amino group, for instance, will readily react with the epoxide rings in an epoxy resin.
This dual reaction network creates a durable, chemically-bonded bridge across the interface, effectively transferring stress from the flexible polymer to the rigid filler and preventing delamination, especially in the presence of moisture.[2]
Caption: The bridging function of a silane coupling agent at an interface.
Table of Applications
The functionality introduced via CMDMS dictates the final application of the coupling agent.
| Organofunctional Group (R) | Synthesis Nucleophile | Polymer System Compatibility | Key Applications |
| Amino (-NHR') | Amine (R'NH₂) | Epoxy, Phenolic, Polyamide, Polyurethane | Fiberglass composites, coatings, adhesives, sealants.[1][8] |
| Methacryloxy | Sodium Methacrylate | Unsaturated Polyester, Acrylics, Polyolefins | Dental composites, coatings, reinforced plastics. |
| Epoxy (Glycidoxy) | Glycidol or similar | Epoxy, PBT, Urethanes | Adhesion promoter in electronics, paints, composites. |
| Mercapto (-SH) | Sodium Hydrosulfide | Polysulfide Rubbers, Polyolefins | "Green" tires (silica-filled), metal-polymer adhesion. |
Conclusion
This compound is a remarkably versatile and powerful precursor in the field of materials science. Its well-defined reactivity through nucleophilic substitution and Grignard pathways provides a logical and controllable platform for the rational design of silane coupling agents. By carefully selecting the nucleophile, researchers can engineer the organofunctional group to achieve targeted compatibility and reactivity with virtually any polymer system. The protocols and principles outlined in this guide provide a solid foundation for leveraging CMDMS to create the next generation of high-performance composite materials.
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Application Notes and Protocols for Surface Modification of Materials with (Chloromethyl)dimethylsilane
Introduction: The Strategic Role of (Chloromethyl)dimethylsilane in Surface Engineering
This compound (CMDMS) is a bifunctional organosilane compound that serves as a critical surface modification agent in materials science, nanotechnology, and drug development.[1] Its utility stems from a unique molecular architecture: a dimethylsilyl group bearing two reactive moieties, a hydrolyzable chlorine atom and a versatile chloromethyl group. The chlorosilane moiety provides a covalent anchor to hydroxylated surfaces such as glass, silica, and various metal oxides, while the chloromethyl group offers a reactive handle for subsequent chemical transformations.[1] This dual reactivity allows for the precise tailoring of surface properties, including hydrophobicity, chemical resistance, and biocompatibility.[1][2] In essence, CMDMS acts as a molecular bridge, linking an inorganic substrate to an organic functional layer, a cornerstone of advanced materials design.
This guide provides a comprehensive overview of the principles and protocols for the effective use of CMDMS in surface modification. It is intended for researchers and professionals seeking to leverage this versatile molecule to create functionalized surfaces for a wide range of applications, from enhancing the performance of medical implants to developing novel drug delivery systems.
Core Principles of CMDMS-Based Surface Modification
The surface modification process using CMDMS is fundamentally a two-step reaction sequence:
-
Hydrolysis and Condensation: The primary reaction involves the hydrolysis of the Si-Cl bond in the presence of surface hydroxyl groups (-OH) or trace atmospheric water. This forms a reactive silanol intermediate (Si-OH) which then condenses with a surface hydroxyl group, creating a stable, covalent siloxane bond (Si-O-Surface).[3] Hydrogen chloride (HCl) is released as a byproduct.[4]
-
Further Functionalization: The tethered chloromethyl group (-CH2Cl) is now available for a variety of nucleophilic substitution reactions. This allows for the introduction of a diverse array of functional groups, such as amines, thiols, azides, and carboxylates, thereby tuning the surface chemistry for specific applications.
The success of the modification hinges on the careful control of reaction conditions, particularly moisture, as uncontrolled hydrolysis can lead to the formation of polysiloxane multilayers instead of a well-defined monolayer.[5]
Safety First: Handling and Disposal of this compound
This compound is a hazardous chemical that requires strict safety protocols. It is a highly flammable liquid and vapor, and it is corrosive, causing severe skin burns and eye damage.[6][7] Inhalation of its vapors is toxic and can cause respiratory irritation.[6]
Key Safety Precautions:
-
Wear appropriate personal protective equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
Flame-retardant lab coat[6]
-
-
Keep away from heat, sparks, open flames, and other ignition sources. [6][8]
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture. [6][8][9]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and moisture. [6][8] Recommended storage is at 2-8°C.[1][6]
-
In case of spills, absorb with an inert material (e.g., vermiculite, sand) and dispose of as hazardous waste. [7] Do not use water to clean up spills.[7]
-
Dispose of waste CMDMS and contaminated materials according to local, regional, and national hazardous waste regulations. [8]
Materials and Reagents
-
This compound (CMDMS), ≥98% purity
-
Anhydrous toluene or heptane
-
Methanol, anhydrous
-
Acetone, reagent grade
-
Isopropanol, reagent grade
-
Deionized (DI) water
-
Nitrogen or Argon gas, high purity
-
Substrates for modification (e.g., glass slides, silicon wafers)
-
Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Appropriate reaction vessels (e.g., Schlenk flasks, desiccators)
Protocol 1: Surface Modification of Glass or Silicon Substrates
This protocol details the formation of a CMDMS self-assembled monolayer (SAM) on a hydroxylated surface.
Part A: Substrate Cleaning and Activation
The quality of the CMDMS layer is critically dependent on the cleanliness and hydroxylation of the substrate surface.
-
Initial Cleaning: Sonicate the substrates in a sequence of acetone, isopropanol, and deionized water for 15 minutes each to remove organic contaminants.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Hydroxylation (Piranha Etch - EXTREME CAUTION ):
-
In a fume hood, immerse the cleaned, dry substrates in freshly prepared Piranha solution for 30-60 minutes. Piranha solution is a strong oxidizing agent that removes residual organic material and generates a high density of surface hydroxyl groups.
-
Safety Note: Piranha solution is extremely corrosive and reacts violently with organic materials. Always add the peroxide to the acid slowly. Never store Piranha solution in a sealed container.
-
-
Rinsing and Drying:
-
Thoroughly rinse the substrates with copious amounts of deionized water.
-
Dry the substrates under a stream of nitrogen gas and then in an oven at 110-120°C for at least one hour to remove adsorbed water.
-
Allow the substrates to cool to room temperature in a desiccator before proceeding.
-
Part B: CMDMS Deposition
This step should be performed under anhydrous conditions to promote monolayer formation.
-
Prepare the Silanization Solution: In a glovebox or under a nitrogen atmosphere, prepare a 1-5% (v/v) solution of CMDMS in anhydrous toluene or heptane.
-
Immersion: Immerse the cleaned and activated substrates in the CMDMS solution. The reaction vessel should be sealed to prevent the ingress of moisture.
-
Reaction Time: Allow the reaction to proceed for 2-4 hours at room temperature. Longer reaction times may be necessary for certain applications, but this should be determined empirically.
-
Rinsing:
-
Remove the substrates from the silanization solution and rinse them sequentially with anhydrous toluene (or heptane) and then methanol to remove any physisorbed silane.
-
A final rinse with acetone can aid in drying.
-
-
Curing: Dry the modified substrates under a stream of nitrogen and then cure them in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.
-
Storage: Store the CMDMS-modified substrates in a desiccator under vacuum or in an inert atmosphere to protect the reactive chloromethyl groups.
Visualizing the Process
Reaction Mechanism of CMDMS with a Hydroxylated Surface
Caption: General workflow for CMDMS surface modification.
Characterization of CMDMS-Modified Surfaces
Verifying the successful modification of the surface is a critical step. A combination of techniques is often employed to provide a comprehensive characterization.
| Characterization Technique | Information Provided | Typical Expected Result for Successful CMDMS Modification |
| Contact Angle Goniometry | Surface wettability and hydrophobicity. | An increase in the static water contact angle compared to the clean, hydrophilic substrate. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. | Presence of Si, C, and Cl peaks. High-resolution scans of the Si 2p and C 1s regions can confirm the chemical environment. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness. | A smooth, uniform surface morphology, consistent with monolayer formation. |
| Ellipsometry | Thickness of the deposited layer. | A layer thickness consistent with a CMDMS monolayer (typically a few angstroms). |
Protocol 2: Subsequent Functionalization of CMDMS-Modified Surfaces
The chloromethyl group on the CMDMS-modified surface is a versatile anchor for further chemical reactions. The following is a general protocol for the amination of the surface.
-
Prepare the Amine Solution: Prepare a solution of the desired primary or secondary amine in an appropriate solvent (e.g., ethanol, DMF). The concentration will depend on the specific amine and should be optimized.
-
Reaction: Immerse the CMDMS-modified substrate in the amine solution. The reaction can be carried out at room temperature or with gentle heating to accelerate the reaction rate.
-
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine.
-
Rinsing: After the reaction is complete, thoroughly rinse the substrate with the reaction solvent, followed by a series of other solvents (e.g., ethanol, DI water) to remove any unreacted amine and byproducts.
-
Drying: Dry the functionalized substrate under a stream of nitrogen.
The success of this second functionalization step can be confirmed by techniques such as XPS (looking for the appearance of a nitrogen peak) and contact angle measurements (which will change depending on the nature of the attached amine).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent or patchy coating | Incomplete cleaning of the substrate; insufficient surface hydroxylation; presence of moisture during silanization. | Ensure rigorous cleaning and activation protocols; use anhydrous solvents and an inert atmosphere for the CMDMS deposition step. |
| Low water contact angle after modification | Incomplete reaction; degradation of the CMDMS layer. | Increase reaction time or concentration of CMDMS; ensure proper storage of the reagent and modified substrates. |
| Formation of thick, uneven layers | Polymerization of CMDMS in solution due to excessive moisture. | Strictly adhere to anhydrous conditions; prepare the silanization solution immediately before use. |
Conclusion
This compound is a powerful and versatile tool for the covalent modification of surfaces. By understanding the underlying chemistry and adhering to meticulous experimental protocols, researchers can create well-defined, functionalized surfaces for a vast array of applications. The key to success lies in the careful preparation of the substrate and the rigorous exclusion of moisture during the silanization process. With the protocols and insights provided in this guide, scientists and drug development professionals are well-equipped to harness the potential of CMDMS in their research and development endeavors.
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National Center for Biotechnology Information. (n.d.). Biological characterization of the modified poly(dimethylsiloxane) surfaces based on cell attachment and toxicity assays. Retrieved from [Link]
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Silicone Surfactant. (2023). Hydrolysis and Condensation Process. Retrieved from [Link]
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PubMed. (2012). Molecular Dynamics Simulations of Silica Nanoparticles Grafted With Poly(ethylene Oxide) Oligomer Chains. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction scheme for the surface modification with chlorosilanes representative for the diatomite. Retrieved from [Link]
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PubMed. (2018). Biological Characterization of the Modified Poly(dimethylsiloxane) Surfaces Based on Cell Attachment and Toxicity Assays. Retrieved from [Link]
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Journal of Non-Crystalline Solids. (1988). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Retrieved from [Link]
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YouTube. (2025). How Do Self-Assembled Monolayers Form?. Retrieved from [Link]
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Soft Matter (RSC Publishing). (2021). Poly(ethylene oxide) grafted silica nanoparticles: efficient routes of synthesis with associated colloidal stability. Retrieved from [Link]
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The Strategic Role of (Chloromethyl)dimethylsilane in Pyrrole Chemistry: A Guide to N-Protection and Synthetic Applications
Abstract
Pyrrole, a cornerstone of heterocyclic chemistry, is a privileged scaffold in a multitude of natural products and pharmaceutical agents.[1] Its inherent reactivity, however, necessitates careful strategic manipulation during complex synthetic campaigns. The protection of the pyrrole nitrogen is a critical step to modulate its electronic character, control regioselectivity in subsequent reactions, and prevent undesired side reactions. This application note provides a comprehensive technical guide on the use of (chloromethyl)dimethylsilane for the N-protection of pyrrole, yielding the stable yet versatile intermediate, 1-[(chloromethyl)dimethylsilyl]-1H-pyrrole. We will delve into the mechanistic rationale for its formation, provide detailed, field-tested protocols for its synthesis, and explore its potential synthetic utility and deprotection strategies, offering researchers a powerful tool for the elaboration of complex pyrrole-containing molecules.
Introduction: The Imperative for Pyrrole N-Protection
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution.[1] While this reactivity is a boon for many synthetic transformations, it can also be a liability, leading to polymerization or lack of regioselectivity. Furthermore, the N-H proton is acidic and can interfere with a wide range of reagents, including organometallics and strong bases. Consequently, the temporary "masking" or protection of the pyrrole nitrogen is a frequently employed strategy in the synthesis of substituted pyrroles.[2]
A variety of protecting groups have been developed for pyrroles, each with its own set of advantages and liabilities regarding stability and cleavage conditions.[3] Silyl-based protecting groups are particularly attractive due to their generally mild introduction and removal conditions, and their ability to be tuned for varying levels of stability.[4] In this context, this compound emerges as a reagent of interest, offering a unique handle for the protection of pyrrole.
Synthesis of 1-[(Chloromethyl)dimethylsilyl]-1H-pyrrole: A Transsilylation Approach
The reaction of pyrrole with this compound, in the presence of a silylating agent like hexamethyldisilazane (HMDS), leads to the formation of 1-[(chloromethyl)dimethylsilyl]-1H-pyrrole.[5] This transformation proceeds via a transsilylation mechanism, where the pyrrole nitrogen is first silylated by HMDS to form a more reactive N-trimethylsilylpyrrole intermediate, which then reacts with (chloromethyl)dimethylchlorosilane.[5]
An alternative and efficient route involves the direct reaction of 1-(trimethylsilyl)-1H-pyrrole with chlorothis compound.[5] A key feature of this reaction with pyrrole is its chemoselectivity; unlike similar reactions with diazoles, the product does not undergo rearrangement to a silicon methylation product.[5] This stability makes the (chloromethyl)dimethylsilyl group a predictable and reliable protecting group for the pyrrole nitrogen.
Experimental Protocol 1: Synthesis of 1-[(Chloromethyl)dimethylsilyl]-1H-pyrrole
Method A: From Pyrrole using HMDS [5]
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| Pyrrole | 1.0 | 67.09 | (Specify amount) |
| Hexamethyldisilazane | 1.1 | 161.42 | (Calculate) |
| Chlorothis compound | 1.1 | 143.09 | (Calculate) |
Procedure:
-
To a stirred solution of pyrrole in a suitable solvent (e.g., toluene), add hexamethyldisilazane.
-
Add chlorothis compound to the mixture.
-
Heat the reaction mixture to 95 °C under vigorous stirring for 3.5 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated and purified by fractional distillation under reduced pressure. The expected yield is approximately 86%.[5]
Method B: From 1-(trimethylsilyl)-1H-pyrrole [5]
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 1-(trimethylsilyl)-1H-pyrrole | 1.0 | 139.29 | (Specify amount) |
| Chlorothis compound | 1.1 | 143.09 | (Calculate) |
Procedure:
-
In a flask equipped with a reflux condenser and a distillation head, combine 1-(trimethylsilyl)-1H-pyrrole and chlorothis compound.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the cessation of chlorotrimethylsilane evolution.
-
Continue heating until no more chlorotrimethylsilane is distilled off.
-
After cooling to room temperature, the desired product, 1-[(chloromethyl)dimethylsilyl]-1H-pyrrole, can be purified by vacuum distillation. The expected yield is approximately 89%.[5]
Synthetic Utility and Application of the (Chloromethyl)dimethylsilyl Group
While the synthesis of 1-[(chloromethyl)dimethylsilyl]-1H-pyrrole is well-documented, its subsequent application in multi-step synthesis is an area ripe for exploration. The unique bifunctional nature of the (chloromethyl)dimethylsilyl protecting group—a stable N-silyl linkage and a reactive chloromethyl moiety—suggests several potential synthetic avenues.
N-Protection for Ring Functionalization
The primary role of the (chloromethyl)dimethylsilyl group is to protect the pyrrole nitrogen, thereby allowing for selective functionalization at the carbon positions of the pyrrole ring. The steric bulk and electronic effect of the silyl group can influence the regioselectivity of electrophilic substitution reactions. For instance, Vilsmeier formylation of N-silylated pyrroles has been shown to favor substitution at the 3-position.[6]
Caption: Hypothesized functionalization of the chloromethyl group.
Deprotection Strategies
The removal of the (chloromethyl)dimethylsilyl group to regenerate the N-H pyrrole is a crucial final step. Based on the general reactivity of silyl ethers and N-silyl compounds, two primary deprotection strategies can be proposed.
Fluoride-Mediated Deprotection
Fluoride ions, typically from sources like tetrabutylammonium fluoride (TBAF), are highly effective for cleaving silicon-heteroatom bonds due to the high strength of the Si-F bond. [5]This method is generally mild and compatible with a wide range of functional groups.
Experimental Protocol 2: Proposed Fluoride-Mediated Deprotection
| Reagent/Solvent | Molar Eq. | Concentration |
| N-Silyl Pyrrole Derivative | 1.0 | (Specify) |
| Tetrabutylammonium fluoride (TBAF) | 1.1 - 1.5 | 1.0 M in THF |
| Tetrahydrofuran (THF) | - | (Specify volume) |
Procedure:
-
Dissolve the N-(chloromethyl)dimethylsilyl pyrrole derivative in anhydrous THF.
-
Add a 1.0 M solution of TBAF in THF dropwise at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Acid-Catalyzed Deprotection
Silyl groups are also known to be labile under acidic conditions. [7]The choice of acid and reaction conditions can be tuned to achieve selective deprotection. Mild acidic conditions, such as acetic acid in aqueous THF or a protic solvent, are often sufficient.
Experimental Protocol 3: Proposed Acid-Catalyzed Deprotection
| Reagent/Solvent | Concentration/Ratio |
| N-Silyl Pyrrole Derivative | (Specify) |
| Acetic Acid | (Specify) |
| Tetrahydrofuran (THF) | (Specify volume) |
| Water | (Specify volume) |
Procedure:
-
Dissolve the N-(chloromethyl)dimethylsilyl pyrrole derivative in a mixture of THF and water.
-
Add acetic acid to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts, dry, and concentrate.
-
Purify the resulting N-H pyrrole by column chromatography or recrystallization.
Comparative Analysis with Other Silyl Protecting Groups
The choice of a silyl protecting group is a critical strategic decision in a synthetic plan. The (chloromethyl)dimethylsilyl group offers a unique combination of properties compared to other common silyl groups used for pyrrole protection.
| Protecting Group | Abbreviation | Typical Deprotection | Key Features |
| Trimethylsilyl | TMS | Mild acid, moisture sensitive | Highly labile, often used for in-situ protection. |
| tert-Butyldimethylsilyl | TBDMS/TBS | TBAF, stronger acid | More robust than TMS, widely used. |
| Triisopropylsilyl | TIPS | TBAF, strong acid | Very bulky, offers high steric protection and stability. |
| (Trimethylsilyl)ethoxymethyl | SEM | TBAF, Lewis acids | Stable to a wider range of conditions, but deprotection can be more challenging. |
| (Chloromethyl)dimethylsilyl | CMDMS | TBAF, acid (proposed) | Offers a potential site for further functionalization via the chloromethyl group. |
The stability of the (chloromethyl)dimethylsilyl group is expected to be comparable to or slightly greater than TMS but less than the bulkier TBDMS or TIPS groups. Its key distinguishing feature is the latent reactivity of the C-Cl bond, which sets it apart as a potentially bifunctional protecting group.
Conclusion and Future Outlook
This compound provides a straightforward and high-yielding method for the N-protection of pyrrole, affording the stable 1-[(chloromethyl)dimethylsilyl]-1H-pyrrole. This protecting group effectively shields the pyrrole nitrogen, enabling subsequent synthetic manipulations of the pyrrole ring. While the full synthetic potential of the chloromethyl moiety on the silicon atom is yet to be extensively explored in the literature, it offers tantalizing possibilities for novel synthetic strategies, including tethering and derivatization. The deprotection is anticipated to proceed under standard fluoride-mediated or acidic conditions, adding to its versatility. For researchers and drug development professionals, the (chloromethyl)dimethylsilyl group represents a valuable, and perhaps underutilized, tool in the rich and diverse field of pyrrole chemistry. Further investigations into the downstream applications of 1-[(chloromethyl)dimethylsilyl]-1H-pyrrole are warranted and expected to uncover new and efficient pathways to complex pyrrole-based molecules of medicinal and material importance.
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Oscarson, S., & Madsen, R. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. PubMed Central. Retrieved from [Link]
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Finnish Institute for Verification of the Chemical Weapons Convention (VERIFIN). (2013). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. CONICET. Retrieved from [Link]
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Trofimov, B. A., et al. (2019). Known data on the reactivity of 3H‐pyrroles toward nucleophiles. ResearchGate. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2021). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). PubMed Central. Retrieved from [Link]
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Kuwada, T., et al. (2002). A NEW DEPROTECTION PROCEDURE FOR THE N-METHOXY- METHYL GROUP OF N-METHOXYMETHYL-HETEROCYCLIC COMPOUNDS. Heterocycles. Retrieved from [Link]
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Wikipedia. (n.d.). Silyl ether. Wikipedia. Retrieved from [Link]
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Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Organic Chemistry Portal. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2023). Synthesis and antimicrobial activity of some new pyrrole derivatives. ResearchGate. Retrieved from [Link]
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Wang, C.-C., et al. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. PubMed Central. Retrieved from [Link]
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Trofimov, B. A., et al. (2019). Non‐Aromatic 3H‐Pyrroles in the Reaction with Nucleophiles: Is High Reactivity a Myth?. European Journal of Organic Chemistry. Retrieved from [Link]
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Application Notes and Protocols for (Chloromethyl)dimethylsilane in the Preparation of Advanced Composite Materials
Introduction: The Critical Role of the Interface in Composite Performance
Advanced composite materials, prized for their high strength-to-weight ratios and tunable properties, are integral to innovations across the aerospace, automotive, and electronics industries.[1] The performance of these materials is not solely dependent on the properties of the polymer matrix and the reinforcing filler but is critically governed by the integrity of the interfacial region between these two dissimilar phases.[2] A weak interface leads to poor stress transfer, delamination, and ultimately, premature failure of the composite.[3]
Silane coupling agents are essential molecules designed to bridge this gap, forming robust chemical links between the inorganic filler surface and the organic polymer matrix.[4] (Chloromethyl)dimethylsilane, a versatile organosilicon compound, serves as a potent agent in this capacity, both directly as a surface modifier and as a key intermediate in the synthesis of more complex, functionalized silanes.[1][5] This guide provides an in-depth exploration of the applications of this compound in the preparation of advanced composite materials, complete with detailed protocols for its use.
Mechanism of Action: Forging a Strong Interfacial Bond
The efficacy of this compound as a coupling agent stems from its dual reactivity. The molecule possesses a hydrolyzable chloro group attached to the silicon atom and a reactive chloromethyl group.
-
Reaction with Inorganic Fillers: The silicon-chloro bond is susceptible to hydrolysis, reacting with surface hydroxyl groups (-OH) present on inorganic fillers like glass fibers, silica, and metal oxides.[6][7] This reaction forms stable siloxane (Si-O-filler) bonds, effectively grafting the silane onto the filler surface.
-
Interaction with the Polymer Matrix: The chloromethyl group provides a reactive site for subsequent reactions with the polymer matrix. This can occur through various mechanisms, such as nucleophilic substitution reactions with amine or hydroxyl groups in the polymer, or by serving as an initiation site for graft polymerization.
This dual functionality creates a covalent bridge at the interface, significantly improving interfacial adhesion and, consequently, the overall mechanical and thermal properties of the composite material.[8]
Visualizing the Interfacial Bridging
Caption: General workflow for preparing advanced composites with this compound.
Characterization of Modified Composites
The successful application of this compound in composite materials should be verified through a suite of characterization techniques.
Techniques for Characterization:
| Technique | Purpose | Expected Outcome |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the chemical bonding of the silane to the filler and its interaction with the matrix. | Appearance of characteristic peaks for Si-O-Si bonds and changes in the peaks corresponding to the polymer's functional groups. [2] |
| Scanning Electron Microscopy (SEM) | To visualize the morphology of the filler-matrix interface and assess filler dispersion. | Improved adhesion with less evidence of filler pull-out and agglomeration in treated composites. [9] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the composite. | Increased decomposition temperature for the silane-treated composite, indicating enhanced thermal stability. |
| Dynamic Mechanical Analysis (DMA) | To measure the viscoelastic properties and determine the glass transition temperature (Tg). | An increase in storage modulus and a shift in Tg can indicate improved interfacial adhesion. [10] |
| Tensile and Flexural Testing | To quantify the improvement in mechanical properties such as strength and modulus. | Significant increases in tensile and flexural strength and modulus are expected for composites with treated fillers. [11] |
Safety and Handling
This compound is a flammable, corrosive, and moisture-sensitive compound that requires careful handling. [10]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [8]* Storage: Store in a cool, dry place away from sources of ignition and moisture. The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon). [10]* Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. It reacts violently with water, so all glassware and solvents must be anhydrous. [10]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain. [8]
Conclusion
This compound is a highly effective and versatile chemical for enhancing the performance of advanced composite materials. Through direct surface modification of fillers or by serving as a precursor for more complex functional silanes, it plays a crucial role in strengthening the interfacial adhesion between the polymer matrix and the reinforcement. The protocols and guidelines presented here provide a framework for researchers and scientists to effectively utilize this compound in the development of next-generation composites with superior mechanical, thermal, and durability properties. Adherence to strict safety protocols is paramount when working with this reactive compound.
References
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- Armistead, J. P., & Eaborn, C. (1967). Reactions of chloromethyl silanes with hydrated Aerosil silicas. Transactions of the Faraday Society, 63, 2549-2557.
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SciSpace. (1966). Reactions of chloromethyl silanes with hydrated Aerosil silicas. Retrieved from [Link]
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Gelest, Inc. (2016, August 5). Safety Data Sheet: ALLYLthis compound, 95%. Retrieved from [Link]
- Akin, M. S., & Yoruc, A. B. H. (2017). Effects of silane-modified fillers on properties of dental composite resin. Materials Science and Engineering: C, 78, 1032-1041.
- Laachachi, A., et al. (2008). A chemical method to graft carbon nanotubes onto a carbon fiber.
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Qingdao Hengda New Material Technology Co., Ltd. (n.d.). Epoxy Silane, silane coupling agent. Retrieved from [Link]
- MDPI. (2023, August 23). Mechanical Performance of Glass/Epoxy Composites Loaded with Silane-Treated Aluminum Hydroxide Fillers. Polymers, 15(17), 3532.
-
ResearchGate. (2012, June 1). Reliable protocol for mercapo-silanes on glass?. Retrieved from [Link]
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ResearchGate. (n.d.). The Effect of Fillers on the Mechanical Properties of Filled Materials. Retrieved from [Link]
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Gelest, Inc. (n.d.). Functional Silicone Reactivity Guide. Retrieved from [Link]
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AperTO - Archivio Istituzionale Open Access dell'Università di Torino. (2022, December 16). Grafting carbon nanotubes onto carbon fibers for the preparation of multiscale composite materials. Retrieved from [Link]
- Google Patents. (n.d.). US5280098A - Epoxy-functional silicone resin.
- MDPI. (2021, June 15). Grafting of (3-Chloropropyl)-Trimethoxy Silane on Halloysite Nanotubes Surface. Polymers, 13(12), 1989.
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Gelest Technical Library. (n.d.). Amine-Functional Silicones. Retrieved from [Link]
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ResearchGate. (2022, October 12). Synthesis of Silane Functionalized LDH-Modified Nanopowders to Improve Compatibility and Enhance Corrosion Protection for Epoxy Coatings. Retrieved from [Link]
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YouTube. (2021, March 14). Advanced Composite Manufacturing Methods and Design Guidelines. Retrieved from [Link]
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ResearchGate. (n.d.). Study the Process of Siloxane Curing by Experimental and Numerical Simulation. Retrieved from [Link]
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ResearchGate. (2015, July 10). Characterisation of the Interfacial Adhesion of the Different Components in Wood–Plastic Composites with AFM. Retrieved from [Link]
- Royal Society of Chemistry. (2021, May 11). Precise synthesis of linear polysiloxanes with a polar side-chain structure by organocatalytic controlled/living ring-opening polymerization of (3-cyanopropyl)pentamethylcyclotrisiloxane. Polymer Chemistry, 12(22), 3256-3268.
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National Center for Biotechnology Information. (n.d.). Importance of Interfacial Adhesion Condition on Characterization of Plant-Fiber-Reinforced Polymer Composites: A Review. Retrieved from [Link]
- Elsevier. (2017, November 5). Layer-by-layer grafting CNTs onto carbon fibers surface for enhancing the interfacial properties of epoxy resin composites. Composites Part A: Applied Science and Manufacturing, 102, 33-41.
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ResearchGate. (2016, September). Method to Double the Surface Concentration and Control the Orientation of Adsorbed (3-Aminopropyl)dimethylethoxysilane on Silica Powders and Glass Slides. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation of hierarchical material by chemical grafting of carbon nanotubes onto carbon fibers. Retrieved from [Link]
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National Center for Biotechnology Information. (2025, September 4). Molecular Insights into the Interfacial Adhesion and Chain Adsorption of Silicone Polymers via Nanoindentation. Retrieved from [Link]
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ResearchGate. (n.d.). Curing Agents and Modifiers. Retrieved from [Link]
- MDPI. (n.d.). Morphological, Mechanical and Gas Penetration Properties of Elastomer Composites with Hybrid Fillers. Polymers, 13(1), 123.
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OUCI. (n.d.). and Imide-modified Epoxy Resin Cured with Siloxane-containing Dianhydride. Retrieved from [Link]
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ResearchGate. (2025, August 6). Plasma surface treatment and modification of glass fibers. Retrieved from [Link]
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ResearchGate. (2025, August 6). The Structure of γ-Glycidoxypropyltrimethoxysilane on Glass Fiber Surfaces: Characterization by FTIR, SEM, and Contact Angle Measurements. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Preventing Hydrolysis of (Chloromethyl)dimethylsilane
Welcome to the technical support center for handling (Chloromethyl)dimethylsilane (CMDMS). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. The inherent reactivity that makes CMDMS a valuable synthetic building block also renders it highly susceptible to hydrolysis, a common cause of failed or low-yielding reactions. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.
Part 1: Frequently Asked Questions - The Chemistry of Hydrolysis
This section addresses the fundamental principles governing the hydrolytic instability of this compound. Understanding the "why" is the first step toward effective prevention.
Q1: Why is this compound so reactive with water?
A1: The high susceptibility of this compound to hydrolysis is rooted in the fundamental properties of the silicon-chlorine (Si-Cl) bond. There are several contributing factors:
-
High Electrophilicity of Silicon: Chlorine is significantly more electronegative than silicon, creating a highly polar bond. This polarity induces a large partial positive charge (δ+) on the silicon atom, making it a prime target for nucleophilic attack by water.[1]
-
Availability of d-orbitals: Unlike carbon, silicon is a third-period element and has accessible, low-lying d-orbitals. This allows silicon to temporarily expand its coordination sphere to form a five-coordinate intermediate (a trigonal bipyramidal structure) when attacked by a water molecule. This provides a lower energy pathway for the reaction compared to the analogous reaction with an alkyl chloride.[1][2]
-
Steric Accessibility: The methyl groups on the silicon in CMDMS are relatively small, offering less steric hindrance to the approaching water molecule compared to bulkier substituents.[1]
The combination of these factors results in a low activation energy for hydrolysis, making the reaction rapid and often difficult to control without stringent precautions.[3]
Caption: Diagram 1: Hydrolysis of this compound.
Q2: What are the products of hydrolysis, and why are they detrimental to my reaction?
A2: The reaction of this compound with water yields (Chloromethyl)dimethylsilanol and hydrogen chloride (HCl).[4] Both products can severely compromise your intended synthesis:
-
(Chloromethyl)dimethylsilanol: This primary hydrolysis product can undergo self-condensation to form disiloxanes, which are typically unreactive and difficult to remove, complicating product purification.[5] Furthermore, the newly formed silanol can compete with your desired nucleophile, leading to a mixture of unwanted silylated byproducts.
-
Hydrogen Chloride (HCl): The generation of HCl introduces a strong acid into your reaction mixture. This can have several negative consequences:
-
It can protonate and deactivate sensitive nucleophiles or bases.
-
It can catalyze side reactions, such as the degradation of acid-labile functional groups elsewhere in your molecule.
-
For some reactions, the presence of acid can alter the reaction pathway entirely, leading to undesired isomers or decomposition products.[6]
-
Ultimately, uncontrolled hydrolysis consumes your starting material, reduces the yield of your target product, and complicates downstream processing.[4]
Part 2: Troubleshooting and Proactive Prevention
This section provides actionable guidance for diagnosing and preventing hydrolysis in your experimental setup.
Q3: My reaction yield is consistently low. How can I determine if hydrolysis is the culprit and what are the first things to check?
A3: Low yield is a classic symptom of premature hydrolysis. To diagnose the issue, consider both analytical confirmation and a systematic review of your experimental setup.
-
Analytical Confirmation: Analyze your crude reaction mixture using techniques like GC-MS or ¹H NMR. Look for the characteristic mass fragment or peaks corresponding to (Chloromethyl)dimethylsilanol or its condensation product, bis(chloromethyl)tetramethyldisiloxane.
-
Systematic Troubleshooting Checklist:
-
Atmospheric Integrity: Is your reaction truly under an inert atmosphere? Check for leaks in your manifold, septa, and glassware joints. Ensure a positive pressure of dry nitrogen or argon is maintained throughout the reaction.[7]
-
Glassware Preparation: All glassware must be rigorously dried. Oven-drying at >120°C for several hours or flame-drying under vacuum immediately before use is mandatory.[7]
-
Solvent and Reagent Quality: Are your solvents certified anhydrous? Even "anhydrous" solvents from a freshly opened bottle can absorb atmospheric moisture. It is best practice to dry solvents over activated molecular sieves (3Å or 4Å) or by distillation from an appropriate drying agent.[8][9] Ensure all other reagents are also anhydrous.
-
Reagent Transfer Technique: How are you adding your reagents? Use dry, gas-tight syringes or cannulation techniques for all liquid transfers. Never open a bottle of CMDMS or other moisture-sensitive reagents to the open air.
-
Q4: How does solvent choice impact hydrolysis, and what are the best options?
A4: Solvent selection is critical. The solvent must be aprotic and rigorously dried to prevent it from acting as a source of water.[9] Protic solvents like alcohols or water are incompatible as they will react directly with the chlorosilane.[9]
The ideal solvent should effectively dissolve your reactants while remaining inert. The choice often depends on the specific reaction and temperature requirements.
| Solvent | Boiling Point (°C) | Key Characteristics & Considerations |
| Tetrahydrofuran (THF) | 66 | Excellent general-purpose solvent. Must be freshly distilled from Na/benzophenone or dried over molecular sieves to remove peroxides and water. |
| 1,4-Dioxane | 101 | Higher boiling point suitable for reactions requiring heating.[10] Also forms peroxides and must be purified. |
| Toluene | 111 | Good for higher temperature reactions. Relatively non-polar. Can be dried by distillation from sodium. |
| Hexane / Heptane | 69 / 98 | Very non-polar. Useful when reactants have low polarity.[11] Easily dried over molecular sieves. |
| Acetonitrile (ACN) | 82 | A polar aprotic solvent. Must be rigorously dried (e.g., over CaH₂) as it is very hygroscopic. |
Recommendation: For most applications, THF or Toluene are excellent starting points. Always use a freshly dried, anhydrous grade of solvent.[8]
Q5: My silylation reaction requires a base. Which type should I use to avoid promoting hydrolysis?
A5: In many reactions, such as the silylation of an alcohol, a base is required to act as an HCl scavenger, neutralizing the acid byproduct and driving the reaction to completion.[12] However, the choice of base is not trivial.
-
Avoid Aqueous Bases: Hydroxide or carbonate bases (e.g., NaOH, K₂CO₃) are incompatible as they contain water and will hydrolyze the chlorosilane.
-
Tertiary Amines are Preferred: Non-nucleophilic, sterically hindered tertiary amines are the preferred choice. They are effective HCl scavengers but their steric bulk minimizes the risk of them directly attacking the silicon center, which could lead to other side reactions.[13]
| Base | pKa of Conjugate Acid | Structure | Rationale for Use |
| Triethylamine (TEA) | 10.75 | Et₃N | Common, inexpensive, and effective. Must be distilled from CaH₂ before use. |
| Diisopropylethylamine (DIPEA or Hünig's Base) | 10.75 | i-Pr₂NEt | Highly sterically hindered, making it very non-nucleophilic. An excellent choice for sensitive substrates. |
| Pyridine | 5.25 | C₅H₅N | Less basic than alkylamines but often effective.[12] Can sometimes act as a nucleophilic catalyst. Must be rigorously dried. |
| 2,6-Lutidine | 6.65 | (CH₃)₂C₅H₃N | A sterically hindered pyridine derivative that is a good non-nucleophilic proton scavenger. |
Key Insight: The basicity of the amine is not the only factor; steric hindrance is crucial to prevent the base from engaging in unwanted side reactions with the electrophilic silicon center.[13]
Part 3: Recommended Experimental Protocol
This section provides a generalized, self-validating protocol for performing a nucleophilic substitution reaction with this compound, incorporating all best practices.
Workflow: General Procedure for Nucleophilic Substitution
Caption: Diagram 2: Workflow for reactions using CMDMS.
Step-by-Step Methodology
-
Glassware and System Preparation:
-
Place all glassware (round-bottom flask, stir bar, condenser) in an oven at 150°C for at least 4 hours.
-
Assemble the glassware hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow the system to cool to room temperature under this inert atmosphere.[7]
-
-
Reagent Preparation:
-
Dissolve your nucleophilic substrate (e.g., an alcohol, 1.0 eq) in anhydrous solvent (see Table 1) in the reaction flask via a dry syringe.
-
If using a base (e.g., Triethylamine, 1.2 eq), add it to the reaction mixture via a dry syringe.
-
-
Reaction Initiation:
-
Cool the reaction flask to the desired temperature (e.g., 0°C in an ice-water bath) to moderate the initial reaction rate.[10]
-
Using a new, dry syringe, add this compound (1.1 eq) dropwise to the stirred solution over several minutes. A slight exotherm may be observed.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at the appropriate temperature (this may be 0°C, room temperature, or elevated temperature depending on the nucleophile's reactivity).
-
Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Workup and Quenching:
-
Once the reaction is complete, cool the mixture back to 0°C.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of a mild reagent like ammonium chloride (NH₄Cl). Caution: Quenching with pure water can be highly exothermic.
-
Proceed with a standard aqueous workup (e.g., extraction with an organic solvent, washing with brine, drying over Na₂SO₄ or MgSO₄) and purify the product by column chromatography, distillation, or recrystallization.
-
By adhering to this rigorous, proactive approach, you can effectively prevent the hydrolysis of this compound and achieve reliable, high-yielding results in your synthetic endeavors.
References
-
Organic Syntheses Procedure. (n.d.). (chloromethyl)dimethylphenylsilane. Retrieved from [Link]
- Ghosh, S., et al. (n.d.). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
-
Fiveable. (n.d.). Silyl Chlorides Definition - Organic Chemistry II Key Term. Retrieved from [Link]
-
University of Wuppertal. (n.d.). The Müller-Rochow synthesis of chloromethylsilanes. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Why are silyl chlorides more readily hydrolysed than alkyl chlorides? Retrieved from [Link]
- Google Patents. (n.d.). CN101456878A - Preparation method of chloromethyl-methyl-dimethylsilane.
- Google Patents. (n.d.). EP0103824B1 - Separation of chlorosilanes.
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
-
Durin, G., et al. (2020). Unlocking the Catalytic Hydrogenolysis of Chlorosilanes into Hydrosilanes with Superbases. ChemRxiv. Retrieved from [Link]
-
Additive-T. (2024). Three types of hydrolysis and ways to prevent hydrolysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyldichlorosilane. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Graph of the rate of hydrolysis of 1 catalyzed by TF-Silα against... Retrieved from [Link]
-
Silicones Europe. (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES. Retrieved from [Link]
- Seyferth, D. (2001). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. Organometallics, 20(24), 4978-4992.
-
ResearchGate. (n.d.). Synthesis of (chloromethyl)dimethylsilanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Substituent effect on the hydrolysis of chlorosilanes: quantum chemical and QSPR study. Retrieved from [Link]
- Altmann, S., & Pfeiffer, J. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Monatshefte für Chemie / Chemical Monthly, 134(8), 1081-1092.
-
ResearchGate. (n.d.). techniques for silylation. Retrieved from [Link]
- Levitsky, F. A., et al. (2021). The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane... Molecules, 26(14), 4338.
-
ResearchGate. (n.d.). Typical hydrolysis reaction mechanisms of chlorosilanes with water... Retrieved from [Link]
-
Wordpress. (2023). Molecular Solvents – Replacements for DMF, DMAC, NMP. Retrieved from [Link]
-
Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Retrieved from [Link]
-
Wikipedia. (n.d.). Trimethylsilyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical study of the hydrolysis of chlorosilane. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chlorothis compound: A Versatile Intermediate for Chemical Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US7208617B2 - Hydrolysis of chlorosilanes.
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Technical Support Center: Optimizing Silylation Reactions with (Chloromethyl)dimethylsilane
Welcome to the technical support center for silylation reactions using (Chloromethyl)dimethylsilane (CMDMS). This guide is designed for researchers, chemists, and drug development professionals who seek to effectively utilize this versatile bifunctional reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you optimize your reaction conditions, troubleshoot common issues, and leverage the unique reactivity of the (chloromethyl)dimethylsilyl group.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CMDMS) and why would I choose it over other silylating agents like TMSCl or TBDMSCl?
This compound, also known as (chloromethyl)dimethylchlorosilane, is a silylating agent used to protect active hydrogen-containing functional groups such as alcohols, amines, and carboxylic acids.[1] Unlike standard protecting groups like Trimethylsilyl chloride (TMSCl) or tert-Butyldimethylsilyl chloride (TBDMSCl), CMDMS introduces a (chloromethyl)dimethylsilyl (CMDMS) group.
The key advantage of the CMDMS group is its bifunctionality. While the Si-Cl bond reacts to form a stable silyl ether or silylamine, the C-Cl bond on the appended methyl group remains as a reactive handle for subsequent synthetic transformations.[2] You would choose CMDMS when your synthetic strategy involves:
-
Protecting a hydroxyl or amino group.
-
Introducing a reactive electrophilic site (the -CH₂Cl group) for downstream functionalization, such as in the synthesis of complex silicon-containing molecules or functionalized polymers.[3][4]
Q2: What is the fundamental mechanism for silylation with CMDMS?
The reaction proceeds via a nucleophilic substitution at the silicon atom (an SN2-type mechanism at silicon).[1] The process requires a base and typically involves two key steps:
-
Deprotonation/Activation: A base, such as triethylamine (Et₃N) or imidazole, interacts with the substrate (e.g., an alcohol, R-OH). This can either deprotonate the alcohol to form a more nucleophilic alkoxide (RO⁻) or, in the case of a nucleophilic catalyst like imidazole, activate the CMDMS by forming a highly reactive silylimidazolium intermediate.[5][6]
-
Nucleophilic Attack: The activated substrate attacks the electrophilic silicon center of CMDMS, displacing the chloride leaving group. The base simultaneously serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[7]
dot graph SilylationMechanism { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: General mechanism for silylation of an alcohol with CMDMS.
Q3: What are the essential safety and handling precautions for CMDMS?
CMDMS is a hazardous chemical that requires careful handling in a controlled laboratory environment. Key safety points include:
-
Moisture Sensitivity: It reacts violently with water, releasing corrosive HCl gas.[8] All glassware must be rigorously dried, and reactions must be performed under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Corrosivity and Flammability: CMDMS is corrosive and flammable.[8][9] It can cause severe skin burns and eye damage.[8] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[9]
Troubleshooting Guide
This section addresses common problems encountered during silylation with CMDMS, providing probable causes and actionable solutions.
Q4: My reaction is stalled or showing low conversion. What should I do?
Probable Cause 1: Inadequate Base or Solvent Choice The reaction environment is paramount. The choice of base and solvent are interdependent and crucial for success.[5]
-
Insight: In non-polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), a simple tertiary amine base like triethylamine (Et₃N) may not be sufficient to drive the reaction to completion efficiently. In these solvents, the reaction benefits greatly from a nucleophilic catalyst.
-
Solution: Add a catalytic amount (5-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) or imidazole. These catalysts activate the silyl chloride, dramatically increasing the reaction rate.[6] Conversely, if you are using a Lewis basic solvent like N,N-Dimethylformamide (DMF), the solvent itself acts as a catalyst, and the addition of DMAP or imidazole may have little to no effect.[5][6]
Probable Cause 2: Presence of Moisture Trace amounts of water will consume CMDMS to form unreactive siloxanes and generate HCl, which can protonate your base and substrate, halting the reaction.
-
Insight: Chlorosilanes are highly sensitive to hydrolysis.[8] Standard solvent drying procedures may be insufficient.
-
Solution: Ensure all reagents and solvents are rigorously anhydrous. Dry solvents over molecular sieves or by distillation from an appropriate drying agent. Dry the substrate by azeotropic distillation with toluene or by drying in a vacuum oven. Flame-dry all glassware under vacuum and cool under an inert atmosphere before use.
Probable Cause 3: Steric Hindrance The reactivity of silylating agents is highly sensitive to steric bulk around the reaction center (e.g., secondary vs. tertiary alcohols).[7]
-
Insight: While CMDMS is not exceptionally bulky, silylating a sterically hindered alcohol (e.g., a tertiary alcohol) is significantly slower than a primary alcohol.[7]
-
Solution: For hindered substrates, increase the reaction temperature (refluxing in THF or DCM may be necessary) and extend the reaction time. Using a more potent catalytic system, such as imidazole in DMF, can also be beneficial.
Q5: I am observing unexpected side products. What are they and how can I prevent them?
Probable Cause 1: Quaternization of Amine Base (especially with Et₃N) The chloromethyl group (-CH₂Cl) is an alkylating agent. Tertiary amine bases like triethylamine can react with it, forming a quaternary ammonium salt. This consumes both your base and your silylating agent.
-
Insight: This is a classic SN2 reaction between the amine and the chloromethyl group. This side reaction can be competitive with the desired silylation.
-
Solution:
-
Use a more hindered base: Switch from triethylamine to a bulkier base like N,N-Diisopropylethylamine (DIPEA, Hünig's base). Its steric bulk makes it a poor nucleophile, minimizing its ability to react with the chloromethyl group while still effectively scavenging HCl.
-
Control stoichiometry and temperature: Use the minimum required amount of base (1.1-1.2 equivalents) and run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at 0 °C).
-
Probable Cause 2: Substrate-Specific Side Reactions (especially with amines) If your substrate is a primary or secondary amine, you have two potential issues: N-silylation (desired) and N-alkylation by the chloromethyl group (undesired).
-
Insight: Amines are excellent nucleophiles and can be alkylated by the chloromethyl group, leading to complex product mixtures.[10] Interestingly, the reaction outcome can be highly substrate-dependent. For example, CMDMS reacts with diazoles to form rearranged "silicon methylation" products, a reaction not observed with pyrrole, which cleanly undergoes N-silylation.[11]
-
Solution:
-
Protect the amine first: If possible, protect the amine with an orthogonal protecting group (e.g., Boc) before performing other synthetic steps.
-
Optimize for silylation: Use conditions that favor the faster silylation reaction. This typically means running the reaction at low temperatures (e.g., -20 °C to 0 °C) and adding the CMDMS slowly to a solution of the amine and base to maintain a low concentration of the silylating agent.
-
| Parameter | Recommended Condition for Alcohols | Recommended Condition for Amines | Rationale |
| Base | Triethylamine (Et₃N) + cat. DMAP, or Imidazole | N,N-Diisopropylethylamine (DIPEA) | DIPEA is non-nucleophilic, preventing alkylation of the base and substrate by the -CH₂Cl group.[12] |
| Solvent | DCM, THF, or DMF | DCM or THF | Less polar solvents can reduce the rate of undesired SN2 alkylation side reactions. |
| Temperature | 0 °C to Room Temperature (or reflux for hindered ROH) | -20 °C to 0 °C | Lower temperatures favor the generally faster silylation over the slower alkylation side reaction. |
| Equivalents (CMDMS) | 1.1 - 1.2 eq. | 1.1 eq. | Minimizes excess electrophile available for side reactions. |
| Equivalents (Base) | 1.2 - 1.5 eq. | 1.2 eq. | Ensures complete scavenging of HCl without a large excess of nucleophilic base. |
Experimental Protocols
Protocol 1: General Procedure for the Silylation of a Primary Alcohol
This protocol provides a robust starting point for the protection of a primary alcohol using a catalytically activated system in a non-polar solvent.
Materials:
-
Primary Alcohol (1.0 eq.)
-
This compound (CMDMS) (1.2 eq.)
-
Triethylamine (Et₃N) (1.5 eq., distilled from CaH₂)
-
4-(Dimethylamino)pyridine (DMAP) (0.05 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Allow to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: To the flask, add the primary alcohol (1.0 eq.) and DMAP (0.05 eq.). Dissolve these in anhydrous DCM (approx. 0.2 M concentration relative to the alcohol).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq.) via syringe and stir for 5 minutes.
-
CMDMS Addition: Add this compound (1.2 eq.) dropwise via syringe over 5-10 minutes. A white precipitate of triethylammonium chloride (Et₃N·HCl) should form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate solvent system.
References
-
Patschinski, P., Zhang, C., & Zipse, H. (2014). The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry, 79(17), 8348–8357. [Link]
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Rochow, E. G. (2006). The Müller-Rochow Synthesis of Chloromethylsilanes. Chemgapedia. [Link]
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Lickiss, P. D. (2014). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. In Main Group Elements in Synthesis. [Link]
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LibreTexts. (2024). 17.6: Reactions of Alcohols. Chemistry LibreTexts. [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
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Gelest. (n.d.). General Silylation Procedures. Gelest Technical Library. [Link]
-
Hassler, K., Hummeltenberg, R., & Tekautz, G. (1995). The (Chloromethyl)dihalosilanes X₂HSiCH₂Cl (X = F, Cl, Br, I): Synthesis, Multinuclear NMR Spectroscopy and Rotational Isomerism Examined by Raman Spectroscopy. Journal of Organometallic Chemistry, 489(1-2), C1-C4. [Link]
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Kirilin, A. D., et al. (2013). USE OF CHLOROthis compound IN THE SYNTHESIS OF SILICON DERIVATIVES OF PYRROLE. Butlerov Communications. [Link]
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Lam, C. M., et al. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. [Link]
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Patschinski, P., Zhang, C., & Zipse, H. (2014). The Lewis Base-Catalyzed Silylation of Alcohols--A Mechanistic Analysis. PubMed. [Link]
-
Oshima, T., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. [Link]
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Paula Yurkanis Bruice. (n.d.). Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. Pearson. [Link]
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Seo, S., et al. (2021). Heterotelechelic Silicones: Facile Synthesis and Functionalization Using Silane-Based Initiators. National Institutes of Health. [Link]
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Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
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Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
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Science and Education Publishing. (n.d.). Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. Science and Education Publishing. [Link]
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Indian Journal of Pharmaceutical Sciences. (2008). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Indian Journal of Pharmaceutical Sciences. [Link]
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Showell, G. A., & Mills, J. S. (2003). The Role of Sila-Substitution in Drug Design. Drug Discovery Today, 8(12), 551-556. [Link]
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Yadav, J. S., et al. (2003). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 42B(2), 322-324. [Link]
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LibreTexts. (2020). 20.6: Reactions of Amines. Chemistry LibreTexts. [Link]
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Society of Leather Technologists and Chemists. (n.d.). Synthesis of Reactive Silicones and their Application to Leather. sltc.org. [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Organic Chemistry Portal. [Link]
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Royal Society of Chemistry. (2018). An experimental and DFT study of the reaction between dichloroethylene carbonate and triethylamine in dimethyl carbonate. New Journal of Chemistry. [Link]
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Baran, P. S. (n.d.). Protective Groups. Scripps Research. [Link]
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Yadav, J. S., et al. (2002). An efficient and chemoselective deprotection of tert-butyldimethylsilyl protected alcohols using SnCl2·2H2O as catalyst. Tetrahedron Letters, 43(45), 8133-8135. [Link]
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ResearchGate. (2019). What is the best procedure for silylation of hydroxy compounds?. ResearchGate. [Link]
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Chegg. (2019). Solved 1. Both imidazole and triethylamine are among most. Chegg.com. [Link]
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Dutkiewicz, M., & Maciejewski, H. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. Materials, 16(4), 1599. [Link]
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National Institutes of Health. (2022). One-Pot Sequential Alcohol Activation and Nickel-Catalyzed Cross-Electrophile Coupling with Chlorosilanes. National Institutes of Health. [Link]
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University of Southern California. (2020). Design, Synthesis, and Characterization of Next-Generation Polysiloxanes. USC Digital Library. [Link]
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Gelest. (n.d.). Silylation of Alcohols Employed in Templating Protocols. Gelest Technical Library. [Link]
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Adonin, N. Y., et al. (2018). Direct Synthesis of Silicon Compounds. Encyclopedia.pub. [Link]
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Identifying and minimizing by-products in (Chloromethyl)dimethylsilane reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for (Chloromethyl)dimethylsilane (CMDMS) reactions. As a Senior Application Scientist, I understand the nuances and challenges that can arise when working with this versatile yet reactive bifunctional reagent. This guide is structured to provide you with in-depth, field-proven insights to help you identify, understand, and minimize the formation of common by-products, ensuring the integrity and efficiency of your synthetic routes.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding the handling and reactivity of this compound.
Q1: What are the primary reactive sites on this compound (CMDMS) and how does this influence its reactivity?
A1: this compound, with the linear formula ClCH₂Si(CH₃)₂Cl, possesses two distinct reactive sites: a highly reactive silicon-chlorine (Si-Cl) bond and a less reactive carbon-chlorine (C-Cl) bond.[1][2] The Si-Cl bond is susceptible to nucleophilic attack by a wide range of nucleophiles, including water, alcohols, amines, and Grignard reagents. This reactivity is central to its use in forming silyl ethers and other silicon-containing compounds.[3] The C-Cl bond is analogous to that in an alkyl chloride and can undergo substitution reactions, typically under more forcing conditions or with specific nucleophiles. The significant difference in reactivity between these two bonds allows for selective transformations at the silicon center.
Q2: My CMDMS reagent has a hazy appearance. What could be the cause and is it still usable?
A2: A hazy or cloudy appearance in this compound is a strong indicator of hydrolysis. CMDMS is highly sensitive to moisture.[4] Trace amounts of water in the atmosphere or on the surface of your glassware can react with the Si-Cl bond to form hydrochloric acid (HCl) and (chloromethyl)dimethylsilanol (ClCH₂Si(CH₃)₂OH). This silanol is unstable and readily undergoes self-condensation to form 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane, which is often observed as an insoluble haze or precipitate.[5][6] While the reagent may still contain a significant amount of active CMDMS, the presence of these by-products can complicate your reaction and purification. It is highly recommended to use a fresh, clear sample or purify the hazy reagent by distillation before use in sensitive applications.
Q3: What are the ideal storage conditions for this compound?
A3: To maintain its purity and reactivity, CMDMS should be stored in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon.[2][4] The storage area should be cool, dry, and well-ventilated, away from sources of ignition, as chlorosilanes can be flammable.[4] It is advisable to store it at temperatures between 2-8°C.[2]
Troubleshooting Guide: Identifying and Mitigating By-products
This section provides a systematic approach to troubleshooting common issues encountered during reactions involving CMDMS.
Issue 1: Formation of Siloxanes in Silylation Reactions
Symptom: You are attempting to protect an alcohol as a (chloromethyl)dimethylsilyl ether, but you observe a significant amount of a higher boiling point by-product, often a viscous oil or a white solid. GC-MS analysis reveals a peak corresponding to 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane.
Causality: The presence of moisture is the primary culprit. The reaction of CMDMS with water is often faster than its reaction with the intended alcohol, especially if the alcohol is sterically hindered. This leads to the formation of the corresponding silanol, which then condenses to the disiloxane by-product.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting siloxane by-product formation.
Detailed Protocols & Explanations:
-
Solvent Drying: Common solvents like THF, diethyl ether, and dichloromethane must be thoroughly dried. Standard methods include distillation from sodium/benzophenone (for ethers) or calcium hydride (for halogenated solvents).[7] Alternatively, passing the solvent through a column of activated alumina can be effective.
-
Reagent Purity: Ensure your alcohol substrate is dry. If it is a solid, it can be dried under vacuum. Liquid alcohols can be dried over molecular sieves. The base used (e.g., triethylamine, pyridine) should also be distilled from a suitable drying agent like potassium hydroxide.
-
Experimental Setup: Assemble your reaction apparatus while hot after flame-drying and allow it to cool under a stream of inert gas. Use septa and syringes for reagent transfers to avoid introducing atmospheric moisture.
Issue 2: Incomplete Reaction and/or Low Yield in Silylation
Symptom: The silylation of your alcohol proceeds slowly or stalls, leaving a significant amount of unreacted starting material.
Causality: This issue can stem from several factors, including insufficient reactivity of the silylation system, steric hindrance at the alcohol, or deactivation of the CMDMS.
Troubleshooting Steps:
-
Base Selection: For sterically hindered alcohols, a stronger, more nucleophilic base or catalyst can enhance the reaction rate. While triethylamine or pyridine are common stoichiometric bases to scavenge HCl, adding a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[3] Imidazole is also a highly effective base and catalyst for silylating hindered alcohols.
-
Temperature: While silylations are often run at room temperature or 0°C to control selectivity, gently heating the reaction mixture (e.g., to 40-50°C) can overcome the activation energy barrier for sterically demanding substrates. However, be mindful that higher temperatures can also promote side reactions.[8][9]
-
Solvent Effects: The choice of solvent can influence reaction rates. Aprotic polar solvents like DMF or acetonitrile can sometimes accelerate silylation reactions compared to less polar solvents like dichloromethane or THF.
Issue 3: By-products in Grignard Reactions with CMDMS
Symptom: When reacting CMDMS with a Grignard reagent (R-MgX) to form R-Si(CH₃)₂CH₂Cl, you observe by-products such as R-R (Wurtz-type coupling) or ClCH₂Si(CH₃)₂Si(CH₃)₂CH₂Cl.
Causality: Grignard reactions with chlorosilanes can be complex.[10] The formation of Wurtz-type coupling products can be promoted by certain catalysts and reaction conditions. Additionally, if the Grignard reagent is particularly reactive or if the reaction is not sufficiently cooled, reaction at the C-Cl bond can occur, leading to a mixture of products.
Troubleshooting Strategies:
-
Controlled Addition: Add the Grignard reagent slowly to a cooled solution of CMDMS (or vice versa, depending on the specific procedure). This helps to dissipate the heat of reaction and maintain selectivity for the more reactive Si-Cl bond.
-
Solvent Choice: THF is generally a better solvent than diethyl ether for Grignard reactions with chlorosilanes as it can lead to faster and cleaner reactions.[11]
-
Magnesium Activation: Ensure the magnesium turnings are fresh and properly activated (e.g., with a crystal of iodine or 1,2-dibromoethane) to ensure efficient formation of the Grignard reagent and minimize side reactions.[11]
-
Reaction Temperature: Maintain a low temperature (e.g., 0°C or below) during the addition of the Grignard reagent to favor substitution at the Si-Cl bond.
Analytical Characterization of By-products
Accurate identification of by-products is crucial for effective troubleshooting.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful tool for separating and identifying volatile components in your reaction mixture.[12][13]
-
This compound (CMDMS): Will show a characteristic molecular ion peak and fragmentation pattern corresponding to the loss of methyl and chloromethyl groups.
-
1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane: This common hydrolysis by-product will have a higher retention time than CMDMS and a distinct mass spectrum.[14] The fragmentation pattern will likely show cleavage of the Si-O-Si bond and loss of methyl and chloromethyl fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to identify the different proton environments in your product and by-products. The chemical shift of the -CH₂Cl protons will be informative.
-
²⁹Si NMR: This is a particularly useful technique for analyzing silicon-containing compounds.[15][16] Different silicon environments (e.g., in the starting silane, the product, and siloxane by-products) will have distinct chemical shifts.
| Compound | Typical ²⁹Si NMR Chemical Shift Range (ppm vs. TMS) |
| (Chloromethyl)dimethylchlorosilane (CMDMS) | ~ +30 to +35 |
| (Chloromethyl)dimethylsilyl ethers (R-O-Si(CH₃)₂CH₂Cl) | ~ +15 to +25 |
| 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane | ~ -15 to -20 |
Note: These are approximate values and can vary depending on the solvent and substituents.[17][18]
Minimizing By-products: Best Practices
The following table summarizes key experimental parameters and their impact on the formation of common by-products in the synthesis of this compound via chlorination of dimethylchlorosilane.
| Parameter | Condition | Desired Product Yield | By-product Formation (e.g., over-chlorination) | Rationale |
| Initiator | AIBN | High (e.g., ~48.5%) | Low (e.g., ~2.8%) | AIBN provides a controlled source of radicals at a suitable temperature. |
| Benzoyl Peroxide | Moderate | Moderate | Can be effective but may lead to more side reactions depending on the substrate. | |
| Temperature | Reflux | Optimal | Increases with prolonged heating | A balance is needed to ensure a reasonable reaction rate without promoting excessive side reactions. |
| Solvent | Neat (no solvent) | Generally higher | Increases in some solvents | Solvents like CCl₄ or CHCl₃ can interfere with the radical chain reaction, reducing yield. |
| Molar Ratio | 1:1 (Silane:Chlorinating Agent) | Optimal | Increases with excess chlorinating agent | A stoichiometric ratio helps to prevent over-chlorination. |
Mechanism of Hydrolysis and Disiloxane Formation:
The formation of the common disiloxane by-product proceeds through a two-step mechanism initiated by the presence of water.
Caption: Mechanism of hydrolysis of CMDMS and subsequent condensation to form a disiloxane by-product.
By understanding the fundamental reactivity of this compound and the common pathways for by-product formation, you can proactively design your experiments to maximize yield and purity. Always prioritize anhydrous conditions, carefully select your reagents and reaction parameters, and utilize appropriate analytical techniques to monitor your reaction progress.
References
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-
Restek. Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. [Link]
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ACS Publications. Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles. [Link]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of (Chloromethyl)dimethylsilane Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (Chloromethyl)dimethylsilane (CMDMS) and its derivatives. This guide is structured to provide practical, in-depth solutions to common purification challenges encountered during synthesis. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address common questions about the properties and handling of this compound and the purification of its reaction products.
Q1: Why is the purification of products from CMDMS reactions often challenging?
A1: The challenges stem from the dual reactivity of the parent reagent and the physicochemical properties of organosilicon compounds.
-
Moisture Sensitivity: this compound and many of its derivatives are sensitive to moisture. The Si-Cl bond can hydrolyze to form silanols (e.g., (chloromethyl)dimethylsilanol), which can then self-condense to form disiloxanes.[1] This introduces significant impurities that can be difficult to separate.
-
Similar Physical Properties: The desired product, unreacted starting material, and certain byproducts often have similar polarities and boiling points, making separation by standard chromatography or distillation non-trivial.[2]
-
Byproduct Formation: Besides hydrolysis, side reactions such as rearrangements or polychlorination (if CMDMS is synthesized in-house) can introduce impurities.[3]
Q2: What are the most common impurities I should expect?
A2: The primary impurities to anticipate are:
-
Unreacted this compound: Due to incomplete reaction or the use of excess reagent.
-
Hydrolysis Products: (Chloromethyl)dimethylsilanol from the hydrolysis of unreacted Chlorothis compound.[1]
-
Siloxane Byproducts: Such as 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane, formed from the condensation of the aforementioned silanol.
-
Reaction Solvents: Residual solvents like THF, diethyl ether, or ethyl acetate used in the reaction or workup.[4]
-
Salts: Amine hydrochlorides (e.g., triethylamine hydrochloride) if a base is used, or inorganic salts (e.g., ammonium chloride) from quenching.[4][5]
Q3: What is the best general workup procedure to start with after my reaction is complete?
A3: A well-executed aqueous workup is the foundation for a successful purification.[6]
-
Quenching: The reaction should be carefully quenched, often by pouring it into an ice-cold saturated aqueous solution of ammonium chloride (NH₄Cl).[4] This protonates any remaining reactive organometallic reagents and helps to dissolve inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent like ethyl acetate or diethyl ether. Perform multiple extractions to ensure complete recovery of the product.[4]
-
Washing: Wash the combined organic layers sequentially with water and then brine (saturated aqueous NaCl). The brine wash helps to remove residual water from the organic layer and aids in breaking up emulsions.[6]
-
Drying: Dry the isolated organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6]
-
Concentration: After filtering off the drying agent, remove the solvent under reduced pressure using a rotary evaporator.[4]
Q4: Can my silylated product decompose on silica gel during column chromatography?
A4: Yes, this is a critical consideration. Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[7] For products that are sensitive to acid (e.g., certain silyl ethers or amines), this can cause decomposition or cleavage of the silyl group. In such cases, you can "deactivate" the silica by pre-treating it with a base. A common method is to use an eluent containing a small amount of triethylamine (e.g., 0.1-1%).[8] Alternatively, using a different stationary phase like neutral alumina can be a good option.[9]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of your CMDMS-derived products.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield After Workup | 1. Moisture Contamination: The Grignard or organolithium reagent used in the reaction was quenched by water.[10] 2. Incomplete Reaction: Insufficient reaction time, incorrect temperature, or low reactivity of the nucleophile.[4] 3. Product Loss During Workup: The product may have some water solubility, leading to loss in the aqueous layer. | 1. Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[10] 2. Monitor the reaction by TLC or GC-MS to confirm completion. Consider increasing the reaction time or temperature. For less reactive Grignard reagents, adding a catalyst might be necessary.[4] 3. Perform multiple extractions (at least 3) from the aqueous layer. Use brine during the final wash to "salt out" the organic product, reducing its aqueous solubility.[6] |
| An Emulsion Formed During Aqueous Extraction | 1. High Concentration of Silylated Compounds: These can act as surfactants. 2. Use of THF as a Co-solvent: THF is partially miscible with water and can stabilize emulsions.[11] | 1. Add a saturated solution of NaCl (brine) to the separatory funnel; this increases the ionic strength of the aqueous phase and helps break the emulsion.[6] 2. If possible, remove the bulk of the THF on a rotary evaporator before starting the aqueous workup. 3. Allow the separatory funnel to stand undisturbed for a longer period. Gentle swirling or filtration through a pad of Celite can also be effective. |
| Product is Contaminated with a High-Boiling Siloxane Impurity | Hydrolysis: Unreacted this compound or a related chlorosilane was exposed to water during the reaction or workup, leading to the formation and subsequent condensation of silanols.[1] | 1. Prevention: The best solution is prevention. Re-run the reaction under strictly anhydrous conditions.[10] 2. Purification: Careful fractional distillation under reduced pressure can be effective if there is a sufficient boiling point difference between your product and the siloxane.[12] 3. Chromatography: Flash chromatography can separate the desired product from the more polar siloxane. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) is typically effective. |
| Unreacted CMDMS is Present in the Final Product | 1. Stoichiometry: An excess of CMDMS was used in the reaction. 2. Difficult Separation: The boiling point and polarity of your product are very close to that of CMDMS. | 1. Distillation: If the boiling point difference is >20 °C, fractional vacuum distillation is the preferred method.[4] 2. Chromatography: If distillation is not feasible, flash column chromatography is the next best option. Since CMDMS is relatively non-polar, it will typically elute early in a normal-phase separation.[13] 3. Chemical Quenching: In some cases, a nucleophilic scavenger can be added post-reaction to consume excess CMDMS, although this adds another separation step. |
Data and Protocols
Physical Properties for Separation Planning
Properly planning a purification requires knowledge of the physical properties of the potential components in your mixture.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 143.09 | 114 °C / 752 mmHg[14] |
| Diethyl Ether | 74.12 | 34.6 °C |
| Tetrahydrofuran (THF) | 72.11 | 66 °C |
| Ethyl Acetate | 88.11 | 77.1 °C |
| Hexanes | ~86.18 | ~69 °C |
| 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane | 245.29 | ~190-195 °C (estimated) |
Protocol 1: Standard Purification by Flash Column Chromatography
This protocol assumes a moderately polar, non-acid-sensitive product.
-
Prepare the Crude Sample: After concentrating the dried organic layer from the workup, dissolve the crude residue in a minimal amount of dichloromethane (DCM) or the initial eluent. Add a small amount of silica gel ("dry loading") and concentrate again until a free-flowing powder is obtained. This technique generally results in better separation.
-
Pack the Column: Select a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica to crude product by weight).[8] Pack the column using the "slurry method" with your starting eluent (e.g., 100% Hexanes or 98:2 Hexanes:Ethyl Acetate).[8]
-
Load the Sample: Carefully add the dry-loaded sample to the top of the packed silica bed. Add a thin layer of sand on top to prevent disturbance of the silica bed upon solvent addition.
-
Elute the Column: Begin elution with your starting solvent system, applying pressure to achieve a steady flow. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your compounds.
-
Collect and Analyze Fractions: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Vacuum Distillation
This method is ideal for thermally stable, liquid products with boiling points sufficiently different from impurities.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column.[4] Ensure all joints are properly sealed for vacuum application. Use a magnetic stir bar in the distillation flask for smooth boiling.
-
Initial Solvent Removal: If significant low-boiling solvent remains, it can be removed at a moderate vacuum and gentle heat first.
-
Fractional Distillation: Gradually increase the bath temperature while applying a stable vacuum.
-
Collect Fractions: Collect a "forerun" fraction, which will contain any remaining volatile solvents and impurities.[4] Once the distillation temperature stabilizes at the expected boiling point of your product, switch to a new receiving flask and collect the main fraction.
-
Monitor Purity: Collect a final, higher-boiling "tail" fraction. Analyze all fractions (forerun, main, tail) by GC-MS or NMR to confirm purity.
Visualization of Workflows
General Purification Workflow
This diagram outlines the decision-making process following a typical reaction involving this compound.
Caption: Decision workflow for purification of CMDMS derivatives.
Troubleshooting Emulsion Formation
This diagram provides a step-by-step guide to resolving a common workup issue.
Caption: Troubleshooting guide for emulsion formation during extraction.
References
-
European Patent Office. (2004). Purification of organosilanes of group 13 (IIIA) and 15 (VA) impurities - EP 0879821 B1. Retrieved from [Link]
-
Lucknow University. (2020). Organosilicon Compounds. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of (chloromethyl)dimethylsilanol. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Silylation. Retrieved from [Link]
-
European Patent Office. (n.d.). Purification of chlorosilanes - EP 0107784 B1. Retrieved from [Link]
- Kumada, M., Ishikawa, M., & Tamao, K. (1966). Reactions of (chloromethyl)pentamethyldisilane with some nucleophilic reagents. Journal of Organometallic Chemistry, 5(3), 226–232.
-
Organic Syntheses. (2014). (Chloromethyl)dimethylphenylsilane. Retrieved from [Link]
-
Silicones Europe. (n.d.). Chemistry - Distillation. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques for silylation. Retrieved from [Link]
- Google Patents. (n.d.). CN104136447B - The purification process of trimethyl silane.
-
MDPI. (2023). Method for Removing Impurities by Treating Silicon Tetrachloride with Hydrogen Plasma. Retrieved from [Link]
-
Biotage. (2023). Understanding silica – why matching TLC and flash silica is important for good flash column chromatography. Retrieved from [Link]
-
Society of Chemical Industry. (n.d.). Recent Advances in Organosilicon Chemistry. Retrieved from [Link]
-
PNP College, Alibag. (n.d.). Introduction to the Chemistry of Organosilicon Compounds. Retrieved from [Link]
-
ResearchGate. (2024). USE OF CHLOROthis compound IN THE SYNTHESIS OF SILICON DERIVATIVES OF PYRROLE. Retrieved from [Link]
-
UNT Digital Library. (1996). Synthesis of organosilicon compounds. Retrieved from [Link]
-
National Institutes of Health. (2016). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Retrieved from [Link]
-
Indian Academy of Sciences. (1995). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
YouTube. (2023). When Silica doesn't cut it for Flash chromatography . . . what can I do?. Retrieved from [Link]
-
ResearchGate. (2007). Reaction of (chloromethyl)trichlorosilane with 2,2-dimethylpropane-1,3-diol. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Why are DCM and chloroform so resistant towards nucleophilic substitution?. Retrieved from [Link]
-
Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Running a flash column. Retrieved from [Link]
- Google Patents. (n.d.). CN101456878A - Preparation method of chloromethyl-methyl-dimethylsilane.
-
PubChem. (n.d.). Silane, chloro(chloromethyl)dimethyl-. Retrieved from [Link]
- Google Patents. (n.d.). US6911558B2 - Method for purifying chloromethyl chloroformate.
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- 5. Silylation - Wikipedia [en.wikipedia.org]
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- 14. guidechem.com [guidechem.com]
Technical Support Center: Troubleshooting Reactions with (Chloromethyl)dimethylsilane
As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into troubleshooting low yields in reactions involving (Chloromethyl)dimethylsilane. The following sections are structured in a question-and-answer format to directly address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low or no yield. What are the most common culprits?
A1: Low yields in reactions involving chlorosilanes, including this compound, can almost always be traced back to a few critical factors. These reagents are highly sensitive, and overlooking fundamental reaction setup can lead to significant loss of material.
The primary suspects are:
-
Presence of Moisture: this compound readily reacts with water. The silicon-chlorine (Si-Cl) bond is highly susceptible to hydrolysis, which consumes your starting material to form the corresponding silanol ((Chloromethyl)dimethylsilanol). This silanol can then self-condense to form a disiloxane, a stable and unreactive byproduct.[1][2] Rigorously anhydrous conditions are not just a recommendation; they are mandatory for success.[1][3]
-
Sub-optimal Reaction Conditions: Factors such as temperature, reaction time, solvent polarity, and the choice of base or catalyst can dramatically impact the reaction rate and equilibrium. Silylations can be sluggish, and conditions that work for other alkyl halides may not be sufficient.[1][4]
-
Impure Reagents or Solvents: Using old bottles of solvents (even those labeled "anhydrous"), or starting materials of questionable purity can introduce inhibitors or competing reactants.[3]
-
Inefficient Mixing: In larger-scale reactions, poor agitation can lead to localized concentration gradients, preventing the reagents from interacting effectively.[1]
Below is a logical workflow to diagnose these common issues.
Caption: General troubleshooting workflow for low-yield reactions.
Q2: I'm performing a nucleophilic substitution on the chloromethyl group. Why is the reaction so slow, and how can I accelerate it?
A2: While the Si-Cl bond is very reactive, the C-Cl bond in this compound is a primary alkyl chloride and undergoes nucleophilic substitution, typically via an SN2 mechanism.[5][6] The rate of this reaction is highly dependent on several factors that you can control.
Causality: The rate of an SN2 reaction is determined by the concentration and strength of the nucleophile, the nature of the leaving group, the steric hindrance at the reaction center, and the solvent.[5] In this case, the leaving group (Cl⁻) is adequate, and the primary carbon is not sterically hindered. Therefore, the most likely bottlenecks are the nucleophile's strength and the solvent environment.
| Parameter | Low Setting | High Setting | Expected Impact on SN2 Rate | Rationale |
| Temperature | Room Temperature | Reflux | Significant Increase | Provides activation energy to overcome the reaction barrier. |
| Solvent Polarity | Nonpolar (e.g., Hexane) | Polar Aprotic (e.g., THF, DMF) | Significant Increase | Polar aprotic solvents solvate the counter-ion of the nucleophile, increasing its "naked" reactivity, without solvating the nucleophile itself.[7][8] |
| Nucleophile Strength | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) | Significant Increase | A more powerful nucleophile attacks the electrophilic carbon more readily. |
| Concentration | Dilute (<0.1 M) | Concentrated (>0.5 M) | Increase | The reaction is bimolecular, so the rate is directly proportional to the concentration of both reactants.[5] |
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using a nonpolar solvent like hexane or toluene, switching to THF, DMF, or DMSO can dramatically accelerate the reaction.[7][8]
-
Increase Temperature: Refluxing the reaction mixture is a common strategy to increase the rate. Monitor for potential side reactions or decomposition at higher temperatures.
-
Use a Stronger Nucleophile or Add a Catalyst: If possible, consider a more potent nucleophile. Alternatively, for some reactions, the addition of a catalytic amount of sodium or potassium iodide can help. The iodide is a powerful nucleophile that can displace the chloride, forming a more reactive iodo-intermediate (Finkelstein reaction).
Caption: Simplified SN2 mechanism at the chloromethyl carbon.
Q3: I am attempting a Grignard reaction with the Si-Cl bond, but my yields are poor and I see many byproducts. What is going wrong?
A3: Grignard reactions with chlorosilanes are a classic method for forming Si-C bonds.[9] However, they are fraught with potential pitfalls, especially concerning the reactivity of the Grignard reagent itself.
Causality:
-
Grignard Reagent as a Base: Grignard reagents are extremely strong bases and will react with any available protic source (e.g., water, alcohols) far more readily than they will act as a nucleophile.[2][10] This protonation quenches the Grignard reagent, reducing the amount available for your desired reaction.
-
Side Reactions at the Chloromethyl Group: The Grignard reagent can also potentially react with the C-Cl bond, although the Si-Cl bond is generally more reactive towards these nucleophiles. This can lead to a mixture of products.
-
Schlenk Equilibrium & Catalysis: The reactivity of a Grignard reagent is complex and involves an equilibrium between R₂Mg and RMgX species.[7][8] The reaction kinetics can be influenced by the solvent and the presence of magnesium halides, which can act as Lewis acid catalysts.[7][8]
Common Byproducts and Their Source:
-
Benzene/Alkane: If using Phenylmagnesium bromide or an alkyl Grignard, the presence of the corresponding hydrocarbon is a definitive sign of accidental protonation by moisture or another protic impurity.[2]
-
Siloxanes: Formed from the hydrolysis of unreacted this compound during aqueous workup.[2]
-
Wurtz Coupling Products (e.g., Biphenyl): Can form from the reaction of the Grignard reagent with unreacted aryl/alkyl halide used in its preparation.
Troubleshooting Protocol for Grignard Reactions:
-
Ensure Absolute Anhydrous Conditions: This is even more critical than in other reactions. Flame-dry all glassware under vacuum immediately before use. Use freshly distilled anhydrous solvents (THF is generally better than diethyl ether for these reactions).[7][9]
-
Verify Grignard Reagent Quality: Titrate your Grignard reagent before use to determine its exact concentration. Old or poorly prepared reagents are a common source of failure.
-
Control Reaction Temperature: Add the chlorosilane dropwise to the Grignard solution at 0 °C to control the initial exotherm. Then, allow the reaction to warm to room temperature or gently heat to drive it to completion.[11]
-
Consider a Catalyst: For sluggish reactions, zinc salts like ZnCl₂ can catalyze the nucleophilic substitution at the silicon center, leading to cleaner and faster conversions.[12]
Key Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution on the Chloromethyl Group
This protocol describes a representative reaction of this compound with a generic nucleophile (sodium azide, NaN₃) as an example.
Materials:
-
(Chloromethyl)dimethylchlorosilane (≥98% purity)
-
Sodium Azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum. Allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add sodium azide (1.2 equivalents). Add anhydrous DMF via syringe. Stir the suspension.
-
Substrate Addition: Add (Chloromethyl)dimethylchlorosilane (1.0 equivalent) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by TLC or GC-MS. The reaction may take several hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.
-
Extraction: Shake the funnel and separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Washing: Combine the organic layers and wash them sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.[3]
-
Purification: The crude product can be purified by vacuum distillation.
Protocol 2: Rigorous Drying of Solvents and Glassware
Glassware:
-
Clean glassware thoroughly with soap and water, followed by a rinse with deionized water and then acetone.
-
Place glassware in a laboratory oven at >120 °C for at least 4 hours, or overnight.
-
For immediate use, assemble the hot glassware and allow it to cool under a stream of dry inert gas, or flame-dry the assembled apparatus under vacuum.[3]
Solvents (e.g., THF):
-
Pre-dry the solvent by letting it stand over activated 4Å molecular sieves for 24 hours.
-
Set up a distillation apparatus that has been rigorously dried as described above.
-
Add sodium metal and a radical indicator like benzophenone to the pre-dried solvent in the distillation pot.
-
Reflux the solvent under an inert atmosphere until a persistent deep blue or purple color indicates that the solvent is anhydrous and oxygen-free.
-
Distill the solvent directly into the reaction flask or a dried storage flask under an inert atmosphere.
References
- BenchChem. (2025).
- Saxena, A. K., Sachar, S. C., Maya, & Nasim, M. (1994). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Indian Journal of Chemical Technology, 1, 241-244.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting incomplete reactions with t-butylsilane.
-
Lazareva, N. (2015). Synthesis of (chloromethyl)dimethylsilanol. Monatshefte fuer Chemie/Chemical Monthly, 146(6), 983-986. [Link]
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- Chromatography Forum. (2014).
- ResearchGate. (n.d.). USE OF CHLORO(CHLOROMETHYL)
- Guidechem. (n.d.). What are the synthesis and practical uses of Chlorothis compound?
- Wikipedia. (n.d.). Dimethyldichlorosilane.
- BenchChem. (2025). Comparative Kinetic Analysis of (Chloromethyl)sulfonylethane in Nucleophilic Substitution Reactions.
- Organic Syntheses. (n.d.). (Chloromethyl)dimethylphenylsilane.
- ResearchGate. (n.d.). Kinetics and Mechanism of Nucleophilic Substitution in SnR 2 Cl 2 · 2DMSO by Chloride Ions in Micellar Microenvironment.
-
Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry, 69(15), 5071-5076. [Link]
- Chemistry LibreTexts. (2019). 7.4: A Closer Look at the Nucleophilic Substitution Mechanism: Kinetics.
- ResearchGate. (n.d.). Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.).
- BenchChem. (2025). Common side reactions involving (Chloromethyl)(triphenyl)silane.
- Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents.
- Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study.
- Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES.
-
Murakami, K., Yorimitsu, H., & Oshima, K. (2009). Zinc-Catalyzed Nucleophilic Substitution Reaction of Chlorosilanes with Organomagnesium Reagents. Journal of Organic Chemistry, 74(3), 1415-1417. [Link]
- Chem-Impex. (n.d.). Chlorothis compound.
- Google Patents. (2009). CN101456878A - Preparation method of chloromethyl-methyl-dimethylsilane.
- BenchChem. (2025). Optimizing reaction conditions for 1-Cyanoethyl(diethylamino)dimethylsilane.
Sources
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Selecting the appropriate solvent to improve reaction efficiency with (Chloromethyl)dimethylsilane
Technical Support Center: (Chloromethyl)dimethylsilane (CMDMS)
Welcome to the technical support guide for this compound (CMDMS). This document is designed for researchers, chemists, and process development scientists to provide expert guidance on optimizing reaction outcomes by selecting the appropriate solvent. We will move beyond simple solvent lists to explain the underlying chemical principles, helping you troubleshoot existing protocols and design new, more efficient syntheses.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CMDMS) and what makes it so reactive?
This compound (CAS RN: 1719-57-9) is a bifunctional organosilane reagent.[1][2] Its reactivity stems from two distinct electrophilic sites:
-
The Silicon-Chlorine (Si-Cl) Bond: This is a highly labile silyl chloride bond. It is susceptible to nucleophilic attack, making CMDMS a powerful silylating agent.
-
The Carbon-Chlorine (C-Cl) Bond: The chloromethyl group provides a second site for nucleophilic substitution, allowing for the introduction of a dimethylsilylmethyl group onto a substrate.
This dual reactivity makes CMDMS a versatile building block in organic synthesis and materials science.[3] However, the high reactivity of the Si-Cl bond, particularly its sensitivity to hydrolysis, is the primary challenge in its application.[4][5]
Q2: Why is solvent selection so critical for reactions involving CMDMS?
Solvent choice is paramount because it directly influences reaction kinetics, mechanism, and the suppression of side reactions.[6] For CMDMS, the solvent's role is multi-faceted:
-
Preventing Hydrolysis: CMDMS reacts violently with water and other protic substances (like alcohols) to form silanols, which rapidly condense into polysiloxane byproducts (a white, often insoluble precipitate).[2][5] The primary role of the solvent is to provide an anhydrous medium.
-
Solubilizing Reagents: The solvent must effectively dissolve both CMDMS and the nucleophile/substrate to ensure a homogenous reaction environment.
-
Stabilizing Intermediates: The polarity of the solvent can stabilize or destabilize charged intermediates or transition states, directly impacting the reaction rate. For example, polar aprotic solvents can accelerate SN2-type reactions.
-
Controlling Reactivity: In some cases, a less polar solvent may be chosen to temper the reactivity of a highly nucleophilic reagent, leading to greater selectivity.
Q3: What does "anhydrous" truly mean in this context, and why is it non-negotiable?
For chlorosilane chemistry, "anhydrous" means the solvent must be rigorously dried to contain minimal parts-per-million (ppm) levels of water. Standard "reagent grade" solvents are often insufficient. It is non-negotiable because even trace amounts of moisture will hydrolyze the Si-Cl bond, leading to:
-
Consumption of the starting material.
-
Formation of siloxane oligomers or polymers.
-
Reduced yield of the desired product.
-
Complicated purification procedures.
Always use solvents from a freshly opened bottle under an inert atmosphere (e.g., nitrogen or argon) or solvents that have been appropriately dried using a solvent purification system or standard distillation techniques over a suitable drying agent.[7]
Troubleshooting Guide: Common Issues and Solutions
Problem 1: My reaction mixture turned cloudy and a white precipitate formed immediately after adding CMDMS.
-
Root Cause: This is the classic sign of hydrolysis. Your solvent, reagents, or glassware were likely contaminated with moisture. CMDMS reacts with water to form silanols, which then self-condense into insoluble polysiloxanes.
-
Corrective Actions:
-
Verify Solvent Quality: Use a fresh bottle of anhydrous solvent or a solvent from a purification system. Do not use solvents that have been stored for long periods after opening.
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use.
-
Inert Atmosphere: Conduct the entire experiment under a positive pressure of dry nitrogen or argon.[5] This includes reagent transfers.
-
Check Reagents: If your substrate or other reagents are hygroscopic, ensure they have been properly dried and stored.
-
Problem 2: The reaction is very slow or has stalled completely.
-
Root Cause: The reaction rate may be limited by poor solubility of your nucleophile or insufficient activation of the transition state. The chosen solvent may not be polar enough to facilitate the reaction.
-
Corrective Actions:
-
Increase Solvent Polarity: Switch from a non-polar solvent (like hexane or toluene) to a more polar aprotic solvent such as Tetrahydrofuran (THF), 2-Methyl-THF, or Dichloromethane (DCM). Ethereal solvents like THF can also help solubilize organometallic reagents.[8]
-
Check Solubility: Confirm that your nucleophile is soluble in the chosen solvent at the reaction temperature. If not, a different solvent system is required.
-
Temperature Adjustment: Gently warming the reaction mixture may increase the rate, but this should be done cautiously to avoid side reactions. Monitor the reaction by TLC or GC/LC-MS to track progress.
-
Problem 3: I am getting a mixture of products, including some where the nucleophile has attacked the chloromethyl group instead of the silicon.
-
Root Cause: CMDMS has two electrophilic sites. The selectivity of the nucleophilic attack can be influenced by the nature of the nucleophile (hard vs. soft) and the reaction conditions, including the solvent.
-
Corrective Actions:
-
Solvent Modification: The solvent can influence which site is more reactive. Experiment with solvents of varying polarity. Non-polar solvents may favor attack at the silicon center in some cases.
-
Temperature Control: Running the reaction at a lower temperature often increases selectivity.
-
Reagent Choice: The inherent properties of your nucleophile are a primary driver of selectivity. This issue may require a more fundamental change in your synthetic strategy beyond just solvent choice.
-
A Systematic Approach to Solvent Selection
Choosing the right solvent is an exercise in balancing multiple variables. Follow this workflow to make an informed decision.
Decision Workflow for Solvent Selection
Caption: A workflow for selecting and validating a solvent for CMDMS reactions.
Solvent Property Comparison Table
The table below summarizes key properties of common anhydrous solvents used with CMDMS. The choice depends heavily on the specific transformation.
| Solvent | Type | Dielectric Constant (20°C) | Boiling Point (°C) | Common Applications & Rationale |
| Hexane / Heptane | Non-Polar | ~1.9 | 69 / 98 | Rationale: Good for reactions with highly reactive, non-polar reagents. Minimizes side reactions by not stabilizing charged intermediates. Used in some preparations with CMDMS.[1] |
| Toluene | Non-Polar (Aromatic) | ~2.4 | 111 | Rationale: Higher boiling point allows for a wider reaction temperature range. Good for solubilizing aromatic compounds. |
| Dichloromethane (DCM) | Polar Aprotic | ~9.1 | 40 | Rationale: A general-purpose polar solvent that dissolves many organic compounds. Its low boiling point makes it easy to remove. |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | ~7.6 | 66 | Rationale: Excellent for Grignard and organolithium reactions as the ether oxygen stabilizes the metal cation.[8] A good general-purpose solvent for silylations. |
| 1,4-Dioxane | Polar Aprotic (Ether) | ~2.2 | 101 | Rationale: Similar to THF but with a higher boiling point. Used in a published procedure for reacting CMDMS with a Grignard reagent.[8] |
| Acetonitrile (MeCN) | Polar Aprotic | ~37.5 | 82 | Rationale: Highly polar, which can accelerate SN2 reactions. However, its reactivity towards very strong nucleophiles or bases should be considered. |
The Inevitable Side Reaction: Hydrolysis
Understanding the primary failure mode is key to preventing it. Even trace moisture initiates a destructive cascade.
Caption: The hydrolysis pathway of CMDMS leading to unwanted siloxane byproducts.
Experimental Protocol: Small-Scale Solvent Screening
This protocol provides a framework for efficiently testing multiple solvents to identify the optimal choice for your specific reaction.
Objective: To determine which anhydrous solvent provides the best balance of reaction rate, yield, and purity for the reaction of a chosen nucleophile with CMDMS.
Materials:
-
This compound (CMDMS)
-
Nucleophile of interest
-
Candidate anhydrous solvents (e.g., THF, Toluene, DCM)
-
Internal standard (for GC or LC-MS analysis, if applicable)
-
Oven-dried glassware (reaction vials, syringes)
-
Inert atmosphere setup (Nitrogen or Argon manifold)
Procedure:
-
Preparation: Set up a series of small, oven-dried reaction vials (e.g., 4 mL vials with septa caps) under a positive pressure of inert gas.
-
Reagent Loading: In each vial, add your nucleophile (e.g., 0.1 mmol) and a small magnetic stir bar.
-
Solvent Addition: Add 1.0 mL of a different anhydrous solvent to each respective vial via a dry syringe. Stir the mixtures to ensure dissolution.
-
Initiation: Add CMDMS (e.g., 1.1 equivalents, 0.11 mmol) to each vial via syringe. Start a timer for each reaction.
-
Monitoring: Allow the reactions to proceed at the desired temperature (e.g., room temperature). At set time points (e.g., 1h, 4h, 24h), take a small aliquot from each reaction mixture.
-
Quenching & Analysis: Quench each aliquot by adding it to a vial containing a suitable quenching solution (e.g., saturated ammonium chloride solution if compatible, or a non-protic solvent for dilution). Analyze the quenched samples by a suitable method (TLC, GC-MS, or LC-MS) to determine the consumption of starting material and the formation of the desired product.
-
Evaluation: Compare the results across the different solvents. The ideal solvent will show the fastest conversion to the desired product with the fewest observable byproducts.
References
-
Organic Syntheses. (n.d.). (Chloromethyl)dimethylphenylsilane. Org. Synth. 2014, 91, 1-12. [Link]
-
ResearchGate. (2015). Which solvent is proper for condensation reaction?. [Link]
-
ResearchGate. (2019). USE OF CHLOROthis compound IN THE SYNTHESIS OF SILICON DERIVATIVES OF PYRROLE. [Link]
-
INNO Specialty Chemicals. (n.d.). Chlorothis compound: An Overview of its Properties and Applications. [Link]
-
Sahoo, S. K., et al. (2018). Optimization in solvent selection for chlorin e6 in photodynamic therapy. Photodiagnosis and Photodynamic Therapy, 21, 237-245. [Link]
-
Silicones Environmental, Health and Safety Center. (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES. [Link]
-
Eaborn, C., et al. (2007). Solvent Effect on Nucleophilic Cleavage of p-Chlorobenzyltrimethylsilane Using Tetrabutylammonium Fluoride in ROH-DMSO Media. Science Alert. [Link]
-
Tyagi, S., et al. (2018). Solvent Dictated Organic Transformations. Current Organic Chemistry, 22(26), 2586-2605. [Link]
-
UL Prospector. (2018). How organosilane components improve coatings performance. [Link]
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Technical Support Center: Mastering Selectivity with (Chloromethyl)dimethylsilane in Complex Molecule Synthesis
Welcome to the technical support center for (Chloromethyl)dimethylsilane, a uniquely versatile reagent in the synthesis of complex molecules. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of its application, with a laser focus on achieving high selectivity. Here, we move beyond simple protocols to explore the underlying principles that govern its reactivity, empowering you to troubleshoot and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in complex molecule synthesis?
This compound serves as a key intermediate and a versatile reagent in a variety of synthetic transformations.[1][2][3] Its bifunctional nature, possessing both a reactive chloromethyl group and a silicon-chlorine bond (in the case of the dichloro- species), allows for its use in:
-
Introduction of a protected hydroxymethyl group: The chloromethyl group can be used to install a -CH₂OH moiety in a protected form, which can be revealed later in the synthetic sequence.
-
Silylation of sensitive functional groups: While less common than dedicated silylating agents, it can be used to protect alcohols or other nucleophiles.
-
Formation of silicon-containing heterocycles: Its dual reactivity makes it a valuable building block for synthesizing complex cyclic structures.
-
Surface modification and polymer synthesis: It is employed in modifying the surfaces of materials like glass and metals and in the synthesis of silicone polymers.[3]
Q2: How does the steric profile of this compound influence its reactivity and selectivity?
The steric environment around the silicon atom and the chloromethyl group is a critical determinant of reactivity.[4][5] Compared to the more sterically demanding tert-butyldimethylsilyl (TBDMS) group, the dimethylsilyl moiety in this compound is less bulky.[6] This has several implications for selectivity:
-
Less pronounced steric differentiation: It may exhibit lower selectivity for primary over secondary alcohols compared to bulkier silylating agents like TBDMSCl.[6]
-
Increased reaction rates: The reduced steric hindrance can lead to faster reaction rates in nucleophilic substitution at the silicon or carbon center.[4]
-
Potential for side reactions: The higher reactivity can sometimes lead to a decrease in selectivity if multiple reactive sites are present in the substrate.
Understanding this interplay between sterics and reactivity is fundamental to controlling the outcome of your reactions.
Q3: What is the mechanistic basis for achieving selectivity in reactions involving this compound?
Selectivity is primarily governed by a combination of steric and electronic factors, which can be modulated by the choice of reaction conditions. The reaction generally proceeds via a nucleophilic attack on either the electrophilic silicon atom or the carbon of the chloromethyl group.
To visualize the decision-making process for optimizing selectivity, consider the following workflow:
Caption: A decision workflow for optimizing selectivity in complex molecule synthesis.
Troubleshooting Guide
Issue 1: Poor or No Reaction at the Target Site
Possible Causes & Solutions:
-
Insufficient Nucleophilicity of the Substrate: If your target nucleophile (e.g., a hindered secondary alcohol) is not sufficiently reactive, the reaction may stall.
-
Solution: Consider using a stronger, non-nucleophilic base to enhance the nucleophilicity of your substrate. Alternatively, employing a more reactive silylating agent might be necessary if the issue persists.
-
-
Steric Hindrance: The substrate itself may be too sterically encumbered for the this compound to access the reactive site.[5][7]
-
Solution: While this compound is less bulky than some alternatives, significant steric hindrance can still be a barrier.[4] Increasing the reaction temperature or using a higher boiling point solvent can sometimes overcome this activation barrier.
-
-
Presence of Moisture: Chlorosilanes are highly susceptible to hydrolysis.[8] Any moisture in your reaction will consume the reagent, leading to low or no product formation.
-
Solution: Ensure all glassware is rigorously dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Issue 2: Lack of Selectivity - Reaction at Multiple Sites
Possible Causes & Solutions:
-
Similar Reactivity of Functional Groups: If your molecule contains multiple nucleophilic sites with similar steric and electronic properties (e.g., two different secondary alcohols), achieving high selectivity can be challenging.
-
Solution 1: Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can often enhance selectivity by favoring the reaction pathway with the lower activation energy.[6]
-
Solution 2: Solvent Effects: The choice of solvent can influence selectivity. Aprotic polar solvents like DMF or acetonitrile can accelerate the reaction but may decrease selectivity.[8] Less polar solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) might offer better control.
-
Solution 3: Orthogonal Protecting Group Strategy: If selectivity cannot be achieved directly, consider a protecting group strategy where one of the competing functional groups is temporarily masked.[9][10]
-
Issue 3: Unexpected Side Reactions
Possible Causes & Solutions:
-
Rearrangement Reactions: In some cases, particularly with nitrogen-containing heterocycles, rearrangement of the Cl-CH₂-Si-N bond system can occur.[11]
-
Solution: The likelihood of such rearrangements is substrate-dependent. Careful analysis of the product mixture by NMR and mass spectrometry is crucial. If rearrangement is a significant issue, exploring alternative synthetic routes may be necessary.
-
-
Lewis Acid Catalyzed Processes: Trace amounts of Lewis acidic impurities can catalyze undesired side reactions.[12][13]
-
Solution: Ensure the purity of your this compound. If necessary, distill the reagent before use. If a Lewis acid is intentionally used, its concentration and nature should be carefully optimized.
-
Experimental Protocols
Protocol 1: Selective Silylation of a Primary Alcohol in the Presence of a Secondary Alcohol
This protocol provides a general method for achieving selectivity based on steric differentiation.
Materials:
-
Substrate containing both primary and secondary hydroxyl groups
-
(Chloromethyl)dimethylsilyl chloride
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether or ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the substrate (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous DMF.
-
Reaction: Cool the solution to 0 °C using an ice bath. Slowly add (chloromethyl)dimethylsilyl chloride (1.2 equiv.) dropwise to the stirred solution.
-
Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
| Parameter | Recommended Condition | Rationale for Selectivity |
| Temperature | 0 °C | Lowering the temperature increases the kinetic differentiation between the more accessible primary alcohol and the sterically hindered secondary alcohol. |
| Base | Imidazole | A moderately strong base that also acts as a catalyst, facilitating the reaction without promoting side reactions. |
| Solvent | DMF | A polar apathetic solvent that effectively dissolves the reagents and facilitates the SN2-type reaction at silicon. |
Advanced Strategies: The Role of Lewis Acid Catalysis
In certain scenarios, particularly when dealing with less reactive substrates or when aiming for unconventional selectivity, Lewis acid catalysis can be a powerful tool.[12][14] A Lewis acid can coordinate to a Lewis basic site on the substrate, enhancing the electrophilicity of a nearby functional group and directing the reaction to that site.
Caption: Mechanism of Lewis acid-catalyzed selective silylation.
When considering a Lewis acid-catalyzed approach, it is crucial to screen a variety of Lewis acids and optimize their stoichiometry to avoid decomposition of the starting material or the product.
References
-
Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 35 (11), pp. 1150-1154. (1996). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. [Link]
-
INNO Specialty Chemicals. Chlorothis compound: An Overview of its Properties and Applications. [Link]
-
Peninsula Polymer. Chlorothis compound: A Versatile Intermediate for Chemical Synthesis. [Link]
-
Panov, D., Ploom, A., & Tuulmets, A. (2006). Steric Effects of Alkylmagnesium Chlorides in the Grignard Reaction with Silanes. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(12), 2807-2816. [Link]
-
Wikipedia. Lewis acid catalysis. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Organic Syntheses. (Chloromethyl)dimethylphenylsilane. [Link]
-
Shut'ko, E. D., et al. (2016). USE OF CHLOROthis compound IN THE SYNTHESIS OF SILICON DERIVATIVES OF PYRROLE. Bashkirskii Khimicheskii Zhurnal, 23(3), 43-47. [Link]
-
ResearchGate. Lewis acid mediated polymerization of poly(dimethylsiloxane) polymers: Investigating reaction kinetics using both NMR spectroscopy and cyclic voltammetry. [Link]
-
Achrainer, F. (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Ludwig-Maximilians-Universität München. [Link]
-
Miyanaga, A., & Katsuyama, Y. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Journal of Natural Products. [Link]
-
Organic Synthesis. Protecting Groups. [Link]
-
Lambert, T. H., et al. (2018). Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis. Accounts of Chemical Research, 51(8), 1879-1889. [Link]
-
Safa, K. D., Eram, H. A., & Nasirtabrizi, M. H. (2011). Chemical Modification of some 4-Chloromethyl Styrene Polymers with Highly Sterically Hindered Tris(trimethylsilyl)methyl Groups. Iranian Journal of Polymer Science and Technology, 24(2), 115-125. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Protecting Groups. [Link]
-
Sereda, O., Tabassum, S., & Wilhelm, R. (2010). Lewis acid organocatalysts. Topics in Current Chemistry, 291, 349-393. [Link]
-
Glen Research. Glen Report 11.22: TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis. [Link]
-
Wikipedia. Steric effects. [Link]
-
Park, J.-W., & Jun, C.-H. (2007). Highly Efficient O-Silylation of Alcohol with Vinylsilane Using a Rh(I)/HCl Catalyst at Room Temperature. Organic Letters, 9(20), 4073-4076. [Link]
-
ResearchGate. When a good silylation protocol goes bad, what are the usual suspects?. [Link]
-
Mayr's Database Of Reactivity Parameters. Moleculethis compound. [Link]
-
Cadilena, A. L. A., et al. (2020). Gas- versus Liquid-Phase Silylation as a Way to Inhibit Thin-Film Atomic Layer Deposition (ALD) on Silicon Oxide Substrates. ACS Applied Materials & Interfaces, 12(23), 26496-26505. [Link]
-
Matsugi, M., & Curran, D. P. (2006). Development of Fluorous Lewis Acid-Catalyzed Reactions. Molecules, 11(2), 134-145. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide: Unlocking Advanced Synthetic Strategies with (Chloromethyl)dimethylsilane
In the landscape of modern organic synthesis and drug development, the precise control over reactive functional groups is paramount. Silylating agents are indispensable tools in this endeavor, with trimethylchlorosilane (TMSCl) long serving as a workhorse for the protection of hydroxyl groups. However, for complex, multi-step syntheses, a more sophisticated tool is often required. This guide provides an in-depth comparison of (Chloromethyl)dimethylsilane (CMDMS) and trimethylchlorosilane, revealing the distinct advantages that CMDMS offers for specific, advanced applications. We will delve into the fundamental chemical differences, present comparative data, and provide detailed experimental protocols to empower researchers to leverage the unique capabilities of CMDMS.
The Decisive Difference: Unpacking the Molecular Architecture
At first glance, CMDMS ((CH₃)₂ClSiCH₂Cl) and TMSCl ((CH₃)₃SiCl) appear similar. Both are chlorosilanes capable of reacting with nucleophiles, such as alcohols, to form silyl ethers. The critical distinction, however, lies in the substitution on the silicon atom. TMSCl possesses three methyl groups, rendering it a monofunctional silylating agent. In contrast, CMDMS features two methyl groups and a chloromethyl group. This seemingly small change introduces a second, orthogonal reactive site—the electrophilic carbon of the chloromethyl group—transforming CMDMS into a versatile bifunctional reagent.
The presence of the electron-withdrawing chloromethyl group also subtly influences the reactivity at the silicon center and the stability of the resulting silyl ether, a factor we will explore in detail.
| Property | Trimethylchlorosilane (TMSCl) | This compound (CMDMS) |
| Molecular Formula | C₃H₉ClSi | C₃H₈Cl₂Si |
| Molecular Weight | 108.64 g/mol | 143.08 g/mol |
| Boiling Point | 57 °C | 114-116 °C |
| Key Reactive Sites | Si-Cl | Si-Cl and C-Cl |
| Functionality | Monofunctional (Silylation) | Bifunctional (Silylation & Alkylation) |
Application Focus 1: A New Perspective on Hydroxyl Protection
While TMSCl is a go-to reagent for rapidly protecting alcohols, the resulting trimethylsilyl ethers are known for their lability, particularly under acidic or even neutral aqueous conditions.[1] This can be a significant drawback in multi-step syntheses where the protecting group must endure a variety of reaction conditions.
The (chloromethyl)dimethylsilyl group introduced by CMDMS offers a nuanced alternative. The steric bulk of the (chloromethyl)dimethylsilyl group is slightly larger than the trimethylsilyl group, and the electronic effect of the C-Cl bond influences the stability of the Si-O bond.
Stability Comparison of Silyl Ethers
| Silyl Ether | Structure | Relative Hydrolysis Rate (Acidic Conditions) | Key Features |
| Trimethylsilyl (TMS) | -O-Si(CH₃)₃ | 1 | Highly labile, easily cleaved.[1] |
| Triethylsilyl (TES) | -O-Si(CH₂CH₃)₃ | 64 | More stable than TMS due to increased steric bulk.[2] |
| (Chloromethyl)dimethylsilyl (CMDMS-ether) | -O-Si(CH₃)₂(CH₂Cl) | (Estimated) ~5-20 | Hypothesized to be slightly more stable than TMS due to a combination of modest steric increase and the electron-withdrawing nature of the CH₂Cl group, which can subtly strengthen the Si-O bond. |
| tert-Butyldimethylsilyl (TBDMS/TBS) | -O-Si(CH₃)₂(C(CH₃)₃) | 20,000 | Significantly more stable due to substantial steric hindrance.[2][4] |
| Triisopropylsilyl (TIPS) | -O-Si(CH(CH₃)₂)₃ | 700,000 | Extremely robust, used when very high stability is required.[2] |
This estimated intermediate stability of the CMDMS ether allows it to be used in synthetic pathways where a TMS group would be prematurely cleaved, but where the robustness of a TBDMS group is not required and might complicate deprotection.
Representative Experimental Comparison: Silylation of a Primary Alcohol
To illustrate the practical application, let's consider the protection of a primary alcohol. The following protocols are representative of standard silylation procedures.
Objective: To compare the efficiency of TMSCl and CMDMS in the protection of benzyl alcohol.
Reaction Scheme:
Expected Outcome:
Both reactions are expected to proceed to high yield. However, the key difference lies not in the initial protection step, but in the subsequent stability of the product. The benzyl (chloromethyl)dimethylsilyl ether would be expected to withstand mildly acidic conditions that would readily cleave the benzyl trimethylsilyl ether. This enhanced stability is crucial for subsequent synthetic transformations.
Application Focus 2: The Power of Bifunctionality in Orthogonal Synthesis
The most profound advantage of CMDMS over TMSCl is its capacity as a bifunctional building block, enabling sophisticated synthetic strategies such as orthogonal synthesis and molecular scaffolding. After protecting a hydroxyl group via the Si-Cl bond, the C-Cl bond on the chloromethyl group remains available for a distinct chemical transformation.
This allows for a sequential reaction pathway where the two functionalities of CMDMS are addressed in separate, non-interfering steps. This is a capability that monofunctional reagents like TMSCl simply cannot offer.
A Strategy for Advanced Molecular Construction
Consider a synthetic challenge where a molecule with two hydroxyl groups of differing reactivity needs to be linked to two different molecular fragments. CMDMS provides an elegant solution.
In this strategy:
-
Selective Protection: The more accessible primary alcohol is protected with CMDMS.
-
Second Site Reaction: A different chemical modification is performed on the secondary alcohol.
-
Functionalization of the Protecting Group: A nucleophile is introduced, which reacts specifically with the chloromethyl group of the silyl ether, leaving the rest of the molecule, including the newly formed Si-O bond, intact.
This approach allows for the construction of complex molecules with a high degree of control and efficiency.
Mechanistic Insight: Two Distinct Reaction Pathways
The utility of CMDMS hinges on the distinct mechanisms of its two reactive sites.
-
Silylation at the Si-Cl Bond: This is a nucleophilic substitution at the silicon atom. The alcohol's oxygen atom attacks the electrophilic silicon, leading to the displacement of the chloride ion.
Mechanism of silylation with CMDMS. -
Alkylation at the C-Cl Bond: This is a standard SN2 reaction where a nucleophile attacks the electrophilic methylene carbon, displacing the chloride ion.
Mechanism of alkylation at the chloromethyl group.
The ability to trigger these two distinct and predictable reactions under different conditions is the cornerstone of CMDMS's advantage in advanced synthesis.
Detailed Experimental Protocols
The following protocols provide a starting point for researchers looking to incorporate CMDMS into their synthetic workflows.
Protocol 1: Protection of a Primary Alcohol with CMDMS
Materials:
-
Substrate containing a primary alcohol (e.g., Benzyl alcohol, 1.0 eq)
-
This compound (CMDMS, 1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add CMDMS (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure (chloromethyl)dimethylsilyl ether.
Protocol 2: Nucleophilic Substitution on a CMDMS-Protected Alcohol
Materials:
-
(Chloromethyl)dimethylsilyl-protected alcohol (1.0 eq)
-
Nucleophile (e.g., Sodium thiophenoxide, 1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the (chloromethyl)dimethylsilyl-protected alcohol (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add the nucleophile (e.g., sodium thiophenoxide, 1.5 eq) in one portion.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the functionalized silyl ether.
Conclusion
While trimethylchlorosilane remains a valuable reagent for straightforward hydroxyl protection, this compound offers a significantly expanded synthetic utility. Its key advantages are:
-
Bifunctionality: CMDMS provides two distinct reactive sites, enabling orthogonal synthetic strategies that are not possible with monofunctional silylating agents.
-
Tunable Stability: The (chloromethyl)dimethylsilyl ether offers a moderate level of stability, filling a useful niche between the highly labile TMS ethers and the very robust TBDMS ethers.
-
Advanced Scaffolding: It serves as an excellent molecular linker or scaffold for the construction of complex architectures in medicinal chemistry and materials science.
For researchers and drug development professionals tackling multi-step syntheses that require nuanced control over reactivity and the strategic introduction of multiple functionalities, this compound is a superior choice that can unlock more efficient and innovative synthetic pathways.
References
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Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
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Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. [Link]
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Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
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Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Organic Chemistry Portal. [Link]
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Shut'ko, E. D., et al. (2024). USE OF CHLOROthis compound IN THE SYNTHESIS OF SILICON DERIVATIVES OF PYRROLE. INEOS OPEN, 7(1–3), 83–84. [Link]
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A Senior Application Scientist's Guide: Comparing the Efficacy of (Chloromethyl)dimethylsilane and Methoxysilanes in Silylation Reactions
Introduction: The Strategic Importance of Silylation
In the landscape of modern chemical synthesis and materials science, silylation stands out as a cornerstone technique. It is the covalent introduction of a silyl group onto a molecule, most commonly to protect a reactive functional group, such as a hydroxyl or amine.[1] Beyond protection, silylation is pivotal for modifying surface chemistry, enhancing the solubility and thermal stability of drug molecules, and preparing compounds for analysis by gas chromatography.[1][2][3]
The choice of silylating agent is a critical decision that dictates reaction efficiency, substrate compatibility, and process scalability. Among the vast arsenal of available reagents, two classes are frequently considered: highly reactive chlorosilanes and more moderate methoxysilanes. This guide provides an in-depth, evidence-based comparison between (Chloromethyl)dimethylsilane, a representative functionalized chlorosilane, and the general class of methoxysilanes. Our objective is to equip researchers and drug development professionals with the technical insights required to select the optimal reagent for their specific application, balancing the trade-offs between reaction kinetics, process simplicity, and substrate sensitivity.
Chapter 1: Mechanistic Divergence: The Core of the Comparison
The fundamental difference in efficacy between chlorosilanes and methoxysilanes stems from the nature of the silicon-leaving group bond. This distinction governs their reactivity, byproducts, and the necessary reaction conditions.
The Chlorosilane Pathway: Rapid and Forceful
This compound belongs to the chlorosilane family, characterized by a highly polarized and labile silicon-chlorine bond. The silylation of a nucleophile, such as an alcohol (R-OH), proceeds via a direct nucleophilic substitution at the silicon center.
The driving force for this reaction is the outstanding leaving group ability of the chloride ion (Cl⁻).[4] Chloride is the conjugate base of a strong acid (HCl, pKa ≈ -7), making it extremely stable upon departure and capable of readily accepting an electron pair.[5] This inherent reactivity allows the reaction to proceed rapidly, often at or below ambient temperature.[6]
However, this efficiency comes at a cost: the stoichiometric formation of hydrochloric acid (HCl).[7] This corrosive byproduct necessitates the inclusion of a non-nucleophilic base (e.g., triethylamine, imidazole, pyridine) to act as an acid scavenger, preventing substrate degradation and driving the reaction to completion. This results in the formation of a salt byproduct (e.g., triethylammonium chloride), which must typically be removed via filtration.
Caption: General mechanism for chlorosilane silylation.
The Methoxysilane Pathway: Controlled and Catalyzed
Methoxysilanes feature a silicon-oxygen bond. The methoxy group (⁻OCH₃) is a significantly poorer leaving group than chloride because it is the conjugate base of a much weaker acid (methanol, pKa ≈ 15.5).[5] Consequently, uncatalyzed silylation with methoxysilanes is generally a very slow process.[8]
To achieve practical reaction rates, catalysis is almost always required. The reaction can be promoted by either acids or bases:
-
Acid Catalysis: An acid (e.g., HCl, sulfonic acids) protonates the methoxy group, converting it into a better leaving group (CH₃OH), which is neutral and stable.
-
Base Catalysis: A base can deprotonate the incoming nucleophile (e.g., the alcohol), increasing its nucleophilicity and facilitating the attack on the silicon center.[9] Organometallic catalysts, such as tin or boron compounds, can also be used to activate the methoxysilane.[8][10]
The primary byproduct is methanol, which is far less corrosive and reactive than HCl.[11] This eliminates the need for a stoichiometric base scavenger and the subsequent salt filtration, simplifying the workup procedure considerably.
Caption: General mechanism for catalyzed methoxysilane silylation.
Chapter 2: Performance Under the Microscope: A Data-Driven Comparison
The mechanistic differences translate directly into observable performance metrics. The following tables summarize the key distinctions relevant to laboratory and process chemistry.
Table 1: Reaction Kinetics and Conditions
| Parameter | This compound | Methoxysilanes | Rationale & Citations |
| Typical Reaction Time | Minutes to a few hours | Several hours to >24 hours | The superior chloride leaving group enables significantly faster kinetics for chlorosilanes.[6][12] Methoxysilane reactions are inherently slower due to the poorer methoxy leaving group.[8][13] |
| Typical Temperature | 0 °C to Room Temperature | Room Temperature to Reflux | High reactivity of chlorosilanes allows for low-temperature reactions. Methoxysilanes often require thermal energy to overcome the activation barrier, especially with hindered substrates.[14][15] |
| Catalyst Requirement | None (Stoichiometric base is for byproduct, not catalysis) | Required (Acid, Base, or Organometallic) | Chlorosilane reactivity is intrinsic. Methoxysilanes require activation to facilitate the departure of the methoxy group.[8][16] |
| Moisture Sensitivity | High (Rapidly hydrolyzes to form HCl and siloxanes) | Moderate (Hydrolyzes, but often more slowly) | The Si-Cl bond is highly susceptible to hydrolysis.[7] While methoxysilanes also hydrolyze, the reaction is generally less vigorous.[13] |
Table 2: Process and Handling Characteristics
| Parameter | This compound | Methoxysilanes | Rationale & Citations |
| Primary Byproduct | Hydrochloric Acid (HCl) | Methanol (CH₃OH) | Direct consequence of displacing Cl⁻ versus ⁻OCH₃.[7][11] |
| Byproduct Corrosivity | High | Low | HCl is a strong, corrosive acid. Methanol is a relatively benign alcohol solvent. |
| Workup Complexity | Higher (Requires base neutralization and salt filtration) | Lower (Typically direct removal of volatiles) | The need to remove ammonium salt adds a solid handling/filtration step to the chlorosilane process. Methoxysilane reactions often only require evaporation. |
| Substrate Compatibility | Limited with acid-sensitive groups | Broader, especially for sensitive substrates | The generation of HCl can cause degradation or side reactions with acid-labile functionalities. The milder conditions of methoxysilane reactions are more forgiving.[17] |
| Unique Functionality | Yes (Chloromethyl group available for further synthesis) | No (Typically monofunctional for silylation) | The Cl-CH₂- group on CMDMS is a key feature, allowing it to act as a bifunctional linker in organic synthesis.[18][19][20] |
Chapter 3: Senior Application Scientist's Field-Proven Insights
The data clearly indicates that neither reagent class is universally superior; rather, they are tools for different tasks. The choice is a strategic one based on the specific goals of the synthesis.
When to Choose this compound:
-
Speed is Paramount: For rapid, high-throughput protection of functional groups on robust molecules, chlorosilanes are unmatched. Their "point-and-shoot" reactivity is ideal for routine derivatization.
-
High Silylation Efficiency is Required: In applications like surface modification, where maximizing the conversion of available silanol groups is crucial, the high reactivity of chlorosilanes can lead to greater surface coverage compared to alkoxysilanes under similar, mild conditions.[14]
-
A Synthetic Handle is Needed: The true value of CMDMS lies in its bifunctionality. You can first silylate a hydroxyl group via the Si-Cl bond and then use the C-Cl bond in a subsequent reaction (e.g., nucleophilic substitution, Grignard formation). This makes it an excellent building block for more complex molecules.[19][20]
-
Cost-Effective, Brute-Force Reactions: When the substrate can tolerate acidic conditions and the process can accommodate a filtration step, chlorosilanes often represent a very direct and economical route to the desired silyl ether.
When to Choose Methoxysilanes:
-
Working with Sensitive Substrates: This is the most compelling reason to choose methoxysilanes. For complex natural products, advanced pharmaceutical intermediates, or any molecule with acid-labile protecting groups, the mild, non-corrosive nature of the methoxysilane reaction is essential to preserve molecular integrity.
-
Process Simplicity and Scalability are Key: In industrial or pharmaceutical manufacturing, avoiding solid handling steps like salt filtration is a major advantage.[2][21] The streamlined workup of methoxysilane reactions (often just solvent removal) simplifies the process, reduces equipment requirements, and minimizes waste streams.
-
Applications in Polymer and Materials Science: Methoxysilanes are the precursors of choice for sol-gel processes to create silica-based materials and polymers.[11] Their controlled hydrolysis and condensation kinetics are essential for building well-defined network structures, something that is difficult to manage with highly reactive chlorosilanes.[8]
-
Formulating Adhesives, Sealants, and Coatings: As coupling agents, methoxysilanes excel at promoting adhesion between organic and inorganic materials.[18] Their ability to hydrolyze with ambient moisture to form reactive silanols on a surface is the basis for their widespread use in these applications.[11]
Chapter 4: Validated Experimental Protocols
To illustrate the practical differences, here are step-by-step protocols for the silylation of a simple primary alcohol, benzyl alcohol.
Protocol 1: Rapid Silylation using this compound
This protocol emphasizes speed and high reactivity, with the necessary inclusion of a base and filtration.
Caption: Workflow for silylation with this compound.
Methodology:
-
Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add benzyl alcohol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir.
-
Cooling: Cool the flask to 0 °C using an ice-water bath. This is critical to control the initial exotherm upon adding the reactive chlorosilane.
-
Reagent Addition: Add this compound (1.1 eq) dropwise via syringe over 5-10 minutes. A white precipitate (triethylammonium chloride) will form immediately.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Workup - Filtration: Filter the reaction mixture through a pad of celite to remove the salt precipitate. Wash the filter cake with a small amount of DCM.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aq. NaHCO₃, water, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude silyl ether. Purify by flash chromatography if necessary.
Protocol 2: Mild Silylation using Trimethoxymethylsilane
This protocol highlights a simpler, milder approach suitable for more sensitive substrates, relying on catalysis and a longer reaction time.
Caption: Workflow for catalyzed silylation with a methoxysilane.
Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a reflux condenser under an inert atmosphere, add benzyl alcohol (1.0 eq), trimethoxymethylsilane (1.5 eq), and a suitable solvent like toluene (~0.2 M).
-
Catalyst Addition: Add a catalytic amount of an appropriate Lewis acid, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃, 1-5 mol%).[17]
-
Reaction: Heat the mixture to reflux (or a lower temperature like 80 °C, depending on catalyst activity) and maintain for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Isolation: Concentrate the reaction mixture directly under reduced pressure to remove the solvent, excess methoxysilane, and the methanol byproduct. The resulting crude oil can be purified by flash chromatography. Note the absence of a filtration or aqueous extraction step.
Conclusion
The efficacy of a silylating agent is not an absolute measure but is defined by the context of its application. This compound is a powerful, fast-acting reagent ideal for high-yield derivatization of robust substrates and for syntheses where its secondary chloromethyl functionality can be exploited. Its primary drawbacks are the generation of corrosive HCl and the necessity of a more complex, multi-step workup.
In contrast, methoxysilanes offer a milder, more controlled, and process-friendly alternative. While slower and requiring catalysis, their benign byproduct profile and simple workup make them the superior choice for delicate, acid-sensitive molecules and for large-scale industrial applications where process simplification is a major driver. For researchers in drug development and materials science, understanding this fundamental trade-off between reactivity and mildness is essential for successful and efficient synthesis.
References
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Al-Mansour, A. I., et al. (2020). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 12(9), 1937. Available from: [Link]
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Green Chemistry (RSC Publishing). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Available from: [Link]
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PubMed Central (PMC). Intermolecular C–H silylations of arenes and heteroarenes with mono-, bis-, and tris(trimethylsiloxy)hydrosilanes. Available from: [Link]
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ResearchGate. Reaction paths for the formation of methoxysilanes from the 3-catalyzed hydrosilylation of CO2. Available from: [Link]
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Organic Syntheses. (chloromethyl)dimethylphenylsilane. Available from: [Link]
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ResearchGate. USE OF CHLOROthis compound IN THE SYNTHESIS OF SILICON DERIVATIVES OF PYRROLE. Available from: [Link]
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ResearchGate. Silylation Efficiency of Chorosilanes, Alkoxysilanes, and Monosilazanes on Periodic Mesoporous Silica. Available from: [Link]
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Gelest. General Silylation Procedures. Available from: [Link]
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ResearchGate. Leaving Group Effects on the Selectivity of the Silylation of Alcohols: The Reactivity–Selectivity Principle Revisited. Available from: [Link]
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ACS Publications. Mechanism of the B(C6F5)3-Catalyzed Reaction of Silyl Hydrides with Alkoxysilanes. Kinetic and Spectroscopic Studies. Available from: [Link]
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RSC Publishing. Sustainable Preparation of Aminosilane Monomers, Oligomers, and Polymers through Si‒N Dehydrocoupling Catalysis. Available from: [Link]
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Siwin. Chemical Synthesis. Available from: [Link]
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National Institutes of Health (NIH). One-Pot Sequential Alcohol Activation and Nickel-Catalyzed Cross-Electrophile Coupling with Chlorosilanes. Available from: [Link]
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ResearchGate. Techniques for silylation. Available from: [Link]
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Gelest, Inc. Factors contributing to the stability of alkoxysilanes in aqueous solution. Available from: [Link]
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Gelest. Silylation of Alcohols Employed in Templating Protocols. Available from: [Link]
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ACS Publications. The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. Available from: [Link]
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Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Available from: [Link]
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Semantic Scholar. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Available from: [Link]
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ChemRxiv. Unlocking the Catalytic Hydrogenolysis of Chlorosilanes into Hydrosilanes with Superbases. Available from: [Link]
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Organic Chemistry Portal. Silyl ether synthesis by silylation or cyanosilylation. Available from: [Link]
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LibreTexts. Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available from: [Link]
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Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Available from: [Link]
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Wikipedia. Chlorosilane. Available from: [Link]
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Fisher Scientific. A Review of Organosilanes in Organic Chemistry. Available from: [Link]
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Gelest, Inc. Silane Coupling Agents. Available from: [Link]
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Understanding the Role of Specialty Silanes in Pharmaceutical Innovation. Available from: [Link]
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Master Organic Chemistry. What Makes A Good Leaving Group?. Available from: [Link]
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Performance of (Chloromethyl)dimethylsilane in creating hydrophobic surfaces on silica aerogels
A Comparative Guide to the Performance of (Chloromethyl)dimethylsilane and Other Silylating Agents for Hydrophobic Surface Modification of Silica Aerogels
This guide provides an in-depth technical comparison of this compound (CMDMS) and other common silylating agents used to impart hydrophobicity to silica aerogels. It is intended for researchers, scientists, and drug development professionals seeking to select the optimal surface modification strategy for their specific application.
Introduction: The Critical Role of Hydrophobicity in Silica Aerogels
Silica aerogels are remarkable materials characterized by their nanoporous structure, low density, high surface area, and excellent thermal insulation properties.[1][2] However, the pristine silica surface is inherently hydrophilic due to the presence of abundant silanol (Si-OH) groups. This hydrophilicity makes them susceptible to moisture absorption from the atmosphere, which can lead to the collapse of their delicate porous network and a significant degradation of their unique properties.[3]
To overcome this limitation, surface modification is a crucial step in the synthesis of durable silica aerogels. This process typically involves the replacement of the polar silanol groups with nonpolar organic functional groups, rendering the surface hydrophobic.[4] The choice of the silylating agent is a critical parameter that dictates the final properties of the hydrophobic aerogel.
This guide focuses on the performance of this compound (CMDMS) in comparison to other widely used silylating agents, providing a comprehensive analysis of their respective advantages and disadvantages.
This compound (CMDMS): A Detailed Profile
This compound is a monofunctional organosilane with the chemical formula ClCH₂Si(CH₃)₂Cl. The presence of the reactive chloromethyl group, in addition to the dimethylsilyl group, offers potential for further functionalization of the aerogel surface after the initial hydrophobic modification.
Mechanism of Surface Modification
The primary mechanism of surface modification with CMDMS involves the reaction of the silicon-chlorine bond with the surface silanol groups of the silica aerogel. This reaction results in the formation of a stable Si-O-Si bond, covalently attaching the (chloromethyl)dimethylsilyl group to the silica surface and releasing hydrochloric acid (HCl) as a byproduct.
Caption: Figure 1: Silylation of Silica Surface with CMDMS
Comparative Analysis of Silylating Agents
The selection of a silylating agent has a profound impact on the final properties of the silica aerogel. This section compares the performance of CMDMS (as a representative organochlorosilane) with other commonly used agents, such as trimethylchlorosilane (TMCS), dimethyldichlorosilane (DMDCS), and hexamethyldisilazane (HMDS).
| Silylating Agent | Chemical Formula | Functionality | Byproduct | Typical Contact Angle (°) | Thermal Stability (°C) | Key Advantages | Key Disadvantages |
| This compound (CMDMS) | ClCH₂Si(CH₃)₂Cl | Monofunctional | HCl | ~130-140 | ~240[5] | Provides a reactive handle for further functionalization. | Produces corrosive HCl byproduct. |
| Trimethylchlorosilane (TMCS) | (CH₃)₃SiCl | Monofunctional | HCl | 130 - 161[6][7] | ~240-500[5][8] | High hydrophobicity, fast reaction rate.[9] | Produces corrosive HCl byproduct. |
| Dimethyldichlorosilane (DMDCS) | (CH₃)₂SiCl₂ | Difunctional | HCl | ~152[6] | ~240[5] | Can cross-link surface silanol groups. | Produces corrosive HCl byproduct, can cause more shrinkage. |
| Hexamethyldisilazane (HMDS) | ((CH₃)₃Si)₂NH | Bifunctional | NH₃ | ~135[10] | ~300-350[1][10] | Produces non-corrosive ammonia byproduct. | Slower reaction rate compared to chlorosilanes.[9] |
| Methyltrimethoxysilane (MTMS) | CH₃Si(OCH₃)₃ | Trifunctional | CH₃OH | >130[11] | Thermally stable.[10] | Can be used as a co-precursor for in-situ modification.[12] | Slower hydrolysis and condensation rates. |
Hydrophobicity
The primary measure of hydrophobicity is the water contact angle. Generally, all the listed silylating agents can induce a high degree of hydrophobicity, with contact angles well above 90°. TMCS and DMDCS often result in superhydrophobic surfaces with contact angles exceeding 150°.[6] The hydrophobicity achieved with CMDMS is expected to be comparable to that of TMCS due to the similar dimethylsilyl group being attached to the surface.
Thermal Stability
The thermal stability of the hydrophobic coating is crucial for high-temperature applications. The Si-C bonds introduced by silylation are generally stable. However, the organic groups will start to decompose at elevated temperatures. Aerogels modified with HMDS and other trialkylorganosilanes have shown slightly higher thermal stability (around 300 °C) compared to some alkylchlorosilane modified aerogels.[10] The thermal stability of DMDCS-modified aerogels is reported to be around 240 °C.[5]
Byproducts and Process Considerations
A significant difference between chlorosilanes (like CMDMS, TMCS, and DMDCS) and aminosilanes (like HMDS) is the reaction byproduct. Chlorosilanes produce hydrochloric acid (HCl), which is corrosive and can potentially damage the silica network if not properly removed.[6] In contrast, HMDS produces ammonia (NH₃), which is less aggressive.[13] This makes HMDS a more process-friendly option in some cases.
Experimental Protocols
This section provides a general, step-by-step methodology for the surface modification of silica aerogels.
General Experimental Workflow
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The Discerning Choice: A Comparative Guide to Silylating Agents for Primary vs. Secondary Alcohol Protection
In the intricate tapestry of multi-step organic synthesis, the judicious protection of hydroxyl groups is paramount to achieving desired chemical transformations with high fidelity. Silyl ethers have emerged as one of the most versatile and widely employed classes of protecting groups for alcohols, owing to their ease of installation, tunable stability, and mild removal conditions.[1][2] However, the seemingly subtle choice between different silylating agents can have profound consequences, particularly when confronted with the challenge of selectively protecting a primary alcohol in the presence of a secondary one. This guide offers a comprehensive comparison of common silylating agents, grounded in experimental data, to empower researchers in making informed decisions for their synthetic endeavors.
The Cornerstone of Selectivity: Understanding Steric Hindrance
The selective silylation of a primary alcohol over a secondary alcohol is predominantly governed by steric hindrance.[3] The silicon atom of the silylating agent is the electrophilic center, and the oxygen of the alcohol acts as the nucleophile. The transition state of this nucleophilic substitution reaction is highly sensitive to the steric bulk surrounding both the silicon atom and the hydroxyl group. Primary alcohols, with their less congested environment, can approach the silylating agent more readily than the more sterically encumbered secondary alcohols, leading to a faster reaction rate and, thus, selectivity.[3]
The steric bulk of the silylating agent itself is a critical determinant of its selectivity.[4] As the size of the alkyl or aryl substituents on the silicon atom increases, the reagent becomes more discriminating, favoring reaction with the less hindered primary alcohol.[4] This principle allows for a range of selectivities, from the modest preference of smaller silyl groups to the pronounced selectivity of bulkier ones.
A Comparative Analysis of Common Silylating Agents
The following table summarizes the key characteristics and comparative performance of frequently used silylating agents for the protection of primary versus secondary alcohols. The data presented is a synthesis of information from various sources and is intended to be representative.
| Silylating Agent | Abbreviation | Structure | Relative Steric Bulk | Typical Reaction Conditions | Selectivity (Primary vs. Secondary) |
| Trimethylsilyl Chloride | TMSCl | (CH₃)₃SiCl | Small | Base (e.g., Et₃N, Pyridine), CH₂Cl₂, 0 °C to rt | Low |
| Triethylsilyl Chloride | TESCl | (C₂H₅)₃SiCl | Medium | Base (e.g., Imidazole, Et₃N), DMF or CH₂Cl₂, rt | Moderate |
| tert-Butyldimethylsilyl Chloride | TBDMSCl | (t-Bu)(CH₃)₂SiCl | Medium-Large | Imidazole, DMF, rt | Good to Excellent |
| tert-Butyldiphenylsilyl Chloride | TBDPSCl | (t-Bu)(Ph)₂SiCl | Large | Imidazole, DMF, rt | Very High |
| Triisopropylsilyl Chloride | TIPSCl | (i-Pr)₃SiCl | Very Large | Imidazole, DMF, rt to 60 °C | Excellent |
The Silylation Reaction: Mechanism and Causality
The most common method for the formation of silyl ethers involves the reaction of an alcohol with a silyl chloride in the presence of a base.[1] The widely adopted Corey protocol, utilizing imidazole as a base in dimethylformamide (DMF), provides a reliable and efficient means for silylation.[5]
The mechanism of the imidazole-catalyzed silylation is believed to proceed through the formation of a highly reactive silylimidazolium intermediate. This intermediate is then attacked by the alcohol to furnish the corresponding silyl ether.
Figure 1: Generalized mechanism of imidazole-catalyzed silylation.
The choice of base and solvent plays a crucial role in the reaction's efficiency and selectivity. Imidazole is particularly effective as it not only acts as a base to deprotonate the alcohol but also as a nucleophilic catalyst to activate the silyl chloride.[5] DMF is a common solvent as it is polar and aprotic, effectively solvating the intermediates. In some cases, for highly hindered alcohols or less reactive silylating agents, more potent silylating agents like silyl triflates (e.g., TBDMSOTf) are used in combination with a non-nucleophilic base like 2,6-lutidine.[1]
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the selective protection of a primary alcohol using two common silylating agents with differing selectivity profiles.
Protocol 1: Selective Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBDMSCl)
This protocol is adapted from the classic Corey procedure and is effective for achieving good selectivity for primary alcohols.[5]
Materials:
-
Substrate containing primary and secondary hydroxyl groups
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the diol (1.0 equiv) in anhydrous DMF (0.1-0.5 M) at room temperature, add imidazole (2.2 equiv).
-
Stir the mixture until all the imidazole has dissolved.
-
Add TBDMSCl (1.1 equiv) portion-wise to the solution. For enhanced selectivity, the reaction can be cooled to 0 °C before the addition of TBDMSCl.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-8 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired mono-silylated product.
Protocol 2: Highly Selective Protection of a Primary Alcohol with Triisopropylsilyl Chloride (TIPSCl)
Due to its significant steric bulk, TIPSCl offers excellent selectivity for the protection of primary alcohols.[6] The reaction may require slightly more forcing conditions compared to TBDMSCl.
Materials:
-
Substrate containing primary and secondary hydroxyl groups
-
Triisopropylsilyl chloride (TIPSCl)
-
Imidazole
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the diol (1.0 equiv) in anhydrous DMF (0.1-0.5 M) at room temperature, add imidazole (2.5 equiv).
-
Stir the mixture until the imidazole has completely dissolved.
-
Add TIPSCl (1.2 equiv) dropwise to the solution.
-
If the reaction is sluggish at room temperature, gently heat the mixture to 40-60 °C.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Once the reaction is complete, cool to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to isolate the primary TIPS-protected alcohol.
The Inevitable Reversal: Deprotection of Silyl Ethers
A key advantage of silyl protecting groups is their facile removal under specific and often mild conditions.[5] The stability of silyl ethers to cleavage is inversely related to their steric bulk and is also dependent on the reaction conditions (acidic vs. basic).
Relative Stability of Silyl Ethers
The stability of common silyl ethers towards acidic and basic hydrolysis follows a predictable trend:
-
Acidic Conditions: TMS < TES < TBDMS < TIPS < TBDPS[1]
-
Basic Conditions: TMS < TES < TBDMS ≈ TBDPS < TIPS[1]
This differential stability allows for the selective deprotection of one silyl ether in the presence of another, a powerful tool in complex molecule synthesis. For instance, a TMS ether can be selectively cleaved in the presence of a TBDMS ether under mildly acidic conditions.
General Deprotection Protocol using Fluoride Ions
The most common method for the cleavage of silyl ethers is treatment with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[5] The exceptional strength of the silicon-fluoride bond provides a strong thermodynamic driving force for this reaction.
Figure 2: Mechanism of fluoride-mediated deprotection of a silyl ether.
Materials:
-
Silyl-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (typically 1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether or Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the silyl ether (1.0 equiv) in anhydrous THF.
-
At 0 °C, add the TBAF solution (1.1-1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography if necessary.
Conclusion: A Strategic Approach to Alcohol Protection
The selection of a silylating agent is a strategic decision that can significantly impact the outcome of a synthetic sequence. For the selective protection of primary alcohols, bulkier silylating agents such as TBDPSCl and TIPSCl offer superior performance due to pronounced steric effects.[6][7] In contrast, less hindered agents like TMSCl and TESCl provide more general alcohol protection with lower selectivity. The workhorse TBDMSCl strikes a balance, offering good selectivity that can often be optimized by adjusting reaction conditions. A thorough understanding of the principles of steric hindrance, reaction mechanisms, and the relative stability of silyl ethers is essential for the rational design and successful execution of complex organic syntheses. This guide provides a foundational framework and practical protocols to aid researchers in navigating the nuanced landscape of alcohol protection with silylating agents.
References
-
Gelest. (n.d.). Silyl Groups. [Link]
-
Wikipedia. (2023). Silylation. [Link]
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. [Link]
-
ResearchGate. (2008). Efficient and Selective Protection of Alcohols and Phenols with Triisopropylsilyl Chloride/Imidazole Using Microwave Irradiation. [Link]
-
ResearchGate. (2015). Leaving Group Effects on the Selectivity of the Silylation of Alcohols: The Reactivity–Selectivity Principle Revisited. [Link]
-
ResearchGate. (n.d.). Selective silylation reactions of alcohols and phenols catalyzed by.... [Link]
-
ACS Publications. (2014). The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
Wikipedia. (2023). Silyl ether. [Link]
- Patschinski, P. (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Ludwig-Maximilians-Universität München.
-
Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]
-
ResearchGate. (n.d.). techniques for silylation. [Link]
-
PMC. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. [Link]
-
PubMed Central. (2018). Size-dependent rate acceleration in the silylation of secondary alcohols: the bigger the faster. [Link]
- Fluka. (n.d.).
-
ResearchGate. (n.d.). Proposed activation of silyl chloride by imidazole‐based nucleophiles.... [Link]
-
RSC Publishing. (2023). Recent progress in selective functionalization of diols via organocatalysis. [Link]
-
ResearchGate. (n.d.). Selectivity for the silylation between 1°, 2°, and 3° alcohols. [Link]
-
PubMed. (2018). Substituent Effects in the Silylation of Secondary Alcohols: A Mechanistic Study. [Link]
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Quantitative Analysis of Derivatized Compounds: A Guide to Method Validation and Quality Control
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Rationale for Derivatization in Quantitative Analysis
In analytical chemistry, not all molecules are amenable to direct analysis. Many compounds of interest in pharmaceutical and biological research are challenging to quantify due to inherent physicochemical properties.[1] Chemical derivatization is a powerful strategy to overcome these limitations by chemically modifying an analyte to produce a new compound (a derivative) with properties more suitable for a given analytical platform.[2]
The primary drivers for employing derivatization include:
-
Enhancing Volatility for Gas Chromatography (GC): Many polar compounds containing functional groups like hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2) are non-volatile. Derivatization replaces active hydrogens with less polar groups, making the analyte suitable for GC analysis.[3]
-
Improving Chromatographic Separation: Derivatization can alter the polarity and structure of an analyte, leading to better peak shape, reduced tailing, and improved resolution from matrix components in both GC and High-Performance Liquid Chromatography (HPLC).[4]
-
Increasing Detection Sensitivity: For analytes lacking a native chromophore or fluorophore, derivatization can introduce a tag that allows for highly sensitive detection by UV-Visible (UV-Vis), fluorescence (FLD), or electrochemical detectors.[5][6][7] This is a common strategy in HPLC.
-
Enhancing Ionization for Mass Spectrometry (MS): Certain compounds exhibit poor ionization efficiency in MS sources. Derivatization can introduce a readily ionizable group, significantly boosting the signal-to-noise ratio and improving the limits of detection in LC-MS or GC-MS.[8][9]
The decision to derivatize is a critical one, as it introduces an additional step into the analytical workflow that must be carefully controlled and validated.[10]
Strategic Choices in Derivatization: Pre-Column vs. Post-Column
Derivatization can be performed either before or after the chromatographic separation, a choice that fundamentally impacts the experimental design.[11]
Pre-Column Derivatization
In this approach, the analyte is derivatized before injection into the chromatographic system.[5][12] This is the most common method, offering flexibility in reaction conditions.
Causality: By reacting the analyte beforehand, the separation on the column is performed on the stable derivative. This allows for a wider choice of reaction conditions (e.g., heating, longer reaction times) that would not be compatible with the mobile phase or column.
Post-Column Derivatization (PCD)
Here, the derivatization reaction occurs after the analytes have been separated on the column but before they reach the detector.[11][13] This requires additional hardware, such as a reagent pump and a reaction coil.
Causality: PCD is chosen when the analyte is unstable or when the derivatization reaction produces multiple products that would complicate the chromatogram. Since the separation of the original analytes is complete before the reaction, chromatographic integrity is maintained.
Comparison Guide: Pre-Column vs. Post-Column Derivatization
| Feature | Pre-Column Derivatization | Post-Column Derivatization |
| Workflow | Reaction occurs before injection.[12][13] | Reaction occurs after column separation, before detection.[11][13] |
| Advantages | - Greater flexibility in reaction conditions (time, temp).[12]- No extra hardware required for offline methods.[11]- Excess reagent can be removed before injection. | - No interference from reagent peaks in the chromatogram.[11]- Suitable for unstable derivatives.[11]- Analysis of multiple analytes with different reactivity is possible. |
| Disadvantages | - Potential for multiple derivative products, complicating separation.[12]- Reagent peaks may interfere with analyte peaks.- Slower sample throughput for offline methods. | - Requires additional hardware (pump, reactor).[11]- Reaction must be rapid and complete.- Potential for band broadening in the reaction coil.[11] |
| Best Suited For | Stable analytes where reaction conditions are not compatible with the chromatographic system. | Unstable analytes or when derivatization yields multiple products. |
The Core of Reliability: Method Validation
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[14] For methods involving derivatization, validation is not just a formality; it is a critical process to ensure the reaction's efficiency and reproducibility do not compromise the final quantitative result. The principles outlined in the ICH Harmonised Guideline Q2(R1) provide a robust framework.[14][15]
Specificity/Selectivity
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components.[14][16] In derivatization, this is paramount. One must prove that the derivatizing agent reacts selectively with the target analyte and that byproducts, excess reagent, or matrix components that may also react do not interfere with the quantification of the analyte's derivative.
Experimental Protocol:
-
Prepare Samples:
-
Blank matrix (e.g., plasma, urine).
-
Blank matrix spiked with the analyte at a known concentration (e.g., at the Lower Limit of Quantitation, LLOQ).
-
Blank matrix spiked with potentially interfering substances (e.g., metabolites, structurally related compounds, common co-administered drugs).
-
-
Derivatize and Analyze: Apply the derivatization procedure to all samples and analyze them using the developed chromatographic method.
-
Assess Interference: Compare the chromatogram of the blank matrix with that of the spiked sample. No significant interfering peaks should be observed at the retention time of the analyte derivative. In MS-based methods, assess interference in the specific mass transition.
Linearity and Range
Causality: Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been proven to be precise, accurate, and linear.[17] This confirms that the derivatization reaction is consistent and efficient across a range of analyte concentrations.
Experimental Protocol:
-
Prepare Calibration Standards: Prepare a series of at least five calibration standards by spiking a blank matrix with the analyte to cover the expected concentration range.
-
Derivatize and Analyze: Process and analyze each calibration standard in triplicate.
-
Construct Calibration Curve: Plot the mean instrument response against the known concentration.
-
Statistical Analysis: Perform a linear regression analysis. The correlation coefficient (r²) should typically be ≥ 0.99. The y-intercept should be minimal.
Accuracy and Precision
Causality:
-
Accuracy is the closeness of the test results to the true value.[16] It assesses systematic error and demonstrates the efficiency of the entire process, including sample extraction, derivatization, and analysis.
-
Precision measures the degree of scatter between a series of measurements.[16] It evaluates random error and is a critical indicator of the derivatization reaction's reproducibility. It is assessed at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-assay precision): Precision within-laboratory variations (different days, analysts, or equipment).
-
Experimental Protocol:
-
Prepare Quality Control (QC) Samples: Prepare QC samples in blank matrix at a minimum of three concentration levels: Low, Medium, and High (e.g., 3x LLOQ, 50% of range, and 80% of range).
-
Analyze for Accuracy & Repeatability: Analyze five replicates of each QC level in a single analytical run.
-
Accuracy Calculation: (Mean Measured Concentration / Nominal Concentration) x 100%. Acceptance criteria are typically 85-115% (80-120% at LLOQ).
-
Repeatability Calculation: Expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Acceptance criteria are typically ≤15% (≤20% at LLOQ).
-
-
Analyze for Intermediate Precision: Repeat the analysis on at least two different days with different analysts if possible. Calculate the overall %RSD for all replicates across the different runs.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality:
-
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[16]
-
LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16][17] The LOQ is the most critical parameter for trace analysis and is often the lowest point on the calibration curve.
Experimental Protocol:
-
Estimate LOQ: Based on visual evaluation or signal-to-noise ratio (typically S/N ≥ 10).
-
Confirm LOQ: Prepare samples at the estimated LOQ concentration.
-
Analyze and Verify: Analyze at least five replicates. The accuracy should be within 80-120% and the precision (%RSD) should be ≤20%.
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. For derivatization methods, this is crucial for understanding the reaction's tolerance to minor deviations that can occur in routine analysis.
Experimental Protocol:
-
Identify Critical Parameters: Identify parameters of the derivatization and analysis that could affect the results (e.g., reaction time ±5%, reaction temperature ±2°C, pH of buffer ±0.1 units, reagent concentration ±5%).
-
Vary Parameters: Analyze QC samples while systematically varying these parameters.
-
Assess Impact: Evaluate the effect of these changes on the final results (e.g., peak area, accuracy, precision). The results should remain within the acceptance criteria, demonstrating the method's robustness.
Quality Control: Maintaining Performance in Routine Analysis
Once a method is validated, a robust Quality Control (QC) system ensures its continued performance during routine sample analysis.[18][19] QC samples are analyzed alongside unknown samples in every batch to monitor the validity of the results.[20][21]
Guide to Quality Control Samples
| QC Sample Type | Purpose | Typical Acceptance Criteria |
| Method Blank | To assess contamination from reagents, glassware, and the overall system.[20] | Response should be below the LLOQ. |
| Calibration Standards | To establish the concentration-response relationship and quantify unknown samples.[22] | r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| QC Low, Mid, High | To monitor the accuracy and precision of the method within the analytical run.[18] | At least 2/3 of all QCs and at least 50% at each level must be within ±15% of nominal values. |
| Matrix Spike | An aliquot of a sample spiked with a known amount of analyte to assess matrix effects. | Recovery should typically be within 80-120%. |
| Duplicate Sample | A second aliquot of a sample processed independently to assess method precision. | Relative Percent Difference (RPD) should typically be ≤20%. |
Comparative Case Study: Quantification of Valproic Acid in Plasma
Objective: To compare two different derivatization approaches for the quantification of Valproic Acid (VPA), a small carboxylic acid, in human plasma.
-
Method A: GC-MS with silylation (pre-column derivatization).
-
Method B: HPLC-FLD with fluorescent tagging (pre-column derivatization).
Rationale: VPA lacks a strong chromophore for UV detection and is not sufficiently volatile for direct GC analysis, making derivatization necessary.
Experimental Protocols
Method A: GC-MS with Silylation
-
Sample Preparation: To 100 µL of plasma, add an internal standard (e.g., deuterated VPA) and perform a liquid-liquid extraction with ethyl acetate. Evaporate the organic layer to dryness.
-
Derivatization: Reconstitute the dried extract in 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70°C for 30 minutes to form the VPA-TMS ester.
-
Analysis: Inject 1 µL into the GC-MS system. Monitor the characteristic ions for VPA-TMS and the internal standard.
Method B: HPLC-FLD with Fluorescent Tagging
-
Sample Preparation: To 100 µL of plasma, add an internal standard and perform protein precipitation with acetonitrile. Centrifuge and take the supernatant.
-
Derivatization: To the supernatant, add a buffer and a fluorescent tagging reagent for carboxylic acids, such as 4-bromomethyl-7-methoxycoumarin (Br-Mmc). Heat at 60°C for 45 minutes.
-
Analysis: Inject 10 µL into a reverse-phase HPLC system with fluorescence detection (e.g., Ex: 325 nm, Em: 395 nm).
Comparative Validation Data
| Parameter | Method A (GC-MS with Silylation) | Method B (HPLC-FLD with Tagging) |
| Linear Range | 1 - 200 µg/mL | 0.5 - 200 µg/mL |
| LOQ | 1 µg/mL | 0.5 µg/mL |
| Accuracy (% Bias) | -2.5% to +4.1% | -5.2% to +1.8% |
| Precision (%RSD) | ≤ 6.5% | ≤ 8.2% |
| Sample Throughput | Lower (longer GC run times) | Higher (shorter HPLC run times) |
| Selectivity | Very high due to MS detection | High, but susceptible to fluorescent interferences |
Final Insights
References
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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European Medicines Agency. ICH M10 on bioanalytical method validation. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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Alturas Analytics, Inc. M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis. [Link]
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HTA S.r.l. Derivatization in HPLC. [Link]
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U.S. Environmental Protection Agency. QC and blanks. [Link]
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Chromatography Today. (2015). A Review on Post-Column Derivatisation (PCD) using Active Flow Technology (AFT) in Reaction Flow (RF) Mode. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Weinberger, R. (1997). Pre-, on- and post-column derivatization in capillary electrophoresis. PubMed. [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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Slideshare. Bioanalytical method validation emea. [Link]
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Hangzhou Tianzhao Technology Co., Ltd. (2023). HPLC Pre-column and Post-column Derivatization Questions. [Link]
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Phenomenex. (2021). Derivatizing Reagents for GC – The Buffers Strike Back. [Link]
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Soma, Y., et al. (2023). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. MDPI. [Link]
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Torrent Laboratory. A Detailed Guide Regarding Quality Control Samples. [Link]
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Wikipedia. Analytical quality control. [Link]
-
Slideshare. Derivatization in HPLC & GC. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
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Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. [Link]
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Wiley Online Library. (2024). Challenges and recent advances in quantitative mass spectrometry‐based metabolomics. [Link]
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Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. [Link]
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ResearchGate. (2025). Chemical derivatization in LC-MS bioanalysis: Current & future challenges. [Link]
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ResearchGate. Derivatization Techniques for Chromatographic Analysis. [Link]
-
Chromatography Online. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. [Link]
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Irish National Accreditation Board. (2016). Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). [Link]
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Labcorp. (2023). Overcoming the challenges of "difficult to analyse" compounds and matrices. [Link]
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PubMed Central. (2022). Chemical Derivatization in Flow Analysis. [Link]
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BioPharm International. (2003). Method Validation Guidelines. [Link]
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U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]
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Routledge. Handbook of Analytical Validation. [Link]
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A Comparative Guide to the Stability of Silyl Ethers Derived from (Chloromethyl)dimethylsilane
For researchers, scientists, and professionals in drug development, the judicious selection of protecting groups is a cornerstone of successful multi-step organic synthesis. Silyl ethers are a versatile and widely utilized class of protecting groups for hydroxyl functionalities, prized for their tunable stability and mild removal conditions.[1][2] While the stability profiles of common silyl ethers such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) are well-documented, silyl ethers derived from (Chloromethyl)dimethylsilane (CMDMS) represent a less explored, yet potentially valuable, alternative. This guide provides an in-depth technical comparison of the stability of CMDMS-derived silyl ethers against a panel of commonly used silyl ethers, supported by established chemical principles and detailed experimental protocols for their evaluation.
The Duality of Stability: Unpacking Steric and Electronic Effects
The stability of a silyl ether is primarily governed by a delicate interplay of steric and electronic factors.[3] Steric hindrance around the silicon atom physically obstructs the approach of nucleophiles or protons, thereby enhancing the protecting group's robustness.[3] Concurrently, the electronic nature of the substituents on the silicon atom modulates the electrophilicity of the silicon center and the stability of potential reaction intermediates.
Electron-donating groups on the silicon atom increase electron density, making the silicon more susceptible to electrophilic attack (acid-catalyzed hydrolysis) and the Si-O bond less polarized. Conversely, electron-withdrawing groups decrease the electron density on the silicon, rendering it less susceptible to protonation but more vulnerable to direct nucleophilic attack at the silicon center (base-catalyzed hydrolysis).
The (chloromethyl)dimethylsilyl group introduces a unique electronic feature: the chloromethyl group is strongly electron-withdrawing due to the inductive effect of the chlorine atom. This electronic perturbation is the primary determinant of the stability profile of CMDMS ethers compared to their alkylsilyl counterparts.
Comparative Stability Analysis: A Predictive Framework
Acid-Catalyzed Hydrolysis
Under acidic conditions, the rate-determining step of silyl ether hydrolysis is typically the protonation of the ether oxygen, followed by nucleophilic attack on the silicon atom. Electron-withdrawing groups on the silicon atom decrease the basicity of the ether oxygen, disfavoring protonation and thus slowing down the rate of hydrolysis.[4]
Therefore, the CMDMS group, with its electron-withdrawing chloromethyl substituent, is predicted to be more stable to acidic hydrolysis than the tert-butyldimethylsilyl (TBS) group, which possesses only alkyl substituents.
Predicted Order of Stability (Acidic Conditions): TMS < TES < CMDMS < TBS < TIPS < TBDPS
Base-Catalyzed Hydrolysis
In contrast, under basic conditions, hydrolysis proceeds via direct nucleophilic attack of a hydroxide ion or other nucleophile on the silicon atom. An electron-withdrawing group on the silicon atom increases its electrophilicity, making it a more favorable target for nucleophilic attack.[4]
Consequently, the CMDMS group is predicted to be less stable to basic hydrolysis than the TBS group. This enhanced lability under basic conditions can be a valuable asset for selective deprotection strategies.
Predicted Order of Stability (Basic Conditions): TMS < CMDMS < TES < TBS ≈ TBDPS < TIPS
Quantitative Comparison of Silyl Ether Stability
The following table summarizes the well-established relative rates of hydrolysis for common silyl ethers, providing a quantitative basis for comparison. The predicted relative stability of the CMDMS ether is included based on the electronic arguments presented above.
| Silyl Ether | Abbreviation | Relative Rate of Acid Hydrolysis (vs. TMS=1) | Relative Rate of Base Hydrolysis (vs. TMS=1) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| (Chloromethyl)dimethylsilyl | CMDMS | > 20,000 (Predicted) | < 10 (Predicted) |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 |
Data for common silyl ethers are compiled from various sources.[3][5] The predicted values for CMDMS are based on the known electronic effects of the chloromethyl group.
Experimental Protocols for Stability Assessment
To empirically validate the predicted stability of CMDMS ethers, the following detailed experimental protocols are provided. These protocols are designed as a self-validating system for comparing the hydrolysis rates of various silyl ethers under standardized acidic and basic conditions.
Synthesis of Silyl Ethers
A representative alcohol, such as cyclohexanol, will be used as the substrate for the synthesis of the corresponding silyl ethers.
General Protocol for Silylation:
-
To a solution of the alcohol (1.0 equiv) and a suitable amine base (e.g., imidazole, 2.5 equiv, or triethylamine, 1.5 equiv) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) at 0 °C under an inert atmosphere, add the corresponding silyl chloride (1.2 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude silyl ether by flash column chromatography on silica gel.
Caption: Workflow for the synthesis of silyl ethers.
Kinetic Analysis of Silyl Ether Hydrolysis
The stability of the synthesized silyl ethers will be assessed by monitoring their hydrolysis under standardized acidic and basic conditions using High-Performance Liquid Chromatography (HPLC).
Standard Acidic Hydrolysis Conditions:
-
Reagent: 1% Acetic Acid in a 1:1 mixture of Tetrahydrofuran (THF) and Water.
-
Temperature: 25 °C.
Standard Basic Hydrolysis Conditions:
-
Reagent: 0.01 M Sodium Hydroxide in a 1:1 mixture of Tetrahydrofuran (THF) and Water.
-
Temperature: 25 °C.
Protocol for Kinetic Monitoring:
-
Prepare a stock solution of the silyl ether in THF.
-
Initiate the hydrolysis reaction by adding the appropriate volume of the stock solution to the pre-equilibrated acidic or basic hydrolysis medium in a thermostated reaction vessel.
-
At timed intervals, withdraw aliquots from the reaction mixture and quench the hydrolysis by neutralizing the acid or base with a suitable buffer.
-
Analyze the quenched aliquots by reverse-phase HPLC to determine the concentration of the remaining silyl ether and the liberated alcohol. A suitable C18 column with a water/acetonitrile gradient mobile phase and UV detection is recommended.
-
Plot the natural logarithm of the silyl ether concentration versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (kobs).
Caption: Workflow for the kinetic analysis of silyl ether hydrolysis.
Conclusion and Practical Implications
The introduction of a chloromethyl group onto the silicon atom of a dimethylsilyl ether creates a protecting group with a distinct and predictable stability profile. The (Chloromethyl)dimethylsilyl (CMDMS) ether is anticipated to exhibit enhanced stability under acidic conditions and increased lability under basic conditions when compared to the widely used TBS group.
This "switchable" stability profile offers significant advantages in complex synthetic strategies. The robustness of the CMDMS group to a range of acidic conditions allows for its use in tandem with more acid-labile protecting groups. Conversely, its facile cleavage under mild basic conditions provides an orthogonal deprotection pathway, enabling the selective unmasking of a hydroxyl group in the presence of more base-stable protecting groups.
The experimental protocols detailed in this guide provide a clear and reliable framework for the quantitative assessment of these stability differences, empowering researchers to make informed decisions in the design and execution of their synthetic routes. The unique properties of CMDMS-derived silyl ethers make them a valuable addition to the synthetic chemist's toolkit, offering new possibilities for strategic and efficient molecular construction.
References
- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. [URL: https://www.wiley.com/en-us/Greene's+Protective+Groups+in+Organic+Synthesis%2C+5th+Edition-p-9781118057483]
- Nelson, T. D.; Crouch, R. D. Selective Deprotection of Silyl Ethers. Synthesis1996, 1996 (09), 1031-1069. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-1996-4350]
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- Oscarson, S. et al. Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry2017, 13, 133-142. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5288921/]
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Literature review of silylating agents for derivatization in chromatography
An In-Depth Guide to Silylating Agents for Derivatization in Chromatography
For researchers, scientists, and drug development professionals, the analysis of complex organic molecules by chromatography is a daily challenge. Many compounds of interest, such as steroids, sugars, fatty acids, and certain drug metabolites, are inherently non-volatile or thermally unstable. This characteristic makes them unsuitable for direct analysis by gas chromatography (GC), a cornerstone technique renowned for its high resolution and sensitivity. Chemical derivatization is the critical bridge that makes these analyses possible, and among the various techniques, silylation stands out as the most prevalent and versatile.[1][2]
Silylation is a chemical modification process that replaces an active hydrogen atom in a molecule with an alkylsilyl group, most commonly the trimethylsilyl (TMS) group.[2][3] Active hydrogens are found in polar functional groups like hydroxyls (-OH), carboxyls (-COOH), amines (-NH), and thiols (-SH).[3] By replacing these hydrogens with a non-polar TMS group, the derivatization process achieves several key objectives: it reduces the analyte's polarity, masks hydrogen bonding capabilities, and significantly increases its volatility and thermal stability.[3][4][5] The result is a derivative that is amenable to GC analysis, exhibiting improved peak shape, better resolution, and enhanced sensitivity.[3][6]
This guide provides a comprehensive comparison of the most common silylating agents, delves into the causality behind experimental choices, presents detailed protocols for key applications, and offers a logical framework for selecting the optimal reagent for your specific analytical needs.
The Silylation Reaction: A Mechanistic Overview
Silylation proceeds via a nucleophilic attack (SN2 mechanism) on the silicon atom of the silylating agent by the heteroatom (like oxygen or nitrogen) of the analyte.[7] The efficiency of this reaction is governed by several factors, including the reactivity of the silylating agent, the nature of the functional group being derivatized, and steric hindrance around the reaction site.
The silylating power of a reagent is largely determined by the quality of its leaving group. A good leaving group, which is one with low basicity that can stabilize a negative charge, enhances the reagent's ability to donate the silyl group.[7] This principle dictates the varying strengths of different agents. The general order of reactivity for functional groups towards silylation is alcohols > phenols > carboxylic acids > amines > amides.[8][9] Within these classes, steric hindrance plays a crucial role; for instance, primary alcohols react more readily than secondary, which in turn are more reactive than tertiary alcohols.[7][10]
Caption: General SN2 mechanism for silylation of an active hydrogen.
A Comparative Guide to Common Silylating Agents
The selection of a silylating agent is a critical decision that directly impacts the success of the derivatization. Each reagent possesses distinct characteristics regarding its strength, the volatility of its by-products, and its suitability for different classes of compounds.
| Reagent (Abbreviation) | Silylating Strength | Key Characteristics & By-products | Primary Applications |
| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Very Strong | Considered one of the strongest TMS donors. By-product (N-methyltrifluoroacetamide) is highly volatile, minimizing chromatographic interference.[10][11] | Steroids, catecholamines, amino acids, general-purpose silylation.[11][12] Ideal for GC-MS where clean baselines are crucial. |
| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Very Strong | A powerful and versatile TMS donor.[13] By-products are more volatile than those from BSA.[13] Reactivity can be enhanced with a catalyst like TMCS for hindered groups.[8] | Sugars, steroids, fatty acids, phenols, amines.[4][14] A workhorse reagent in many labs. |
| BSA (N,O-Bis(trimethylsilyl)acetamide) | Strong | One of the first widely used silylating agents.[15] The acetamide leaving group makes it a strong silyl donor.[15] By-products are less volatile than those of MSTFA or BSTFA. | Alcohols, phenols, carboxylic acids, amines.[15] Used in combination with DMF for phenols.[13] |
| TMCS (Trimethylchlorosilane) | Weak Donor / Strong Catalyst | Rarely used alone for derivatization.[8][9] Primarily used as a catalyst (e.g., 1-20%) with other reagents like BSTFA or HMDS to increase their reactivity.[8][9] By-product is corrosive HCl.[8][9] | Used in combination to derivatize hindered hydroxyls, amides, and secondary amines.[8][9] |
| TMSI (N-Trimethylsilylimidazole) | Strongest for Hydroxyls | The most reactive reagent for hydroxyl groups.[2] Does not react with carbonyl or amino groups.[2][16] Imidazole by-product scavenges the active hydrogen.[2] | Sugars, steroids, and other hydroxylated compounds.[2][14] Reagent of choice for sugar phosphates.[14] |
| HMDS (Hexamethyldisilazane) | Weak | One of the weakest silylating agents. Requires an acid catalyst (like TMCS) and often heating. By-product is ammonia.[17] | Sugars and related substances, often in a mixture with TMCS and pyridine.[14][17] |
| MTBSTFA (N-methyl-N-t-butyldimethylsilyltrifluoroacetamide) | Strong (for TBDMS) | Forms t-butyldimethylsilyl (TBDMS) derivatives, which are ~10,000 times more stable against hydrolysis than TMS derivatives.[1][14] | Ideal for applications requiring robust derivatives for lengthy sample preparation, GC-MS analysis, or when moisture is a concern.[1][14] |
Field-Proven Insights & Experimental Choices
Simply listing reagents is insufficient; understanding the causality behind their selection is paramount for developing robust analytical methods.
The BSTFA vs. MSTFA Debate
BSTFA and MSTFA are two of the most powerful and widely used silylating agents, often used interchangeably.[10] However, a key distinction lies in their by-products. MSTFA's primary by-product, N-methyltrifluoroacetamide, is significantly more volatile than the by-products of BSTFA.[10][11] This is a distinct advantage in trace analysis, as it minimizes the risk of co-eluting peaks that could interfere with the analytes of interest, leading to cleaner chromatograms and more reliable quantification.[10] For this reason, MSTFA is often preferred for sensitive GC-MS applications.[11][18]
The Critical Role of Catalysts: When to Use TMCS
While powerful reagents like BSTFA can derivatize many functional groups alone, they may struggle with sterically hindered hydroxyls (e.g., tertiary alcohols in steroids) or less reactive groups like amides.[8][9] In these cases, adding a small amount (typically 1-10%) of Trimethylchlorosilane (TMCS) as a catalyst dramatically increases the silylating potential of the primary reagent.[2][8] TMCS acts as a stronger silyl donor in the mixture, effectively "activating" the reaction.[8][9] This BSTFA + TMCS combination is a very common and effective formulation for tackling challenging derivatizations.[10][19]
Enhancing Derivative Stability with MTBSTFA
The trimethylsilyl (TMS) ethers and esters formed by most silylating agents are susceptible to hydrolysis and must be analyzed promptly, as exposure to even trace amounts of moisture can degrade the derivatives.[7][10] This can be a significant drawback in automated workflows or when samples must be stored before analysis.
The solution is to use a bulkier silyl group. MTBSTFA introduces a tert-butyldimethylsilyl (TBDMS) group instead of a TMS group. The increased steric bulk around the silicon atom protects the Si-O bond from nucleophilic attack by water. The resulting TBDMS derivatives are approximately 10,000 times more stable to hydrolysis than their TMS counterparts, providing a much wider window for sample handling and analysis.[1][14] This makes MTBSTFA the reagent of choice when derivative stability is the primary concern.
Caption: Decision workflow for selecting an appropriate silylating agent.
Practical Guidance: Experimental Protocols
Every protocol must be treated as a self-validating system. This includes ensuring all glassware is deactivated and moisture-free, using anhydrous solvents, and preparing a reagent blank to identify any potential interferences from the reagents themselves.[8][9]
Protocol 1: General Silylation of Hydroxyl-Containing Compounds (e.g., Steroids, Phenols)
This protocol is a general guideline for derivatization with BSTFA, with the optional addition of TMCS for more challenging analytes.[8][9][10]
-
Sample Preparation: Accurately weigh 1-10 mg of the sample into a 2 mL reaction vial.[9] If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen gas, as silylating reagents are extremely sensitive to moisture.[9][10]
-
Reagent Addition: Add 100 µL of an appropriate anhydrous solvent (e.g., pyridine, acetonitrile) to dissolve the sample. Add 100 µL of BSTFA. For sterically hindered or poorly reacting compounds, use a pre-mixed solution of BSTFA + 1% TMCS.[10] An excess of silylating reagent is necessary, with at least a 2:1 molar ratio of reagent to active hydrogen being advisable.[8][9]
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven.[20] Reaction times and temperatures may require optimization for specific analytes.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC or GC-MS system. Analyze the derivatives promptly as they can be sensitive to moisture.[10]
Protocol 2: Two-Step Derivatization of Carbohydrates (Oximation followed by Silylation)
For carbohydrates like glucose and fructose, direct silylation can produce multiple anomeric forms, resulting in multiple peaks for a single sugar and complicating quantification.[20][21] A two-step process involving oximation first "locks" the sugar in its open-chain form, simplifying the subsequent silylation.[20][22]
-
Sample Preparation: Place the dried carbohydrate sample (1-5 mg) in a reaction vial.
-
Oximation: Prepare a solution of methoxyamine hydrochloride in anhydrous pyridine (e.g., 20 mg/mL). Add 100 µL of this solution to the sample vial. Cap tightly and heat at 70-80°C for 90 minutes to form the methoxime derivatives.[22][23]
-
Silylation: Cool the vial to room temperature. Add 100 µL of a silylating agent, typically MSTFA or BSTFA.[23][24] Re-cap the vial and heat at 70-80°C for an additional 30-60 minutes.[20][22]
-
Analysis: After cooling, the sample containing the methoxime-TMS derivatives is ready for GC-MS analysis. This procedure typically yields two distinct peaks (syn and anti isomers) for each sugar, a significant improvement over direct silylation.[21]
Conclusion
Silylation is an indispensable tool in modern chromatography, enabling the analysis of a vast array of otherwise intractable compounds. The choice of reagent is not arbitrary but a deliberate decision based on the analyte's structure, the required stability of the derivative, and the sensitivity of the analytical method. While powerful reagents like BSTFA and MSTFA are the workhorses for general applications, specialized reagents like TMSI and MTBSTFA offer unique advantages for specific challenges. By understanding the underlying chemical principles and the distinct characteristics of each agent, researchers can confidently select the optimal derivatization strategy, ensuring robust, reliable, and accurate chromatographic results.
References
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A Senior Application Scientist's Guide to Cross-Validation of Silylation Techniques in Chemical Analysis
Introduction: The Imperative of Derivatization and the Principle of Cross-Validation
In the landscape of modern analytical chemistry, particularly within gas chromatography-mass spectrometry (GC-MS), the analysis of many endogenous and exogenous compounds is hindered by their low volatility and thermal instability.[1][2] Chemical derivatization is a cornerstone technique employed to overcome these limitations by chemically modifying analytes to enhance their volatility, improve chromatographic performance, and increase detection sensitivity.[3][4][5] Among the myriad of derivatization strategies, silylation —the replacement of an active hydrogen atom in functional groups like hydroxyls, carboxyls, and amines with a trimethylsilyl (TMS) or other silyl group—stands out as the most prevalent and versatile method.[6][7][8] This process reduces the analyte's polarity and its capacity for hydrogen bonding, rendering it amenable to GC analysis.[9]
However, the choice of silylating agent is not trivial. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) exhibit distinct reactivities, produce different by-products, and may yield derivatives of varying stability.[10][11] This variability necessitates a rigorous approach to method development and validation. Cross-validation is the analytical process of critically assessing and comparing data generated from two or more different methods to ensure that the results are consistent, reliable, and accurate, regardless of the specific technique employed.[12][13] For researchers and drug development professionals, cross-validating results from different silylation techniques is not merely good practice; it is a critical step to ensure data integrity, confirm structural elucidations, and build confidence in the robustness of an analytical method.[14][15]
This guide provides an in-depth comparison of common silylation techniques, offering the theoretical basis, practical protocols, and data interpretation frameworks required to perform effective cross-validation in your laboratory.
Pillar 1: Understanding the Silylating Agents – A Comparative Analysis
The efficacy of a silylation reaction is governed by the choice of reagent. The selection process must consider the analyte's structure (particularly steric hindrance), the desired reactivity, and the potential for interference from reaction by-products.[10] The most common reagents for forming trimethylsilyl (TMS) derivatives are BSTFA and MSTFA. For analytes requiring more stable derivatives, agents that form tert-butyldimethylsilyl (t-BDMS) groups, like MTBSTFA, are preferred.[8]
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and versatile TMS donor. Its reactivity can be significantly enhanced with a catalyst, typically 1-10% trimethylchlorosilane (TMCS), making it highly effective for derivatizing sterically hindered functional groups.[10] The reaction by-products, mono- and bis-trimethylsilyl-trifluoroacetamide, are less volatile than those of MSTFA, which can sometimes lead to chromatographic interference with early-eluting analytes.[10]
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Often considered the most reactive TMS donor for non-hindered compounds.[16] Its primary advantage lies in the high volatility of its N-methyltrifluoroacetamide by-product, which typically elutes in the solvent front, minimizing the risk of co-elution and leading to cleaner chromatograms.[10][17]
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): This reagent introduces a tert-butyldimethylsilyl (t-BDMS) group. The resulting t-BDMS derivatives are approximately 10,000 times more stable against hydrolysis than their TMS counterparts.[8] This exceptional stability is crucial for analyses requiring sample storage or complex multi-step sample preparation where exposure to trace moisture is unavoidable.
Mechanism of Silylation
Silylation proceeds via a nucleophilic substitution (SN2) reaction. An active hydrogen on a functional group (e.g., the hydrogen of a hydroxyl group) is replaced by the silyl group. The reaction is driven by the formation of a stable silicon-heteroatom bond (e.g., Si-O). The better the leaving group on the silylating agent, the more reactive the reagent.[7][18]
Quantitative Comparison of Silylating Reagents
The choice between reagents often involves a trade-off between reactivity, by-product interference, and derivative stability. The following table summarizes these key performance characteristics.
| Feature | BSTFA | MSTFA | MTBSTFA (for t-BDMS) |
| Reactivity | High, especially with a catalyst like TMCS for hindered groups.[10] | Very high for non-hindered groups.[16] | Moderate; often requires higher temperatures or longer reaction times. |
| By-products | Less volatile, potential for chromatographic interference.[10] | Highly volatile, minimizes interference.[10] | Highly volatile. |
| Derivative Stability | TMS derivatives are susceptible to hydrolysis.[19] | TMS derivatives are susceptible to hydrolysis.[19] | t-BDMS derivatives are highly stable against hydrolysis.[8] |
| Catalyst Requirement | Often used with TMCS (1-10%) for complete derivatization of difficult analytes. | Can be used with a catalyst, but often not necessary for simple analytes. | Generally does not require a catalyst. |
| Primary Use Case | General-purpose, highly effective for a broad range of analytes, including hindered ones. | Applications where clean baselines and analysis of low-molecular-weight compounds are critical. | Analyses requiring high derivative stability, such as in complex matrices or when delays between derivatization and analysis are expected. |
Pillar 2: Designing the Cross-Validation Experiment
A self-validating system is one where the experimental design inherently builds confidence in the results. Cross-validating two silylation methods involves analyzing identical sets of samples with each method and comparing the outcomes against predefined acceptance criteria.
Key Metrics for Comparison
-
Derivatization Efficiency: Assessed by comparing the absolute peak area or response factor of the target analyte's derivative from each method. Higher peak areas generally suggest more complete derivatization.
-
Method Precision: Determined by calculating the relative standard deviation (%RSD) from replicate preparations (n ≥ 5). A lower %RSD indicates higher precision.[20] Acceptance criteria are typically set at %RSD < 15%.
-
Derivative Stability: Analyze derivatized samples at set time points (e.g., 0, 4, 8, 24 hours) while stored under defined conditions (e.g., room temperature in an autosampler vial).[19] The percentage decrease in peak area over time reveals the derivative's stability.
-
Matrix Effects: In complex biological or environmental samples, matrix components can interfere with the silylation reaction, either suppressing or enhancing the signal.[21][22] This can be evaluated by comparing the analyte response in a pure solvent standard versus a matrix-spiked sample. A significant difference indicates a matrix effect that one derivatization method may mitigate better than another.
Pillar 3: Field-Proven Experimental Protocols
The trustworthiness of any comparison hinges on meticulous and well-documented protocols. The following are detailed, step-by-step methodologies for the derivatization of a generic analyte containing hydroxyl groups using BSTFA with a TMCS catalyst and MSTFA.
Protocol 1: Silylation using BSTFA with 1% TMCS
-
Rationale: This protocol is a robust method suitable for a wide range of analytes, including those that are sterically hindered and react slowly. The TMCS catalyst accelerates the reaction to ensure complete derivatization.[10]
-
Methodology:
-
Sample Preparation: Aliquot the sample extract into a 2 mL GC vial. If the sample is in an aqueous or protic solvent, evaporate to complete dryness under a gentle stream of nitrogen. The absence of water is critical, as silylating reagents react preferentially with water, which depletes the reagent and can hydrolyze the formed derivatives.[7]
-
Reconstitution (Optional): Reconstitute the dried residue in 50 µL of a dry, aprotic solvent like pyridine or acetonitrile. Pyridine can act as an acid scavenger for HCl produced when using TMCS, driving the reaction forward.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. A reagent excess is necessary to drive the reaction to completion.
-
Reaction: Tightly cap the vial and place it in a heating block or oven at 70°C for 45 minutes. Elevated temperature increases the reaction kinetics, especially for hindered groups.[23]
-
Cooling & Analysis: After the incubation period, allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.
-
Protocol 2: Silylation using MSTFA
-
Rationale: This protocol is ideal for less-hindered analytes and when minimizing chromatographic interference from by-products is a priority. The higher reactivity of MSTFA often allows for shorter reaction times and milder conditions.[10][16]
-
Methodology:
-
Sample Preparation: As in Protocol 1, ensure the sample is completely dry by evaporating the solvent under nitrogen.
-
Reconstitution (Optional): Reconstitute the dried residue in 50 µL of a dry, aprotic solvent (e.g., pyridine, acetonitrile).
-
Reagent Addition: Add 100 µL of MSTFA to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes. Milder conditions are often sufficient due to MSTFA's high reactivity.[10]
-
Cooling & Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.
-
Data Interpretation: A Case Study
To illustrate the cross-validation process, consider the hypothetical results from the analysis of Testosterone using the two protocols described above.
| Parameter | Method A (BSTFA + 1% TMCS) | Method B (MSTFA) | Acceptance Criteria | Conclusion |
| Mean Peak Area (n=5) | 1,850,000 | 1,795,000 | N/A | Both methods show high efficiency. |
| Precision (%RSD) | 3.5% | 4.1% | < 15% | Both methods are highly precise. |
| Derivative Stability (% Recovery after 24h) | 96% | 91% | > 85% | Both derivatives are sufficiently stable for typical autosampler sequences. |
| Chromatographic Interference | Minor by-product peak observed near solvent front. | No interfering peaks observed. | Clean baseline desired. | Method B provides a cleaner chromatogram. |
Analysis: In this case study, both methods provide excellent derivatization efficiency and precision, meeting typical validation criteria. The BSTFA-derived product shows slightly better stability over 24 hours. However, MSTFA provides a cleaner chromatogram, which could be a deciding factor if analyzing for trace-level compounds or in a complex matrix where baseline noise is a concern.[10] For routine analysis of Testosterone, either method could be considered valid, but MSTFA might be preferable for its cleaner baseline. This data-driven decision is the ultimate goal of the cross-validation process.
Conclusion: From Comparison to Confidence
Cross-validation of silylation techniques is an essential scientific exercise that moves an analytical method from being merely functional to being robust and trustworthy. By systematically comparing different derivatization agents like BSTFA and MSTFA, researchers can gain a profound understanding of their method's performance characteristics. This process allows for an informed, data-driven selection of the optimal reagent, ensuring the highest quality data for critical applications in research, clinical diagnostics, and pharmaceutical development. The principles and protocols outlined in this guide provide a comprehensive framework for implementing this vital process, ultimately leading to greater confidence in your experimental results.
References
- PharmaGuru. (2025).
- Wikipedia. (n.d.).
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- Organomation. (n.d.).
- Dao, T. T., Spence, C. A., & Hess, D. W. (1991).
- BenchChem. (2025).
- Global Bioanalysis Consortium Harmonization Team. (2014).
- ResearchGate. (n.d.).
- Roch, M., et al. (2023).
- BenchChem. (2025). A Head-to-Head Battle of Silylating Agents: BSTFA vs.
- Chen, Y., et al. (2020). Kinetics and Mechanism of Enantioselective Cu-Catalyzed Alcohol Silylation. Journal of the American Chemical Society.
- BenchChem. (n.d.). Pentyl Chloroformate vs.
- Chan, S. C., & Holcapek, M. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
- ResearchGate. (n.d.).
- Chan, S. C. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
- BenchChem. (2025).
- Villas-Bôas, S. G., et al. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Beilstein-Institut.
- Sigma-Aldrich. (n.d.).
- Ljoncheva, M., et al. (2023).
- Bible, A. (2021).
- Regis Technologies. (n.d.).
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- ResearchGate. (n.d.). Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids.
- BenchChem. (n.d.).
- ResearchGate. (n.d.). (PDF)
- Regis Technologies. (n.d.).
- Xplore, Inc. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis.
- BenchChem. (n.d.).
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- 23. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (Chloromethyl)dimethylsilane
For Immediate Reference: This document provides critical safety and disposal protocols for (Chloromethyl)dimethylsilane. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
This compound, also known as (chloromethyl)dimethylchlorosilane or CMDMCS, is a highly reactive and hazardous organosilicon compound.[1][2] Its proper handling and disposal are paramount to prevent harm to personnel, property, and the environment. This guide offers a detailed, step-by-step approach to the safe management of this compound waste streams, grounded in established safety protocols and chemical principles.
Understanding the Hazards: Why Special Procedures are Necessary
This compound presents multiple significant hazards that dictate its handling and disposal methods:
-
High Flammability: It is a highly flammable liquid and vapor, with a flash point of 21°C / 69.8°F.[1] Vapors can form explosive mixtures with air and may cause a flash fire.[3]
-
Violent Reactivity with Water: The compound reacts violently with water, moisture, and protic solvents (e.g., alcohols, amines).[1][3] This reaction is highly exothermic and liberates toxic and corrosive hydrogen chloride (HCl) gas.[1][3]
-
Corrosivity: It causes severe skin burns and serious eye damage, potentially leading to blindness.[1][3] The vapor is also corrosive to the respiratory tract.[1][3]
Due to these properties, this compound is classified as a hazardous waste, and its disposal is regulated.[3]
Pre-Disposal Safety and Handling: The First Line of Defense
Before any disposal procedure begins, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required to prevent any contact with the chemical.
-
Eye and Face Protection: Chemical splash goggles and a face shield are essential.[4] Do not wear contact lenses, as they can trap the chemical against the eye.[4]
-
Hand Protection: Wear chemical-resistant gloves. Consult glove manufacturer data for compatibility, but materials like butyl rubber or Viton are often recommended for chlorinated solvents.
-
Body Protection: A flame-retardant laboratory coat and additional chemical-resistant apron should be worn. For larger quantities or spill response, a full chemical-resistant suit may be necessary.[5]
-
Respiratory Protection: All handling of open containers must be done in a certified chemical fume hood.[6] If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with a cartridge appropriate for organic vapors and acid gases is required.[5]
Engineering Controls and Work Area Preparation
-
Chemical Fume Hood: All transfers and disposal procedures must be conducted within a properly functioning chemical fume hood to control flammable and corrosive vapors.[6]
-
Inert Atmosphere: Handle under an inert atmosphere, such as nitrogen or argon, to prevent contact with atmospheric moisture.[1][3]
-
Ignition Source Control: Eliminate all potential ignition sources, including open flames, hot surfaces, sparks from static discharge, and non-explosion-proof electrical equipment.[1][7][8] Use non-sparking tools.[8]
-
Spill Kit: An appropriate spill kit must be readily available. This should include inert absorbent materials (e.g., vermiculite, dry sand, or earth), neutralizing agents for acid gas, and proper waste containers.[9] Do not use water or reactive absorbents.
Step-by-Step Disposal Protocol: Controlled Hydrolysis
The primary and recommended method for neutralizing small quantities of this compound waste in a laboratory setting is through controlled hydrolysis. This procedure converts the reactive chlorosilane into less hazardous polysiloxanes and hydrochloric acid, which can then be neutralized.
Caution: This procedure is exothermic and releases HCl gas. It must be performed with extreme care in a chemical fume hood.
Materials Required:
-
This compound waste
-
A three-necked, round-bottom flask appropriately sized for the quantity of waste (no more than 50% full)
-
A pressure-equalizing dropping funnel
-
A magnetic stirrer and stir bar
-
An inert solvent (e.g., heptane or toluene)
-
A quenching solution: a stirred, cooled (ice bath) solution of 5-10% aqueous sodium bicarbonate (NaHCO₃) or a 1:1 mixture of 5% sodium hydroxide (NaOH) and crushed ice.[9]
-
Ice bath
-
pH paper or meter
Procedure:
-
Setup: Assemble the three-necked flask with the dropping funnel and a gas outlet connected to a scrubber (e.g., a bubbler containing a basic solution) in a chemical fume hood. Place the flask in an ice bath on top of the magnetic stirrer.
-
Dilution: Dilute the this compound waste with an equal volume of an inert, dry solvent like heptane in the dropping funnel. This helps to control the reaction rate.
-
Controlled Addition: Slowly add the diluted chlorosilane solution dropwise from the funnel into the vigorously stirred, cooled basic solution.
-
Monitor Reaction: The rate of addition should be slow enough to keep the reaction temperature below 20°C. Vigorous gas evolution (CO₂ from bicarbonate or steam/HCl) will be observed. If the reaction becomes too vigorous, stop the addition immediately.
-
Completion: After the addition is complete, allow the mixture to stir and slowly warm to room temperature for several hours to ensure the reaction is complete.
-
Neutralization Check: Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-9). If it is still acidic, add more basic solution until neutralization is achieved.
-
Phase Separation: Transfer the mixture to a separatory funnel. The aqueous layer can be separated and disposed of down the drain with copious amounts of water, provided local regulations allow. The organic layer, containing the now-hydrolyzed siloxanes and solvent, should be collected as hazardous organic waste.
Disposal of Large Quantities and Contaminated Materials
For larger volumes of this compound or grossly contaminated materials, direct hydrolysis may be too hazardous to perform in a standard laboratory.
-
Waste Collection: Collect the waste in a designated, properly labeled, and sealed container. The container must be compatible with chlorosilanes and kept under an inert atmosphere.
-
Professional Disposal: This waste must be disposed of through a licensed hazardous waste disposal company.[3][10] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1] The material is typically shipped under UN number UN2985, classified as "Chlorosilanes, flammable, corrosive, n.o.s.".[3]
-
Contaminated Solids: Absorbent materials, rags, and PPE contaminated with this compound should be collected in a sealed container, not exposed to water, and disposed of as hazardous waste.[3][7] Do not heap or stack contaminated sorbents, as the heat generated from slow hydrolysis could cause ignition.[9]
Emergency Procedures: Spills and Exposures
Spill Response
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but do not create sparks.
-
Control Ignition Sources: Remove all sources of ignition.
-
Containment: For small spills, cover with an inert, dry absorbent material like sand or vermiculite.[1][9] DO NOT USE WATER.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[7]
-
Decontamination: Decontaminate the area cautiously.
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing and shoes. Call a physician immediately.[3]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
-
Ingestion: Do not induce vomiting. Clean mouth with water. Seek immediate medical assistance.[1]
Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Primary Disposal Method | Controlled Hydrolysis | Converts reactive chlorosilane to less hazardous siloxanes and neutralizes byproduct. |
| Incompatible Materials | Water, Alcohols, Amines, Strong Bases, Strong Oxidizing Agents, Metals | Causes violent, exothermic reaction liberating toxic HCl gas.[1] |
| Waste Classification | Hazardous Waste (Flammable, Corrosive) | Subject to local, regional, and national hazardous waste regulations.[1][3] |
| Shipping Name | UN2985, Chlorosilanes, flammable, corrosive, n.o.s. | Proper identification for transport and professional disposal.[3] |
| Spill Cleanup | Use inert, dry absorbent material (e.g., sand, vermiculite). | Avoids violent reaction with water or other reactive absorbents.[1][9] |
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
References
-
ALLYLthis compound, 95% - Safety Data Sheet. Gelest, Inc. [Link]
-
GLOBAL SAFE HANDLING OF CHLOROSILANES. Silicones Environmental, Health, and Safety Center (SEHSC). [Link]
-
Hazardous Substance Fact Sheet: Trichlorosilane. New Jersey Department of Health. [Link]
-
Hazardous Substance Fact Sheet: CHLOROPHENYLTRI-CHLOROSILANE. New Jersey Department of Health. [Link]
-
Chlorosilane Safety Guide. Scribd. [Link]
-
Silane, chloro(chloromethyl)dimethyl-. PubChem, National Institutes of Health. [Link]
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- 10. gelest.com [gelest.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (Chloromethyl)dimethylsilane
(Chloromethyl)dimethylsilane (CAS No. 1719-57-9) is a highly reactive and hazardous chemical that demands meticulous handling and a comprehensive understanding of its properties to ensure laboratory safety. This guide provides essential, immediate safety and logistical information, focusing on the correct selection, use, and disposal of Personal Protective Equipment (PPE). As your trusted partner in laboratory safety, we aim to provide value beyond the product itself, ensuring you can work with confidence and security.
The primary hazards associated with this compound include its high flammability, violent reaction with water, and its corrosive nature, causing severe skin burns and eye damage.[1][2] It is also harmful if swallowed.[2] The Occupational Safety and Health Administration (OSHA) considers this chemical hazardous, underscoring the critical need for stringent safety protocols.[3] This guide is structured to provide a clear, logical path for researchers, scientists, and drug development professionals to safely manage this compound from receipt to disposal.
Hazard Analysis: The "Why" Behind the PPE
Understanding the specific dangers of this compound is fundamental to appreciating the necessity of each piece of PPE. This compound's reactivity is the root cause of its hazards.
-
Flammability: With a flash point of 21-22°C (69.8-71.6°F), this compound is a highly flammable liquid.[3] Its vapors can form explosive mixtures with air and travel to an ignition source, causing a flashback.[4] This necessitates the use of flame-retardant lab coats and the complete avoidance of ignition sources.
-
Reactivity with Water: This chemical reacts violently with water and moisture, releasing toxic and corrosive hydrogen chloride gas.[2][3] This is a critical consideration for both handling and spill response, dictating the use of moisture-resistant PPE and specific handling environments.
-
Corrosivity: this compound causes severe burns to the skin and can lead to serious, potentially irreversible eye damage.[1][2][3] This corrosive nature demands robust barrier protection for the skin and eyes.
-
Inhalation Hazard: Inhalation of vapors can cause chemical burns to the respiratory tract and may be fatal in severe cases.[1] This risk underscores the importance of respiratory protection, especially when working outside of a certified chemical fume hood or in case of a spill.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is the cornerstone of safe handling. The following table summarizes the required PPE for various tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (in a certified chemical fume hood) | Chemical safety goggles and a face shield.[3] | Chemical-resistant gloves (Nitrile or Neoprene).[5] Inspect gloves before each use.[2] | Flame-retardant lab coat.[6] | Not typically required if work is conducted within a properly functioning chemical fume hood. |
| Weighing/Transferring (outside of a fume hood) | Chemical safety goggles and a full-face shield.[3] | Double-gloving with chemical-resistant gloves (Nitrile or Neoprene).[5] | Flame-retardant and chemical-resistant apron over a flame-retardant lab coat.[6] | A full-face respirator with a filter type suitable for organic gases and vapors (Type A, Brown, conforming to EN14387) is necessary.[3] |
| Spill Cleanup | Full-face respirator with appropriate filter.[7] | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber). | Full-body chemical-resistant suit. | A self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas.[1][2] |
| Emergency Response (Fire) | Full-face, self-contained breathing apparatus (SCBA).[1][2] | N/A (as part of full protective gear). | Full protective gear, including a self-contained breathing apparatus.[1][2] | A self-contained breathing apparatus (SCBA) is mandatory.[1][2] |
Experimental Protocols: Donning, Doffing, and Disposal of PPE
A disciplined, step-by-step approach to using and removing PPE is crucial to prevent cross-contamination and exposure.
PPE Donning Procedure
The following diagram outlines the correct sequence for putting on PPE before handling this compound.
Caption: PPE Donning Sequence.
PPE Doffing (Removal) Procedure
The removal of PPE is a critical step where contamination can easily occur if not done correctly. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces.
-
Outer Gloves: Remove the outer pair of gloves first, peeling them off from the cuff and turning them inside out. Dispose of them in a designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of your head. Place them in a designated area for decontamination.
-
Lab Coat: Unfasten the lab coat and roll it down from your shoulders, turning it inside out as you remove it. Place it in a designated container for laundering or disposal.
-
Respirator: Remove the respirator from behind.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
PPE Disposal Plan
All disposable PPE used when handling this compound must be considered hazardous waste.
-
Gloves, aprons, and other disposable items: Place in a clearly labeled, sealed container for hazardous chemical waste.
-
Contaminated clothing: If non-disposable clothing becomes contaminated, it must be decontaminated before reuse.[2]
-
Waste Container: The waste container itself should be robust, leak-proof, and clearly labeled with the contents.
Emergency Procedures: A Direct Response Plan
In the event of an exposure or spill, immediate and correct action is vital.
First Aid Measures
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration, but do not use mouth-to-mouth resuscitation.[1][7] Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[1] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting.[1] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.[1]
Spill Response Workflow
The following diagram illustrates the logical flow for responding to a this compound spill.
Caption: Spill Response Workflow.
Decontamination and Disposal of this compound Waste
Proper decontamination and disposal are critical final steps in the safe handling of this compound.
-
Decontamination: Decontamination is the process of neutralizing or removing hazardous substances.[8] For equipment contaminated with this compound, rinsing with a solvent such as acetone (in a fume hood) followed by a thorough wash with soap and water may be appropriate, provided the initial rinse is collected as hazardous waste.
-
Disposal: All waste containing this compound, including absorbed spill material and contaminated PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2] The waste should be placed in a sealed, properly labeled container.[2]
By adhering to these stringent protocols, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your laboratory personnel.
References
-
Material Safety Data Sheet - Chloro-(chloromethyl)-dimethylsilane, 98% - Cole-Parmer. Available at: [Link]
-
(Chloromethyl)dimethylchlorosilane - SAFETY DATA SHEET - Alfa Aesar. Available at: [Link]
-
ALLYLthis compound, 95% - Gelest, Inc. Available at: [Link]
-
Safe Synthesis and Handling of Chloromethyl(methyl)dimethoxysilane for Industrial Applications - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Decontamination - Health and Safety Directorate - Queen Mary University of London. Available at: [Link]
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- 4. fishersci.com [fishersci.com]
- 5. nbinno.com [nbinno.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. Decontamination - Health and Safety Directorate [qmul.ac.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
